Product packaging for MCTR3(Cat. No.:CAS No. 1784701-63-8)

MCTR3

Cat. No.: B593553
CAS No.: 1784701-63-8
M. Wt: 463.6
InChI Key: GIIVKOKEBBFSDI-FTVGPXKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MCTR3 (Maresin Conjugate in Tissue Regeneration 3), identified as 13-cysteinyl, 14-hydroxy-docosahexaenoic acid , is a cysteinyl-containing specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA) . This mediator is a key member of the maresin family, known for orchestrating host responses to clear infections and promote tissue repair . In research applications, this compound has demonstrated potent anti-inflammatory and pro-resolving actions by significantly reducing neutrophil infiltration by approximately 20-50% and shortening the resolution interval in murine models of E. coli peritonitis . Furthermore, it potently enhances macrophage phagocytosis of bacteria by about 15-50% and promotes the clearance of apoptotic cells (efferocytosis) by approximately 30%, which are critical mechanisms for the resolution of inflammation . A prominent area of investigation for this compound is its remarkable tissue-regenerative capacity. In planaria, this compound dose-dependently (1-100 nM) accelerates tissue regeneration by 0.6-0.9 days . Its therapeutic potential is particularly relevant for chronic inflammatory conditions like rheumatoid arthritis, where circulating this compound levels are negatively correlated with disease activity and severity in patients . Studies in arthritic mice show that this compound not only decreases joint inflammation but also actively protects cartilage and bone, with its reparative actions mediated through the reprogramming of circulating monocytes to yield macrophages with enhanced joint-protective properties, a process dependent on Arginase-1 (Arg-1) . The compound also exhibits immunomodulatory functions in periodontal ligament stem cells, reducing the production of proinflammatory cytokines and chemokines in an inflammatory environment . For researchers, this compound serves as a powerful tool to investigate endogenous resolution pathways and develop novel therapeutic strategies for inflammatory diseases where tissue regeneration is a key therapeutic goal. This product is for research use only and is not intended for human or therapeutic application.

Properties

CAS No.

1784701-63-8

Molecular Formula

C25H37NO5S

Molecular Weight

463.6

InChI

InChI=1S/C25H37NO5S/c1-2-3-4-5-11-14-17-22(27)23(32-20-21(26)25(30)31)18-15-12-9-7-6-8-10-13-16-19-24(28)29/h3-4,6-7,9-15,18,21-23,27H,2,5,8,16-17,19-20,26H2,1H3,(H,28,29)(H,30,31)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t21?,22-,23+/m0/s1

InChI Key

GIIVKOKEBBFSDI-FTVGPXKWSA-N

SMILES

O[C@@H](C/C=CC/C=CCC)[C@H](SC[C@H](N)C(O)=O)/C=C/C=C/C=CC/C=CCCC(O)=O

Synonyms

13-cysteinyl-14-hydroxy-Docosahexaenoic Acid; Maresin Conjugates in Tissue Regeneration 3; Maresin Sulfido Conjugate 3

Origin of Product

United States

Foundational & Exploratory

The Molecular Architecture of MCTR3: A Specialized Pro-Resolving Mediator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: It is essential to establish from the outset that Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a lipid mediator, a member of the specialized pro-resolving mediators (SPMs) family.[1][2] It is not a protein. Therefore, it does not possess a tertiary or quaternary structure that can be determined by traditional protein crystallography or cryo-electron microscopy. This guide will instead focus on the detailed chemical structure of this compound, its biosynthetic pathway, and the signaling cascades it initiates, which constitute its functional "structure."

Chemical Structure of this compound

This compound is a derivative of the omega-3 fatty acid docosahexaenoic acid (DHA).[2] Its complete chemical name is 13R-cysteinyl-14S-hydroxy-4Z,7Z,9E,11E,16Z,19Z-docosahexaenoic acid.[3][4] The stereochemistry of this compound has been established as 13R, 14S.[5]

Key Structural Features:

  • Docosahexaenoic Acid Backbone: A 22-carbon chain with six double bonds.

  • Hydroxyl Group: A hydroxyl (-OH) group at the 14th carbon position (14S configuration).

  • Cysteinyl Conjugate: A cysteine amino acid attached via a thioether bond at the 13th carbon position (13R configuration).

Biosynthesis of this compound

This compound is synthesized from DHA through a multi-step enzymatic cascade primarily in macrophages.[2][4]

The biosynthetic pathway is as follows:

  • Initiation: Docosahexaenoic acid (DHA) is converted by human macrophage 12-lipoxygenase to 14S-hydro(peroxy)-docosahexaenoic acid.[4]

  • Epoxidation: This intermediate is then converted to a 13S,14S-epoxy-maresin intermediate.[4]

  • Conjugation to Glutathione: The epoxide is enzymatically converted to MCTR1 (13-glutathionyl, 14-hydroxy-docosahexaenoic acid) by glutathione S-transferase Mu 4 (GSTM4) or leukotriene C4 synthase.[2][6]

  • Conversion to MCTR2: MCTR1 is then converted to MCTR2 (13-cysteinylglycinyl, 14-hydroxy-docosahexaenoic acid) by γ-glutamyl transferase.[2][6]

  • Final Step to this compound: Finally, MCTR2 is cleaved by a dipeptidase to yield this compound (13-cysteinyl, 14-hydroxy-docosahexaenoic acid).[2][4]

MCTR3_Biosynthesis DHA Docosahexaenoic Acid (DHA) Intermediate1 14S-hydro(peroxy)-DHA DHA->Intermediate1 12-Lipoxygenase Intermediate2 13S,14S-epoxy-maresin Intermediate1->Intermediate2 MCTR1 MCTR1 (13-glutathionyl, 14-hydroxy-DHA) Intermediate2->MCTR1 GSTM4 or LTC4 synthase MCTR2 MCTR2 (13-cysteinylglycinyl, 14-hydroxy-DHA) MCTR1->MCTR2 γ-glutamyl transferase This compound This compound (13-cysteinyl, 14-hydroxy-DHA) MCTR2->this compound Dipeptidase

Biosynthetic pathway of this compound from DHA.

Signaling Pathways of this compound

This compound exerts its pro-resolving and tissue-regenerative effects by modulating specific signaling pathways. One of the key identified pathways involves the activation of TNF receptor-associated factor 3 (TRAF3).[3]

The proposed signaling cascade is as follows:

  • Receptor Binding: this compound is thought to bind to a G-protein coupled receptor (GPCR) on the surface of target cells, such as macrophages.[3]

  • Downstream Activation: This binding likely activates a Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP).[3]

  • PKA Activation: The elevated cAMP levels activate Protein Kinase A (PKA).[3]

  • TRAF3 Upregulation: PKA activation leads to the upregulation of TRAF3.[3]

  • Functional Outcomes: TRAF3 then mediates the pro-resolving functions of this compound, including enhanced phagocytosis and the production of anti-inflammatory cytokines like IL-10.[3]

MCTR3_Signaling This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds Gas Gαs GPCR->Gas Activates AC Adenylate Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates TRAF3 TRAF3 PKA->TRAF3 Upregulates Phagocytosis Enhanced Phagocytosis TRAF3->Phagocytosis IL10 IL-10 Production TRAF3->IL10

Proposed signaling pathway of this compound via TRAF3.

Quantitative Data Summary

ParameterValue/ObservationCell/System TypeReference
Phagocytosis Enhancement ~50% increase with 10 nM this compoundHuman Macrophages[7]
Planaria Regeneration ~1.5-fold increase with 10 nM this compoundDugesia japonica[7]
Reduction of Pro-inflammatory Eicosanoids PGD₂, PGE₂, PGF₂α, TxB₂ reduced by ~50%Mouse infectious exudates[1]
Retention Time (LC-MS/MS) 10.3 minutesN/A[1]

Experimental Protocols

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Endogenous this compound was isolated from human macrophages, murine infectious exudates, and the plasma of sepsis patients.[1] Synthetic this compound was prepared by total organic synthesis for comparison.[1]

  • Chromatographic Separation: Samples were subjected to liquid chromatography to separate the different lipid mediators based on their physicochemical properties. A distinct peak with a retention time of 10.3 minutes was observed for this compound.[1]

  • Mass Spectrometry Analysis: The eluent from the liquid chromatograph was introduced into a mass spectrometer.

    • Parent Ion Identification (MS1): The mass-to-charge ratio (m/z) of the intact this compound molecule was determined.

    • Fragmentation (MS2): The parent ion was fragmented, and the m/z of the resulting fragments was measured.

  • Structural Confirmation: The fragmentation pattern (MS/MS spectrum) of the endogenously produced this compound was compared to that of the synthetically produced, stereochemically pure this compound to confirm its identity and structure.[1]

Methodology: In vitro phagocytosis assay

  • Cell Culture: Human monocyte-derived macrophages were cultured in appropriate media.

  • Treatment: Macrophages were incubated with this compound at various concentrations (e.g., 0.1-10 nM) or a vehicle control for a specified period (e.g., 15 minutes at 37°C).[6]

  • Introduction of Bacteria: Fluorescently labeled E. coli were added to the macrophage cultures.[6]

  • Incubation: The co-culture was incubated for a period (e.g., 1 hour) to allow for phagocytosis.[6]

  • Quantification: The uptake of fluorescent bacteria by macrophages was quantified using fluorescence microscopy or flow cytometry. The fluorescence intensity is proportional to the degree of phagocytosis.[1]

  • Data Analysis: The results from this compound-treated groups were compared to the vehicle control to determine the effect of this compound on phagocytic activity. Statistical analysis was performed using appropriate tests (e.g., ANOVA).[6]

Methodology: Mass Spectrometry-based Phosphoproteomics

  • Cell Stimulation: Human monocytes were differentiated into macrophages and then incubated with this compound (e.g., 1 nM).[8]

  • Cell Lysis: Cells were lysed in a urea buffer supplemented with phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]

  • Protein Digestion: Proteins were digested into peptides using an enzyme such as trypsin.[8]

  • Phosphopeptide Enrichment: Phosphorylated peptides were enriched from the total peptide mixture using techniques like titanium dioxide or immobilized metal affinity chromatography.

  • LC-MS/MS Analysis: The enriched phosphopeptides were analyzed by LC-MS/MS to identify the phosphorylated proteins and localize the phosphorylation sites.

  • Pathway Analysis: The identified phosphoproteins were mapped to known signaling pathways using bioinformatics tools (e.g., KEGG, STRING) to elucidate the pathways activated by this compound.[8]

References

The Discovery and Identification of MCTR3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a novel member of the Specialized Pro-Resolving Mediators (SPMs) family, a class of lipid mediators that actively orchestrate the resolution of inflammation and promote tissue repair. Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), this compound has demonstrated potent pro-resolving and tissue-regenerative activities in a variety of preclinical models. This technical guide provides a comprehensive overview of the discovery, identification, and characterization of this compound, with a focus on the key experimental data, detailed methodologies, and the elucidated signaling pathways involved in its bioactions.

Discovery and Structural Identification

This compound was first identified as part of a new family of maresin conjugates that play a crucial role in linking the resolution of infectious inflammation to tissue regeneration.[1] The complete stereochemistry of this compound was established as 13R-cysteinyl, 14S-hydroxy-4Z,7Z,9E,11E,13R,14S,16Z,19Z-docosahexaenoic acid .[1][2] This structural elucidation was achieved through a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of endogenously produced molecules from human macrophages and mouse exudates, and matching their physical and biological properties with those of synthetic, stereochemically defined standards.[1][2]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic cascade originating from DHA.[3] The pathway is initiated in macrophages by the enzyme 12-lipoxygenase (12-LOX), which converts DHA into a 13S,14S-epoxy-maresin intermediate.[4] This epoxide is then conjugated with glutathione by either leukotriene C4 synthase (LTC4S) or glutathione S-transferase Mu 4 (GSTM4) to form MCTR1.[3] Subsequently, MCTR1 is converted to MCTR2 by γ-glutamyl transferase (GGT).[3] Finally, a dipeptidase cleaves the cysteinyl-glycinyl bond of MCTR2 to yield this compound.[3]

MCTR3_Biosynthesis DHA Docosahexaenoic Acid (DHA) EpoxyMaresin 13S,14S-epoxy-maresin DHA->EpoxyMaresin 12-LOX MCTR1 MCTR1 EpoxyMaresin->MCTR1 LTC4S / GSTM4 + Glutathione MCTR2 MCTR2 MCTR1->MCTR2 γ-Glutamyl Transferase (GGT) This compound This compound MCTR2->this compound Dipeptidase

Caption: Biosynthetic pathway of this compound from DHA. (Max Width: 760px)

Quantitative Data on Bioactions

This compound exhibits potent biological activities at nanomolar concentrations. The following tables summarize key quantitative data from seminal studies.

Table 1: Effect of this compound on Planaria Tissue Regeneration
TreatmentConcentration (nM)Time to 50% Regeneration (T50) (days)
Vehicle-~2.7
This compound1~1.8
This compound100~1.8

Data sourced from Dalli et al., 2016.[1]

Table 2: Pro-resolving Actions of this compound in Mouse E. coli Peritonitis Model
Treatment (at onset)Dose (ng/mouse)Reduction in Neutrophil InfiltrationShortening of Resolution Interval (Ri)
This compound50~50%to ~9 hours
Treatment (at peak)Dose (ng/mouse)Increase in Bacterial PhagocytosisPromotion of Efferocytosis
This compound100~15-50%~30%

Data sourced from Dalli et al., 2016.[5]

Table 3: Effect of this compound on Human Phagocyte Function
Cell TypeThis compound ConcentrationEffectMagnitude of Effect
Neutrophils1 pM - 100 pMIncreased Phagocytosis of E. coli~60% increase
Macrophages1 nMIncreased Phagocytosis of E. coliSignificant increase

Data sourced from Dalli et al., 2016.[1]

Experimental Protocols

Planaria Tissue Regeneration Assay

This assay assesses the ability of this compound to promote tissue regeneration in Dugesia japonica.

  • Animal Preparation: Planaria are starved for at least 7 days prior to the experiment.[1]

  • Surgical Injury: The head of the planarian is surgically removed post-ocularly.[1]

  • Treatment: The posterior portions of the planaria are placed in spring water containing either vehicle (0.01% EtOH) or this compound at the desired concentrations (e.g., 1 nM and 100 nM).[1]

  • Assessment: Tissue regeneration is monitored over a 6-day period by capturing images of the regenerating blastemas at 24-hour intervals.[1]

  • Data Analysis: The images are analyzed using software such as ImageJ to determine a tissue regeneration index (TRI), and the time to 50% regeneration (T50) is calculated.[1]

Planaria_Regeneration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Starvation Starve Planaria (≥7 days) Injury Surgical Injury (Head Resection) Starvation->Injury Treatment Incubate with This compound or Vehicle Injury->Treatment Monitoring Image Blastemas (daily for 6 days) Treatment->Monitoring Analysis Calculate TRI and T50 (ImageJ) Monitoring->Analysis

Caption: Workflow for the planaria tissue regeneration assay. (Max Width: 760px)
Mouse Model of E. coli Peritonitis

This in vivo model is used to evaluate the pro-resolving and anti-inflammatory effects of this compound.

  • Animal Model: FVB mice (6-8 weeks old) are used.[1]

  • Induction of Peritonitis: Mice are administered an intraperitoneal (i.p.) injection of E. coli (e.g., 105 CFU/mouse).[1]

  • Treatment:

    • Prophylactic: this compound (e.g., 50 ng/mouse) or vehicle is administered i.p. 5 minutes before E. coli inoculation.[1]

    • Therapeutic: this compound (e.g., 100 ng/mouse) or vehicle is administered i.p. 12 hours after E. coli inoculation.[1]

  • Sample Collection: Peritoneal exudates are collected at various time points.[1]

  • Analysis:

    • Leukocyte Infiltration: Leukocyte populations in the exudates are quantified using flow cytometry.[1]

    • Phagocytosis and Efferocytosis: Bacterial phagocytosis by leukocytes and efferocytosis of apoptotic neutrophils by macrophages are assessed using flow cytometry with fluorescently labeled antibodies and bacteria.[1]

    • Lipid Mediator Profiling: Endogenous lipid mediators are extracted from the exudates and analyzed by LC-MS/MS.[1]

Signaling Pathways

This compound exerts its biological effects through the activation of specific signaling pathways. Two key pathways have been identified to date.

ALX/PINK1 Signaling Pathway in Acute Lung Injury

In the context of lipopolysaccharide (LPS)-induced acute lung injury (ALI), this compound has been shown to be protective through the modulation of the ALX/PINK1 signaling pathway.[6] this compound is proposed to interact with the ALX receptor (also known as FPR2), leading to the downregulation of PTEN-induced putative kinase 1 (PINK1).[6] This, in turn, inhibits excessive mitophagy, reduces inflammatory cytokine production, alleviates oxidative stress, and decreases apoptosis in pulmonary epithelial cells.[6]

ALX_PINK1_Pathway cluster_outcome Outcome This compound This compound ALX ALX/FPR2 Receptor This compound->ALX Binds/Activates PINK1 PINK1 ALX->PINK1 Inhibits Mitophagy Mitophagy PINK1->Mitophagy Promotes Inflammation Inflammation (Cytokines, Oxidative Stress) PINK1->Inflammation Promotes Apoptosis Apoptosis PINK1->Apoptosis Promotes Protection Lung Protection

Caption: this compound signaling via the ALX/PINK1 pathway in ALI. (Max Width: 760px)
TRAF3 Signaling Pathway

Recent evidence suggests that cysteinyl-SPMs, including this compound, can activate primordial pathways that link inflammation resolution and tissue regeneration. One such pathway involves the TNF receptor-associated factor 3 (TRAF3). It is proposed that this compound upregulates TRAF3, which in turn can lead to an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). This pathway enhances phagocyte functions and promotes the resolution of infection.

While the direct receptor for this compound in this pathway is yet to be definitively identified, SPMs often signal through G-protein coupled receptors (GPCRs) such as GPR32 and ALX/FPR2.[7][8]

TRAF3_Pathway cluster_outcome Functional Outcomes This compound This compound GPCR GPCR (e.g., GPR32, ALX/FPR2) This compound->GPCR Binds/Activates TRAF3 TRAF3 GPCR->TRAF3 Upregulates IL10 IL-10 Production TRAF3->IL10 Promotes Phagocytosis Enhanced Phagocytosis IL10->Phagocytosis Contributes to Resolution Resolution of Infection IL10->Resolution Contributes to

Caption: Proposed this compound signaling via the TRAF3 pathway. (Max Width: 760px)

Conclusion

The discovery and characterization of this compound have unveiled a potent endogenous mediator with significant therapeutic potential for a range of inflammatory conditions. Its ability to both resolve inflammation and actively promote tissue regeneration makes it a compelling candidate for further investigation in drug development. This technical guide provides a foundational understanding of this compound for researchers and scientists, summarizing the key findings and methodologies that have been pivotal in elucidating its structure and function. Future research will likely focus on definitively identifying its cognate receptor(s) and further delineating its signaling pathways to fully harness its therapeutic promise.

References

Endogenous Sources of Maresin Conjugate in Tissue Regeneration 3 (MCTR3) in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a member of the Maresin family of specialized pro-resolving mediators (SPMs). These potent lipid mediators are endogenously produced in humans and play a critical role in the resolution of inflammation and the promotion of tissue regeneration.[1][2][3][4][5][6][7][8][9][10] This technical guide provides an in-depth overview of the endogenous sources of this compound in humans, its biosynthetic pathway, and the methodologies used for its identification and quantification.

Endogenous Production and Distribution of this compound

This compound, along with its precursors MCTR1 and MCTR2, has been identified in various human tissues and fluids.[2] Macrophages are a primary source of these molecules, which are biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[2][3][4][6][8][9][11] The production of MCTRs is a key feature of the resolution phase of inflammation, where these molecules help to orchestrate the return to tissue homeostasis.[2][3][5][6]

Quantitative Data on MCTR Levels in Human Samples

The following tables summarize the reported concentrations of MCTR1, MCTR2, and this compound in various human biological samples. These values were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based lipid mediator metabololipidomics.[2]

Table 1: MCTR Concentrations in Human Macrophages [2]

MediatorConcentration (pg/4 x 10^6 cells)
MCTR13.0 ± 0.1
MCTR21.5 ± 0.5
This compound2.4 ± 0.4

Data are presented as mean ± SEM from n=4 donors.

Table 2: MCTR Concentrations in Human Serum and Plasma [2]

MediatorSerum Concentration (pg/ml)Plasma Concentration (pg/ml)
MCTR115.3 ± 4.23.5 ± 0.9
MCTR210.1 ± 2.52.1 ± 0.5
This compound4.5 ± 1.13.9 ± 0.8

Data are presented as mean ± SEM.

Table 3: MCTR Concentrations in Human Lymph Nodes [2]

MediatorConcentration (pg/mg tissue)
MCTR12.8 ± 0.7
MCTR21.9 ± 0.5
This compound3.1 ± 0.8

Data are presented as mean ± SEM.

This compound has also been identified in the plasma of sepsis patients, highlighting its potential role in systemic inflammatory conditions.[3][6][8][9][11] Furthermore, circulating levels of this compound in patients with rheumatoid arthritis have been found to negatively correlate with joint disease activity and severity, suggesting a protective role in chronic inflammatory diseases.[12][13]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the conversion of DHA. This pathway is shared with other members of the MCTR family and involves several key enzymes.[2][4][10]

This compound Biosynthetic Pathway Diagram

MCTR3_Biosynthesis DHA Docosahexaenoic Acid (DHA) eMaR 13S,14S-epoxy-Maresin (13S,14S-eMaR) DHA->eMaR 12-Lipoxygenase MCTR1 MCTR1 (13R-glutathionyl, 14S-hydroxy-DHA) eMaR->MCTR1 LTC4S / GSTM4 + Glutathione MCTR2 MCTR2 (13R-cysteinylglycinyl, 14S-hydroxy-DHA) MCTR1->MCTR2 γ-Glutamyl transferase (GGT) This compound This compound (13R-cysteinyl, 14S-hydroxy-DHA) MCTR2->this compound Dipeptidase

Caption: The enzymatic pathway for the biosynthesis of this compound from DHA.

The key enzymatic steps in the biosynthesis of this compound are:

  • Formation of 13S,14S-epoxy-Maresin (13S,14S-eMaR): The pathway is initiated by the enzyme 12-lipoxygenase, which converts DHA into the unstable epoxide intermediate, 13S,14S-eMaR.[2]

  • Formation of MCTR1: The epoxide intermediate is then conjugated with glutathione by either leukotriene C4 synthase (LTC4S) or glutathione S-transferase Mu 4 (GSTM4) to form MCTR1.[2][4][10]

  • Conversion to MCTR2: MCTR1 is subsequently converted to MCTR2 by the action of γ-glutamyl transferase (GGT), which removes the glutamyl residue.[2][4][10]

  • Formation of this compound: Finally, this compound is produced from MCTR2 through the cleavage of the cysteinyl-glycinyl bond by a dipeptidase.[2][4][10]

Experimental Protocols

The identification and quantification of this compound in biological samples require sensitive and specific analytical techniques. The following sections detail the key experimental protocols cited in the literature.

Lipid Mediator Metabololipidomics

This method is used for the comprehensive analysis of lipid mediators, including MCTRs, in biological samples.

1. Sample Preparation and Solid-Phase Extraction (SPE):

  • Biological samples (e.g., plasma, serum, cell culture supernatants) are acidified.

  • An internal standard (e.g., a deuterated lipid mediator) is added for quantification.

  • The sample is loaded onto a C18 solid-phase extraction cartridge.

  • The cartridge is washed to remove interfering substances.

  • Lipid mediators are eluted with an organic solvent (e.g., methyl formate).[12]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • The eluted lipid mediators are concentrated and reconstituted in a suitable solvent.

  • The sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • An appropriate HPLC column (e.g., Agilent Eclipse Plus C18) is used for separation.[3][6]

  • A gradient of methanol/water/acetic acid is typically used as the mobile phase.[3][6]

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and other lipid mediators based on their unique parent and daughter ion transitions.[3][6][8]

Experimental Workflow for MCTR Analysis

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Macrophages) SPE Solid-Phase Extraction (C18) Sample->SPE Extraction LC Liquid Chromatography (HPLC) SPE->LC Separation MS Tandem Mass Spectrometry (MS/MS) LC->MS Detection Analysis Data Analysis and Quantification MS->Analysis Quantification

Caption: A generalized workflow for the analysis of MCTRs from biological samples.

Human Macrophage Incubations

To study the endogenous production of this compound by macrophages, the following protocol is often employed:

  • Isolation of Human Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. Monocytes are then purified from the PBMC fraction.

  • Differentiation into Macrophages: Monocytes are cultured for several days in the presence of macrophage colony-stimulating factor (M-CSF) to differentiate them into mature macrophages.

  • Stimulation of Macrophages: The differentiated macrophages are then stimulated to induce the production of lipid mediators. A common stimulant is opsonized E. coli.[3][6][8][9][11] For example, macrophages (1x10^7 cells/ml) can be incubated with E. coli (5x10^8 CFU/ml) for 30 minutes at 37°C.[3][6][8][9][11]

  • Sample Collection and Analysis: After incubation, the cell supernatant is collected for lipid mediator analysis using the LC-MS/MS protocol described above.

Conclusion

This compound is an endogenously produced specialized pro-resolving mediator with significant potential in regulating inflammation and promoting tissue repair. Its biosynthesis from DHA in macrophages and its presence in human tissues and circulation underscore its physiological relevance. The detailed methodologies for its quantification and the understanding of its biosynthetic pathway are crucial for advancing research into its therapeutic applications in a range of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

MCTR3 in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maresin Conjugate in Tissue Resolution 3 (MCTR3) is a member of the specialized pro-resolving mediators (SPMs) family, which are lipid mediators derived from omega-3 fatty acids.[1][2] Unlike classical anti-inflammatory molecules that block inflammation, SPMs are actively involved in the resolution of inflammation, a process critical for tissue repair and return to homeostasis. This compound has emerged as a potent regulator of innate immune responses, demonstrating significant anti-inflammatory and pro-resolving activities in various preclinical models.[1][3] This technical guide provides an in-depth overview of the core functions of this compound in innate immunity, with a focus on its signaling pathways, quantitative effects on immune cell functions, and detailed experimental methodologies for its study.

Core Functions and Mechanism of Action

This compound exerts its effects primarily by modulating the activity of innate immune cells, particularly monocytes and macrophages.[1] Its core functions include the reprogramming of immune cells towards a pro-resolving phenotype, enhancement of phagocytosis, and suppression of excessive inflammatory responses.

Signaling Pathways

The precise signaling pathways of this compound are an active area of research. However, current evidence points towards the involvement of G-protein coupled receptors, such as the ALX/FPR2 receptor, and downstream modulation of intracellular signaling cascades that regulate gene expression related to inflammation and resolution.

A key mechanism of this compound is the reprogramming of monocytes. Upon exposure to this compound, circulating monocytes are programmed to differentiate into macrophages with enhanced anti-inflammatory and tissue-reparative properties.[1] This reprogramming involves the upregulation of key pro-resolving enzymes, most notably Arginase-1 (Arg-1).[1][4] Arg-1 competes with inducible nitric oxide synthase (iNOS) for their common substrate L-arginine, thereby reducing the production of pro-inflammatory nitric oxide and promoting the synthesis of polyamines and prolines, which are essential for cell proliferation and tissue repair.

In the context of acute lung injury (ALI) induced by lipopolysaccharide (LPS), this compound has been shown to exert its protective effects through the ALX/PINK1 signaling pathway.[3] this compound treatment leads to the downregulation of the PTEN-induced putative kinase 1 (PINK1) pathway, which is involved in mitophagy and cellular stress responses.[3] By inhibiting this pathway, this compound alleviates oxidative stress, reduces inflammatory cytokine production, and limits apoptosis in pulmonary epithelial cells.[3]

Further phosphoproteomic analysis of monocytes treated with this compound revealed a significant regulation of proteins involved in post-transcriptional regulation and protein translation, highlighting the enrichment of spliceosome-linked proteins and those involved in mRNA surveillance.[1] This suggests that this compound's mechanism of action involves intricate regulation of protein synthesis to shift the cellular response from a pro-inflammatory to a pro-resolving state.

MCTR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus & Cellular Effects This compound This compound ALX_FPR2 ALX/FPR2 Receptor This compound->ALX_FPR2 Binds G_Protein G-Protein Signaling ALX_FPR2->G_Protein PINK1_Pathway PINK1 Pathway G_Protein->PINK1_Pathway Downregulates Spliceosome_mRNA_Surveillance Spliceosome & mRNA Surveillance Regulation G_Protein->Spliceosome_mRNA_Surveillance Regulates Arg1_Upregulation Arginase-1 (Arg-1) Upregulation G_Protein->Arg1_Upregulation Phagocytosis ↑ Phagocytosis G_Protein->Phagocytosis Inflammatory_Cytokines ↓ Inflammatory Cytokines PINK1_Pathway->Inflammatory_Cytokines Oxidative_Stress ↓ Oxidative Stress PINK1_Pathway->Oxidative_Stress Apoptosis ↓ Apoptosis PINK1_Pathway->Apoptosis Tissue_Repair ↑ Tissue Repair Arg1_Upregulation->Tissue_Repair Pro_resolving_phenotype Pro-resolving Phenotype Arg1_Upregulation->Pro_resolving_phenotype

Putative this compound signaling cascade in innate immune cells.

Quantitative Data on this compound's Effects

The pro-resolving and anti-inflammatory actions of this compound have been quantified in several key studies. The following tables summarize these findings.

ParameterModel SystemThis compound Concentration/DoseEffectReference
Macrophage Phagocytosis of E. coli Human Macrophages1 nMIncreased phagocytosis starting at 30 min, with the highest increase at 2h[2]
Neutrophil Infiltration E. coli Peritonitis in Mice50 ng/mouse~54% reduction in exudate neutrophil levels[5]
Resolution Interval (Ri) E. coli Peritonitis in Mice50 ng/mouseShortened from 12h to 3h[5]
Leukocyte Phagocytosis of E. coli E. coli Peritonitis in Mice50 ng/mouseSignificantly increased[5]
Macrophage Efferocytosis E. coli Peritonitis in Mice50 ng/mouseSignificantly increased[5]
Inflammatory Cytokine Production LPS-stimulated MLE-12 cellsNot specifiedDecreased production[3]
Oxidative Stress LPS-stimulated MLE-12 cellsNot specifiedAlleviated[3]
Cell Apoptosis LPS-stimulated MLE-12 cellsNot specifiedInhibited[3]
Joint Inflammation Serum Transfer Model of Inflammatory ArthritisNot specifiedSignificant reduction in clinical scores and leukocyte infiltration[1]
Cartilage and Bone Protection Serum Transfer Model of Inflammatory ArthritisNot specifiedIncreased safranin staining (glycosaminoglycan) and bone protection[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. Below are protocols for key experiments cited in the literature.

Macrophage Phagocytosis Assay (E. coli)

This protocol details the assessment of macrophage phagocytic capacity in response to this compound.

Phagocytosis_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation and Treatment cluster_analysis Data Acquisition and Analysis Isolate_Macrophages Isolate and culture human macrophages Add_this compound Add this compound or vehicle to macrophage cultures Isolate_Macrophages->Add_this compound Label_Ecoli Label E. coli with a fluorescent marker (e.g., pHrodo) Add_Ecoli Add fluorescently labeled E. coli to macrophages Label_Ecoli->Add_Ecoli Prepare_this compound Prepare this compound solution (e.g., 1 nM in DPBS) Prepare_this compound->Add_this compound Incubate_1 Incubate for 15 min at 37°C Add_this compound->Incubate_1 Incubate_1->Add_Ecoli Incubate_2 Incubate for various time points (e.g., 30 min, 1h, 2h) at 37°C Add_Ecoli->Incubate_2 Wash_cells Wash cells to remove non-phagocytosed bacteria Incubate_2->Wash_cells Acquire_images Acquire images using fluorescence microscopy or a high-content imaging system Wash_cells->Acquire_images Quantify_fluorescence Quantify intracellular fluorescence per macrophage Acquire_images->Quantify_fluorescence Analyze_data Analyze and compare fluorescence intensity between this compound-treated and vehicle-treated groups Quantify_fluorescence->Analyze_data

Workflow for macrophage phagocytosis assay.

Materials:

  • Isolated human peripheral blood monocytes differentiated into macrophages.

  • E. coli (e.g., serotype O6:K2:H1).

  • pH-sensitive fluorescent dye (e.g., pHrodo™ Green E. coli BioParticles™).

  • This compound (synthetic).

  • Dulbecco's Phosphate-Buffered Saline (DPBS) with Ca2+/Mg2+.

  • Culture medium (e.g., RPMI 1640 with 10% human serum).

  • 96-well plates.

  • Fluorescence microscope or high-content imaging system.

Procedure:

  • Macrophage Preparation: Isolate human peripheral blood monocytes and differentiate them into macrophages over 7 days in RPMI 1640 supplemented with 10% human serum and GM-CSF (20 ng/mL).[1] Seed macrophages in a 96-well plate.

  • Treatment: Incubate macrophages with this compound (e.g., 1 nM in DPBS) or vehicle (DPBS) for 15 minutes at 37°C.[5]

  • Phagocytosis Induction: Add fluorescently labeled E. coli to the macrophage cultures.

  • Incubation: Incubate the co-culture for desired time points (e.g., 30, 60, 120 minutes) at 37°C.[2]

  • Analysis: Wash the cells to remove extracellular bacteria. Quantify phagocytosis by measuring the intracellular fluorescence using a plate reader or by imaging and analyzing individual cells with a fluorescence microscope.[2]

Serum Transfer-Induced Arthritis in Mice

This model replicates the effector phase of rheumatoid arthritis, relying on the activation of the innate immune system.[1]

Materials:

  • K/BxN mouse serum (pro-arthritic).

  • Recipient mice (e.g., C57BL/6).

  • This compound (synthetic).

  • Calipers for ankle thickness measurement.

  • Clinical scoring system for arthritis severity.

Procedure:

  • Arthritis Induction: Inject recipient mice intraperitoneally with K/BxN serum on day 0.[6]

  • This compound Administration: Once arthritis is established (e.g., day 3-4), administer this compound or vehicle systemically (e.g., intraperitoneally).[1]

  • Monitoring: Monitor mice daily for clinical signs of arthritis, including ankle thickness and a clinical severity score (e.g., 0-4 scale per paw).[1]

  • Histological Analysis: At the end of the experiment, sacrifice the mice and collect ankle joints for histological analysis to assess inflammation, cartilage damage (Safranin O staining), and bone erosion.[1]

  • Flow Cytometry: Isolate cells from joints or other tissues to analyze immune cell populations, such as macrophages expressing Arg-1, by flow cytometry.[1]

LPS-Induced Acute Lung Injury (ALI) in Mice

This model is used to study acute inflammation in the lungs.[3]

Materials:

  • Lipopolysaccharide (LPS) from E. coli.

  • Mice (e.g., C57BL/6).

  • This compound (synthetic).

  • Equipment for intratracheal instillation.

  • Materials for bronchoalveolar lavage (BAL).

Procedure:

  • ALI Induction: Anesthetize mice and intratracheally instill LPS to induce lung injury.[1][2]

  • This compound Treatment: Administer this compound (e.g., 2 ng/g) or vehicle 2 hours after LPS injection.[3]

  • Sample Collection: At a specified time point (e.g., 24 or 48 hours) after LPS administration, collect bronchoalveolar lavage fluid (BALF) and lung tissue.[1][2]

  • Analysis:

    • BALF Analysis: Centrifuge BALF to pellet cells. Count total and differential immune cells (e.g., neutrophils, macrophages). Measure total protein concentration in the supernatant as an indicator of vascular permeability.[3]

    • Lung Tissue Analysis: Homogenize lung tissue to measure inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or qPCR. Perform histological analysis to assess lung injury.[3]

Lipid Mediator Extraction and LC-MS/MS Analysis

This protocol is for the identification and quantification of this compound and other lipid mediators from biological samples.[3][7][8]

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant, tissue homogenate).

  • Deuterated internal standards (e.g., d5-RvD2, d4-LXA4).

  • Methanol.

  • Solid-phase extraction (SPE) cartridges (C18).

  • Methyl formate.

  • Nitrogen gas for evaporation.

  • LC-MS/MS system.

Procedure:

  • Sample Preparation: Add cold methanol and deuterated internal standards to the biological sample to precipitate proteins and allow for recovery calculation.[8]

  • Solid-Phase Extraction (SPE):

    • Centrifuge the sample and load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the lipid mediators with methyl formate.[8]

  • Sample Concentration: Evaporate the solvent under a stream of nitrogen gas.[8]

  • Reconstitution: Reconstitute the dried lipid extract in a mobile phase-compatible solvent (e.g., methanol:water).[8]

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Identify and quantify this compound based on its specific retention time and mass-to-charge ratio (m/z) transitions compared to a synthetic standard.[3][7][8]

Conclusion

This compound is a potent specialized pro-resolving mediator with a significant role in regulating innate immunity. Its ability to reprogram monocytes towards a pro-resolving phenotype, enhance phagocytosis, and dampen excessive inflammation underscores its therapeutic potential for a range of inflammatory diseases. The signaling pathways involving ALX/FPR2 and the downstream regulation of Arg-1 and the PINK1 pathway provide a framework for understanding its molecular mechanisms. Further research into the detailed signaling networks and receptor interactions will be crucial for the development of this compound-based therapeutics. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted roles of this compound in resolving inflammation and promoting tissue repair.

References

Biological functions of Maresin Conjugate in Tissue Regeneration 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maresin conjugates (MCTRs) are a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). These potent lipid mediators play a crucial role in the resolution of inflammation and the promotion of tissue regeneration. This technical guide provides an in-depth overview of the biological functions of MCTRs, with a focus on MCTR1, MCTR2, and MCTR3, in tissue regeneration. It is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and regenerative medicine.

Maresins, including their conjugated forms, are biosynthesized by macrophages and other immune cells and are pivotal in orchestrating the transition from a pro-inflammatory to a pro-resolving and regenerative state[1][2]. Unlike traditional anti-inflammatory drugs that primarily block the initial inflammatory response, MCTRs actively stimulate resolution pathways, including enhancing the clearance of cellular debris and promoting the repair of damaged tissues[3][4][5]. This unique mode of action makes them promising therapeutic candidates for a variety of inflammatory and degenerative diseases.

Quantitative Effects of Maresin Conjugates in Tissue Regeneration

The following tables summarize the quantitative data on the effects of MCTR1, MCTR2, and this compound in various experimental models of tissue regeneration.

MCTR1 Model System Concentration/Dose Effect Reference
Cardiac FunctionSepsis-induced cardiomyopathy (murine model)0.15 nmol/mouse (i.v.)Reduced neutrophil infiltration and enhanced cardiac function.[2][6]
PhagocytosisHuman macrophages0.1–10 nMStimulated phagocytosis of E. coli.[6]
Vascular PermeabilityLeukotriene D4-induced vascular leakage (murine model)0.15 nmolReduced vascular leakage by >75%.[6]
Tissue RegenerationPlanaria1 and 100 nMAccelerated tissue regeneration.[7]
Neutrophil InfiltrationE. coli-induced peritonitis (murine model)50 ng/mouse (i.p.)Reduced neutrophil infiltration.[7]
MCTR2 Model System Concentration/Dose Effect Reference
Vascular PermeabilityLeukotriene D4-induced vascular leakage (murine model)0.15 nmolReduced vascular leakage by >75%.[6]
PhagocytosisHuman macrophages0.1–10 nMStimulated phagocytosis of E. coli.[6]
Tissue RegenerationPlanaria1–100 nMAccelerated tissue regeneration.[8]
This compound Model System Concentration/Dose Effect Reference
Cytokine ProductionPorcine periodontal ligament stem cells (pPDLSCs)10–100 nMInhibited prostaglandin E2 (PGE2), IL-6, and IL-8 production under inflammatory conditions.[2]
Monocyte ReprogrammingArthritic monocytes (murine model)Not specifiedReprogrammed monocytes to upregulate Arginase-1, promoting pro-resolving and tissue-protective functions.[9][10]
Joint InflammationExperimental arthritis (murine model)Not specifiedPotently decreased joint inflammation and promoted tissue repair.[9]
PhagocytosisHuman macrophages0.1–10 nMStimulated phagocytosis of E. coli.[6]
Tissue RegenerationPlanaria1–100 nMAccelerated tissue regeneration.[8]

Experimental Protocols

In Vivo Model of Sepsis-Induced Cardiomyopathy

This protocol describes the induction of sepsis-induced cardiomyopathy in mice and the administration of MCTR1 to assess its therapeutic effects.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • MCTR1

  • Sterile saline

  • Echocardiography equipment

Procedure:

  • Induce endotoxemia by intraperitoneal (i.p.) injection of LPS (dose to be optimized based on the specific LPS preparation and mouse strain).

  • Six hours after LPS stimulation, administer MCTR1 (0.15 nmol/mouse) intravenously (i.v.) via the tail vein[2][6]. A vehicle control group (e.g., sterile saline) should be included.

  • Twelve hours after LPS administration, perform echocardiography to assess cardiac function. Parameters to measure include ejection fraction and fractional shortening.

  • At the end of the experiment, euthanize the mice and collect heart tissue for further analysis, such as histology to assess neutrophil infiltration and gene expression analysis for inflammatory markers.

In Vitro Macrophage Phagocytosis Assay

This protocol details a method to evaluate the effect of MCTRs on the phagocytic capacity of macrophages.

Materials:

  • Human monocyte-derived macrophages (or a macrophage cell line like RAW 264.7)

  • MCTR1, MCTR2, or this compound

  • Fluorescently labeled E. coli bioparticles

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed macrophages in a multi-well plate and allow them to adhere.

  • Pre-incubate the macrophages with different concentrations of the MCTR (e.g., 0.1, 1, 10 nM) or vehicle control for 15-30 minutes at 37°C[11].

  • Add fluorescently labeled E. coli bioparticles to the macrophage cultures at a specified macrophage-to-bacteria ratio.

  • Incubate for a defined period (e.g., 60 minutes) to allow for phagocytosis.

  • Wash the cells with cold PBS to remove non-ingested bacteria.

  • Quantify the phagocytosis by either:

    • Flow cytometry: Detach the cells and analyze the fluorescence intensity of the macrophage population.

    • Fluorescence microscopy: Visualize and count the number of ingested bacteria per macrophage.

Signaling Pathways and Mechanisms of Action

Maresin conjugates exert their pro-resolving and regenerative functions through various signaling pathways. The following diagrams illustrate some of the key mechanisms.

MCTR_Biosynthesis cluster_enzymes Enzymatic Conversions DHA Docosahexaenoic Acid (DHA) LOX12 12-Lipoxygenase DHA->LOX12 HpDHA 14S-HpDHA epoxy_MaR 13S,14S-epoxy-Maresin HpDHA->epoxy_MaR Epoxidation LTC4S_GSTM4 LTC4S / GSTM4 epoxy_MaR->LTC4S_GSTM4 MCTR1 MCTR1 GGT γ-Glutamyl Transferase MCTR1->GGT MCTR2 MCTR2 Dipeptidase Dipeptidase MCTR2->Dipeptidase This compound This compound LOX12->HpDHA LTC4S_GSTM4->MCTR1 GGT->MCTR2 Dipeptidase->this compound

Caption: Biosynthetic pathway of Maresin Conjugates (MCTR1, MCTR2, and this compound) from docosahexaenoic acid (DHA).

MCTR1_Cardiac_Regeneration MCTR1 MCTR1 gamma_delta_T_cell γδ T cells MCTR1->gamma_delta_T_cell Inhibits Cardiac_Function Improved Cardiac Function & Regeneration MCTR1->Cardiac_Function IL17A IL-17A Production gamma_delta_T_cell->IL17A Reduces Neutrophil_Chemoattractants Neutrophil Chemoattractants IL17A->Neutrophil_Chemoattractants Decreases Neutrophil_Infiltration Neutrophil Infiltration in Heart Neutrophil_Chemoattractants->Neutrophil_Infiltration Reduces Cardiac_Injury Cardiac Injury Neutrophil_Infiltration->Cardiac_Injury Alleviates MCTR3_Monocyte_Reprogramming This compound This compound Monocyte Arthritic Monocyte This compound->Monocyte Reprogrammed_Monocyte Reprogrammed Monocyte Monocyte->Reprogrammed_Monocyte Reprograms Arg1 Arginase-1 (Arg-1) Upregulation Reprogrammed_Monocyte->Arg1 Pro_resolving_function Pro-resolving & Tissue-protective Functions Arg1->Pro_resolving_function Mediates Joint_Inflammation Joint Inflammation & Damage Pro_resolving_function->Joint_Inflammation Reduces

References

MCTR3: A Keystone Mediator in Tissue Repair and Inflammation Resolution

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a specialized pro-resolving mediator (SPM) that plays a pivotal role in the resolution of inflammation and the promotion of tissue repair. As a member of the maresin family of lipid mediators, this compound is derived from the omega-3 fatty acid docosahexaenoic acid (DHA) and is characterized by its unique chemical structure, 13-cysteinyl, 14-hydroxy-docosahexaenoic acid.[1][2] This guide provides a comprehensive overview of this compound, its biosynthesis, mechanism of action, and its therapeutic potential in various pathological conditions characterized by inflammation and tissue damage. We present quantitative data from key studies in a structured format, detail experimental protocols for its investigation, and provide visual representations of its signaling pathway and experimental workflows.

Core Functions and Mechanism of Action

This compound is a potent immunoresolvent that actively orchestrates the transition from a pro-inflammatory to a pro-resolving state within damaged tissues.[3][4] Its multifaceted actions are crucial for restoring tissue homeostasis and preventing the development of chronic inflammation. The primary functions of this compound include:

  • Limiting Neutrophil Infiltration: this compound significantly reduces the influx of neutrophils to the site of inflammation, thereby preventing excessive tissue damage caused by the release of cytotoxic enzymes and reactive oxygen species from these cells.[1][2]

  • Enhancing Phagocytosis and Efferocytosis: this compound stimulates the phagocytic activity of macrophages and neutrophils, promoting the clearance of invading pathogens and cellular debris.[1][2] It also enhances efferocytosis, the process by which apoptotic cells are removed, which is a critical step in the resolution of inflammation.[1]

  • Reprogramming Macrophage Phenotype: this compound can reprogram monocytes and macrophages towards a pro-resolving M2-like phenotype.[5][6] This is exemplified in models of inflammatory arthritis where this compound-reprogrammed monocytes upregulate Arginase-1, contributing to tissue protection and repair.[5][6]

  • Accelerating Tissue Regeneration: this compound has demonstrated potent tissue regenerative properties in various models, including accelerating tissue regeneration in planaria.[1][2]

Quantitative Data on this compound Bioactivity

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in various models of inflammation and tissue repair.

Biological Effect Model System This compound Concentration/Dose Observed Effect Reference
Tissue Regeneration Planaria Surgical Injury1-100 nMDose-dependently accelerated tissue regeneration by 0.6-0.9 days.[1][2]
Resolution of Infection E. coli Peritonitis (mice)50 ng/mousePromoted resolution of infection.[1]
Neutrophil Infiltration E. coli Peritonitis (mice)50 ng/mouseLimited neutrophil infiltration by ~20-50%.[1][2]
Bacterial Phagocytosis Exudate Leukocytes (mice)50 ng/mouseIncreased bacterial phagocytosis by ~15-50%.[1][2]
Efferocytosis Exudate Leukocytes (mice)50 ng/mousePromoted efferocytosis by ~30%.[1][2]
Macrophage Phagocytosis Human Macrophages1-100 nMPotently stimulated phagocytosis of E. coli.[1]
Neutrophil Phagocytosis Human Neutrophils1 pM - 100 pMDisplayed higher potency in promoting phagocytosis compared to MCTR1 and MCTR2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.

Planaria Tissue Regeneration Assay

This assay assesses the ability of this compound to promote tissue regeneration in a simple invertebrate model.

Materials:

  • Dugesia tigrina planaria

  • Spring water

  • Petri dishes

  • Scalpel or razor blade

  • Microscope with imaging capabilities

  • ImageJ software

  • This compound stock solution (in ethanol)

  • Vehicle control (ethanol)

Procedure:

  • Starve planaria for at least one week prior to the experiment.

  • Anesthetize planaria by placing them on a chilled surface (e.g., a petri dish on ice).

  • Using a sterile scalpel, surgically remove the head of each planarian just below the photoreceptors.

  • Immediately transfer the posterior portion of each planarian into a petri dish containing spring water.

  • Prepare experimental solutions by diluting the this compound stock solution in spring water to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). The final ethanol concentration should not exceed 0.01%. Prepare a vehicle control with the same final concentration of ethanol.

  • Replace the water in the petri dishes with the respective this compound or vehicle solutions.

  • Incubate the planaria at room temperature in the dark.

  • Capture images of the regenerating blastemas daily for 6-7 days.

  • Analyze the images using ImageJ software to measure the area of the regenerated tissue.

  • Calculate the Tissue Regeneration Index (TRI) as the ratio of the regenerated area to the initial wound area. The time to 50% regeneration (T50) can be determined from the TRI data.[1]

E. coli-induced Peritonitis in Mice

This in vivo model is used to evaluate the pro-resolving and anti-inflammatory effects of this compound in a model of bacterial infection.

Materials:

  • 6-8 week old mice (e.g., FVB or C57BL/6)

  • Escherichia coli (e.g., serotype O6:K2:H1)

  • Luria-Bertani (LB) broth

  • Spectrophotometer

  • This compound solution (in sterile PBS)

  • Vehicle control (sterile PBS)

  • Sterile syringes and needles

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

  • Antibodies for leukocyte staining (e.g., anti-Ly6G, anti-F4/80)

  • ELISA kits for cytokine/chemokine analysis

Procedure:

  • Culture E. coli in LB broth to the mid-logarithmic phase of growth.

  • Wash the bacteria with sterile PBS and resuspend to the desired concentration (e.g., 1x10^5 CFU/mouse).

  • Administer the E. coli suspension intraperitoneally (i.p.) to the mice.

  • At the onset or peak of inflammation (e.g., 4 hours post-infection), administer this compound (e.g., 50 ng/mouse) or vehicle i.p.

  • At various time points post-treatment (e.g., 12, 24, 48 hours), euthanize the mice and collect the peritoneal exudate by lavage with sterile PBS.

  • Determine the total leukocyte count in the exudate.

  • Perform flow cytometry to quantify neutrophil (Ly6G+) and macrophage (F4/80+) populations.

  • Plate serial dilutions of the exudate on LB agar plates to determine the bacterial load (CFU).

  • Centrifuge the exudate and collect the supernatant for analysis of cytokines and chemokines by ELISA.

Human Macrophage Phagocytosis Assay

This in vitro assay measures the effect of this compound on the phagocytic capacity of human macrophages.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a human macrophage cell line (e.g., THP-1)

  • Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS and M-CSF for PBMCs)

  • pHrodo™ Red E. coli BioParticles™ or other fluorescently labeled bacteria

  • This compound solution (in sterile PBS)

  • Vehicle control (sterile PBS)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Differentiate human monocytes into macrophages by culturing them in differentiation medium for 5-7 days.

  • Plate the differentiated macrophages in a 96-well plate.

  • Pre-incubate the macrophages with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.

  • Add the fluorescently labeled E. coli to the wells at a specified multiplicity of infection (MOI).

  • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Wash the cells with cold PBS to remove non-internalized bacteria.

  • Measure the fluorescence intensity using a microplate reader or analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its evaluation.

MCTR3_Biosynthesis cluster_enzymes Enzymatic Conversions DHA Docosahexaenoic Acid (DHA) eMaR 13S,14S-epoxy-Maresin DHA->eMaR 12-Lipoxygenase MCTR1 MCTR1 (13-glutathionyl, 14-hydroxy-DHA) eMaR->MCTR1 LTC4S / GSTM4 MCTR2 MCTR2 (13-cysteinylglycinyl, 14-hydroxy-DHA) MCTR1->MCTR2 γ-Glutamyl transferase This compound This compound (13-cysteinyl, 14-hydroxy-DHA) MCTR2->this compound Dipeptidase 12-Lipoxygenase 12-Lipoxygenase LTC4S / GSTM4 LTC4S / GSTM4 γ-Glutamyl\ntransferase γ-Glutamyl transferase Dipeptidase Dipeptidase

Caption: Biosynthetic pathway of this compound from DHA.

Experimental_Workflow cluster_analysis Downstream Analysis start Induce Inflammation/ Tissue Injury Model treatment Administer this compound or Vehicle start->treatment collection Collect Samples (e.g., peritoneal exudate, tissue) treatment->collection flow Flow Cytometry (Leukocyte populations) collection->flow cfu Bacterial Load (CFU counting) collection->cfu elisa Cytokine/Chemokine Levels (ELISA) collection->elisa histology Histological Analysis (Tissue repair) collection->histology

Caption: General experimental workflow for evaluating this compound in vivo.

Conclusion and Future Directions

This compound is a potent specialized pro-resolving mediator with significant therapeutic potential for a wide range of inflammatory diseases and conditions where tissue repair is compromised. Its ability to control inflammation, enhance pathogen clearance, and directly promote tissue regeneration makes it an attractive candidate for the development of novel resolution-based therapies. Further research is warranted to fully elucidate the molecular mechanisms underlying its diverse biological activities, including the identification of its specific cellular receptors and downstream signaling pathways. The development of stable synthetic analogs of this compound could pave the way for its clinical application in conditions such as inflammatory arthritis, sepsis, and non-healing wounds, offering a new paradigm for the treatment of inflammatory disorders by promoting the body's own healing processes.

References

Navigating the Nuances of Melatonin Signaling: A Technical Guide to the Putative Receptor MCTR3 (Quinone Reductase 2) and Melatonin's Physiological Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the "MCTR3" Nomenclature

Initial searches for a biological molecule termed "this compound" do not yield a recognized entity within established biochemical and physiological literature. It is postulated that this term is a likely typographical variation of "MT3," which refers to the third putative melatonin receptor. Historically, a binding site for melatonin, distinct from the well-characterized MT1 and MT2 receptors, was designated as MT3.[1][2][3][4] Subsequent research, however, led to the definitive identification of this MT3 binding site as the cytosolic enzyme Quinone Reductase 2 (QR2) , also known as NRH:quinone oxidoreductase 2.[3][5]

This guide will, therefore, focus on providing a comprehensive overview of the physiological concentrations of melatonin, the ligand for these receptors, and the signaling pathways associated with the canonical melatonin receptors MT1 and MT2, as well as the enzymatic function of QR2 (formerly MT3).

Physiological Concentrations of Melatonin

Melatonin, the primary hormone synthesized and secreted by the pineal gland, exhibits a distinct circadian rhythm, with concentrations fluctuating in response to the light-dark cycle. These levels are critical for regulating the sleep-wake cycle and other physiological processes. The physiological concentrations of melatonin can vary based on the time of day, age, and the biological fluid being analyzed.

Data Presentation: Melatonin Concentrations
Biological FluidConditionConcentration Range (pg/mL)Age GroupReference
PlasmaDaytime10–20Adults
PlasmaNighttime (Peak)80–120Adults
SerumDaytime20–40 fmol/mlAdults[1]
SerumNighttime180–370 fmol/mlAdults[1]
UrineDaytime50–130 fmol/mlAdults[1]
UrineNighttime230–470 fmol/mlAdults[1]

Note: Melatonin production diminishes with age. Peak levels are observed in early childhood, decline after puberty, and continue to decrease throughout adulthood.

Signaling Pathways of Melatonin Receptors

Melatonin exerts its primary physiological effects through two high-affinity G-protein coupled receptors (GPCRs): Melatonin Receptor 1 (MT1) and Melatonin Receptor 2 (MT2).[1]

MT1 and MT2 Receptor Signaling

Both MT1 and MT2 receptors are coupled to inhibitory G-proteins (Gαi/o). Upon melatonin binding, the Gαi/o subunit dissociates and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunit can also activate inwardly rectifying potassium channels, leading to membrane hyperpolarization.

Melatonin_Signaling cluster_cytosol Cytosol Melatonin Melatonin MT1_MT2 MT1 / MT2 Receptor Melatonin->MT1_MT2 Binds G_protein Gαi/oβγ MT1_MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Physiological_Effects Physiological Effects (e.g., Sleep Regulation) PKA->Physiological_Effects Modulates

Caption: Signaling pathway of MT1 and MT2 melatonin receptors.
The Role of Quinone Reductase 2 (QR2)

QR2 is a cytosolic enzyme that catalyzes the two-electron reduction of quinones.[2] Unlike MT1 and MT2, it is not a GPCR. Melatonin can bind to QR2 and may act as a co-substrate, potentially influencing the enzyme's activity. The precise signaling cascade initiated by melatonin binding to QR2 is not fully elucidated but is thought to be involved in cellular detoxification and antioxidant responses. QR2's inability to efficiently use common reducing cofactors like NADH and NADPH raises questions about its primary cellular function, suggesting it may have roles beyond catalytic reduction, possibly in cell signaling.

QR2_Function Melatonin Melatonin QR2 Quinone Reductase 2 (QR2 / MT3) Melatonin->QR2 Binds / Modulates Hydroquinone Hydroquinone QR2->Hydroquinone Reduces Quinone Quinone Quinone->QR2 Substrate Cellular_Response Cellular Response (e.g., Detoxification) Hydroquinone->Cellular_Response Leads to

Caption: Enzymatic function of Quinone Reductase 2 (QR2).

Experimental Protocols for Melatonin Quantification

Accurate measurement of melatonin concentrations in biological fluids is crucial for research in chronobiology, sleep disorders, and pharmacology. The primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow: Melatonin Quantification

Melatonin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Analysis Sample_Collection Sample Collection (Plasma, Serum, Saliva) Extraction Extraction (e.g., Chloroform for RIA) Sample_Collection->Extraction ELISA ELISA Extraction->ELISA RIA Radioimmunoassay Extraction->RIA LC_MS LC-MS Extraction->LC_MS Data_Acquisition Data Acquisition (e.g., Spectrophotometry, Scintillation Counting, Mass Spectrum) ELISA->Data_Acquisition RIA->Data_Acquisition LC_MS->Data_Acquisition Standard_Curve Standard Curve Generation Data_Acquisition->Standard_Curve Concentration_Determination Concentration Determination Standard_Curve->Concentration_Determination

Caption: General workflow for melatonin quantification.
Detailed Methodologies

1. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: A competitive immunoassay where melatonin in the sample competes with a known amount of enzyme-labeled (e.g., HRP) melatonin for binding to a limited number of anti-melatonin antibody-coated microplate wells. The resulting color intensity is inversely proportional to the melatonin concentration in the sample.

  • Methodology:

    • Sample Preparation: Plasma, serum, or saliva samples are collected. Depending on the kit, a pre-treatment or extraction step may be required.

    • Assay Procedure:

      • Standards, controls, and samples are pipetted into the wells of the antibody-coated microplate.

      • Enzyme-conjugated melatonin is added to each well.

      • The plate is incubated to allow for competitive binding.

      • The plate is washed to remove unbound reagents.

      • A substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a colored product.

      • A stop solution is added to terminate the reaction.

    • Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of melatonin in the samples is then interpolated from this curve.

2. Radioimmunoassay (RIA)

  • Principle: A competitive binding assay where unlabeled melatonin in the sample competes with a fixed amount of radiolabeled melatonin (e.g., ¹²⁵I-melatonin) for binding to a limited amount of anti-melatonin antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of melatonin in the sample.

  • Methodology:

    • Sample Preparation: Melatonin is typically extracted from plasma, serum, or urine using an organic solvent like chloroform.[1]

    • Assay Procedure:

      • Standards, controls, and extracted samples are incubated with the anti-melatonin antibody and the radiolabeled melatonin tracer.

      • After incubation, the antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody).

      • The radioactivity of the bound fraction is measured using a gamma counter.

    • Data Analysis: A standard curve is constructed by plotting the percentage of bound radioactivity against the concentration of the melatonin standards. The concentration of melatonin in the samples is determined by comparing their percentage of bound radioactivity to the standard curve.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Principle: This is a highly specific and sensitive method that separates melatonin from other components in the sample using liquid chromatography, followed by its detection and quantification based on its mass-to-charge ratio using mass spectrometry.

  • Methodology:

    • Sample Preparation: Samples undergo an extraction process to isolate melatonin and remove interfering substances. An internal standard (a known amount of a similar, but isotopically labeled, compound) is added to each sample for accurate quantification.

    • Liquid Chromatography: The extracted sample is injected into an LC system. A column with a specific stationary phase separates the components of the mixture based on their chemical properties.

    • Mass Spectrometry: As melatonin elutes from the LC column, it is ionized (e.g., by electrospray ionization). The mass spectrometer then separates the ions based on their mass-to-charge ratio and detects the specific ions corresponding to melatonin and the internal standard.

    • Data Analysis: The concentration of melatonin is determined by comparing the peak area of the melatonin ion to the peak area of the internal standard ion and referencing a calibration curve prepared with known concentrations of melatonin.

Conclusion

While the term "this compound" is not in standard scientific use, the investigation into its likely intended subject, the MT3 receptor, reveals the important discovery that this binding site is, in fact, the enzyme Quinone Reductase 2. This underscores the complexity of melatonin's biological roles, which extend beyond the canonical GPCR signaling of MT1 and MT2. For researchers and drug development professionals, a clear understanding of the distinct functions of these different melatonin-binding proteins, coupled with robust methods for quantifying melatonin's physiological concentrations, is essential for accurately interpreting experimental results and developing novel therapeutic strategies targeting the melatonergic system.

References

The Discovery of MCTR3: A Novel Endogenous Mediator in Tissue Regeneration and Inflammation Resolution

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a recently identified member of the MCTR family of specialized pro-resolving mediators (SPMs).[1][2] These evolutionarily conserved chemical signals play a crucial role in orchestrating host responses to promote the resolution of infections and stimulate tissue regeneration.[1][2] this compound, like other MCTRs, is derived from the omega-3 fatty acid docosahexaenoic acid (DHA) and has demonstrated potent bioactivity in various models, highlighting its therapeutic potential in inflammatory and degenerative diseases.[3][4] This guide provides a comprehensive overview of the key publications detailing the discovery, characterization, and function of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from the foundational studies on this compound, providing a comparative overview of its potency and effects in different experimental systems.

Bioactivity of this compound in Planaria Regeneration
Parameter Value
Concentration Range 1–100 nM
Effect Accelerated tissue regeneration
Time Reduction in Regeneration 0.6–0.9 days
Reference[1]
Effects of this compound on Murine E. coli Infections
Parameter Effect
Bacterial Phagocytosis by Exudate Leukocytes ~15–50% increase
Neutrophil Infiltration ~20–50% reduction
Efferocytosis ~30% promotion
Reference[1]
This compound Effects on Human Macrophage (MΦ) Phagocytosis
Parameter Value
Effective Concentration Range 0.1–10 nM
Effect Stimulation of phagocytosis of live E. coli
Reference[5]
This compound Regulation of TRAF3 in Human Macrophages (MΦ)
Parameter Value
Effective Concentration for maximal TRAF3 increase 10 nM
Estimated EC50 ~2.5 nM
Maximal Increase in TRAF3 protein levels 60–70%
Reference[6]

Key Experimental Protocols

This section details the methodologies employed in the pivotal studies that led to the identification and functional characterization of this compound.

Identification and Stereochemistry Determination

The complete stereochemistry of this compound was established as 13R-cysteinyl, 14S-hydroxy-4Z,7Z,9E,11E,13R,14S,16Z,19Z-docosahexaenoic acid.[4] This was achieved through a combination of total organic synthesis and matching with mediators isolated from both mouse and human systems.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS):

  • Sample Preparation: MCTR samples were obtained from human macrophages, murine infectious exudates, and sepsis patients.[2]

  • Chromatography: Samples were subjected to liquid chromatography to separate the different MCTR species. This compound exhibited a distinct sharp peak with a retention time (TR) of 10.3 min.[2]

  • Mass Spectrometry: Tandem mass spectrometry was used to generate fragmentation spectra of the isolated compounds. The spectra of endogenous this compound were then compared and matched with those of the stereochemically pure synthetic this compound to confirm its structure.[2]

In Vivo Murine Model of E. coli Infection

To assess the pro-resolving actions of this compound in a biologically relevant context, a murine model of E. coli infection was utilized.

  • Induction of Peritonitis: Mice were administered an intraperitoneal injection of E. coli.

  • Treatment: this compound was administered at the onset or peak of inflammation.

  • Analysis: Peritoneal exudates were collected to quantify leukocyte infiltration (specifically neutrophils), bacterial clearance through phagocytosis by exudate leukocytes, and the clearance of apoptotic cells (efferocytosis). Levels of eicosanoids were also measured to assess the impact on inflammatory mediators.[1]

Human Macrophage Phagocytosis Assay

The ability of this compound to stimulate the phagocytic activity of human macrophages was a key indicator of its pro-resolving function.

  • Cell Culture: Human peripheral blood monocytes were isolated and differentiated into macrophages.

  • Incubation: Macrophages were incubated with varying concentrations of this compound (0.1–10 nM).[5]

  • Phagocytosis Measurement: Fluorescently labeled live E. coli were added to the macrophage cultures. The uptake of bacteria by the macrophages was quantified using fluorescence microscopy or flow cytometry.[2][5]

Phosphoproteomic Analysis of this compound Signaling

To elucidate the molecular pathways activated by this compound, phosphoproteomic analysis was performed on human monocytes.

  • Cell Treatment: Human monocytes were incubated with this compound (1nM).

  • Lysis and Digestion: Cells were lysed in a urea buffer supplemented with phosphatase inhibitors. The proteins were then digested into peptides using trypsin.

  • Mass Spectrometry: The resulting peptides were analyzed by mass spectrometry to identify and quantify phosphorylation events.

  • Pathway Analysis: Differentially phosphorylated proteins were subjected to pathway analysis using databases such as KEGG and STRING to identify the signaling pathways regulated by this compound.[3]

Signaling Pathways and Molecular Interactions

This compound exerts its biological functions through the modulation of specific signaling pathways. The diagrams below, generated using the DOT language, illustrate these key pathways and relationships.

MCTR_Biosynthetic_Pathway cluster_lipoxygenation Lipoxygenation cluster_conjugation Conjugation DHA Docosahexaenoic Acid (DHA) Epoxy_MaR 13S,14S-epoxy-Maresin (eMaR) DHA->Epoxy_MaR 14-Lipoxygenase MCTR1 MCTR1 (Glutathionyl conjugate) Epoxy_MaR->MCTR1 + Glutathione MCTR2 MCTR2 (Cysteinylglycinyl conjugate) MCTR1->MCTR2 - Glutamate This compound This compound (Cysteinyl conjugate) MCTR2->this compound - Glycine

Caption: MCTR Biosynthetic Pathway.

MCTR3_Proresolving_Actions This compound This compound Monocyte Monocyte This compound->Monocyte reprograms Macrophage Pro-resolving Macrophage Monocyte->Macrophage Arg1 Arginase-1 (Arg-1) Upregulation Macrophage->Arg1 Inflammation Joint Inflammation Arg1->Inflammation decreases Tissue_Repair Tissue Repair Arg1->Tissue_Repair promotes Tissue_Damage Tissue Damage Inflammation->Tissue_Damage Tissue_Repair->Tissue_Damage reduces

Caption: this compound Pro-resolving Actions in Arthritis.

MCTR_CysLT1_Interaction MCTR MCTR1, MCTR2, this compound CysLT1 CysLT1 Receptor MCTR->CysLT1 competes with LTD4 (lower affinity) Phagocytosis Macrophage Phagocytosis MCTR->Phagocytosis stimulates via CysLT1 LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1 activates Signaling Pro-inflammatory Signaling (e.g., Vascular Leakage) CysLT1->Signaling

Caption: MCTR Interaction with the CysLT1 Receptor.

MCTR3_TRAF3_Pathway This compound This compound GPCR GPCR(s) This compound->GPCR activates Gas Gαs protein GPCR->Gas cAMP cAMP Gas->cAMP activates PKA PKA cAMP->PKA TRAF3 TRAF3 Upregulation PKA->TRAF3 Phagocytosis Enhanced Macrophage Phagocytosis TRAF3->Phagocytosis Resolution Resolution of Infection Phagocytosis->Resolution

Caption: this compound-Stimulated TRAF3 Signaling Pathway.

References

The Evolutionary Conservation of MCTR3: A Pro-Resolving Mediator at the Nexus of Inflammation and Tissue Repair

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a member of the specialized pro-resolving mediators (SPMs), a class of endogenous lipid mediators that orchestrate the resolution of inflammation and promote tissue regeneration.[1][2][3] Unlike proteins, this compound is a small molecule derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[4] Its evolutionary conservation, therefore, is not observed at the level of a gene sequence but rather in the profound and consistent biological actions it exerts across diverse species, from invertebrates to humans.[1][2] This conservation of function underscores the fundamental importance of the this compound pathway in maintaining tissue homeostasis. This technical guide provides a comprehensive overview of the biosynthesis, conserved functions, and signaling pathways of this compound, along with detailed experimental protocols to facilitate further research and drug development.

Biosynthesis of this compound

The production of this compound is a tightly regulated enzymatic cascade that occurs primarily in macrophages.[4][5] The pathway begins with the conversion of DHA into an epoxy-intermediate, which is then sequentially processed by a series of enzymes.

The biosynthetic pathway of this compound is as follows:

  • Initiation : Docosahexaenoic acid (DHA) is converted by 12-lipoxygenase to 13S,14S-epoxy-maresin.[5]

  • Conjugation : Glutathione S-transferase Mu 4 (GSTM4) or leukotriene C4 synthase (LTC4S) catalyzes the conjugation of glutathione to the epoxy-maresin, forming MCTR1.[4][5][6]

  • Conversion to MCTR2 : MCTR1 is then converted to MCTR2 by γ-glutamyl transferase.[4][5][6]

  • Final Step to this compound : A dipeptidase cleaves the cysteinyl-glycinyl bond of MCTR2 to yield the final product, this compound.[4][5][6]

MCTR3_Biosynthesis DHA Docosahexaenoic Acid (DHA) EpoxyMaresin 13S,14S-epoxy-maresin DHA->EpoxyMaresin 12-Lipoxygenase MCTR1 MCTR1 EpoxyMaresin->MCTR1 GSTM4 / LTC4S MCTR2 MCTR2 MCTR1->MCTR2 γ-Glutamyl Transferase This compound This compound MCTR2->this compound Dipeptidase

Caption: Biosynthetic pathway of this compound from DHA.

Evolutionary Conservation of this compound's Bioactions

The potent pro-resolving and tissue-regenerative functions of this compound are remarkably conserved across different species, highlighting its fundamental role in host defense and repair.

SpeciesModelBioactionQuantitative DataReference
PlanariaSurgical InjuryTissue RegenerationAccelerated regeneration by 0.6-0.9 days (1-100nM)[2][3]
MouseE. coli PeritonitisResolution of InfectionReduced exudate neutrophil counts by ~50%[1][2]
E. coli PeritonitisPhagocytosisIncreased leukocyte phagocytosis of E. coli[1][2]
Arthritis ModelAnti-inflammatoryProtected cartilage and bone[7]
HumanMacrophagesPhagocytosisEnhanced phagocytosis of E. coli[1][2]
NeutrophilsPhagocytosisPotently promoted neutrophil phagocytosis (1pM-100pM)[1]

Signaling Pathway of this compound

This compound exerts its biological effects by interacting with specific cell surface receptors. A key target identified for MCTR is the cysteinyl leukotriene receptor 1 (CysLT1).[8] By interacting with CysLT1, this compound can counter-regulate the pro-inflammatory signals mediated by cysteinyl leukotrienes, such as leukotriene D4 (LTD4).[8][9] This interaction leads to a dampening of inflammatory responses and a promotion of pro-resolving activities.

The proposed signaling mechanism involves:

  • Receptor Binding : this compound binds to the CysLT1 receptor on immune cells like macrophages and neutrophils.[8]

  • Signal Transduction : This binding event initiates intracellular signaling cascades that are distinct from those triggered by pro-inflammatory ligands.

  • Cellular Responses : The downstream effects include enhanced phagocytosis of pathogens and apoptotic cells (efferocytosis), suppression of pro-inflammatory cytokine production, and promotion of tissue repair mechanisms.[1][7][9]

MCTR3_Signaling cluster_cell Immune Cell (e.g., Macrophage) CysLT1 CysLT1 Receptor Phagocytosis Enhanced Phagocytosis CysLT1->Phagocytosis Inflammation Reduced Inflammation CysLT1->Inflammation Inhibited by this compound TissueRepair Tissue Repair CysLT1->TissueRepair This compound This compound This compound->CysLT1 Binds and Activates LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1 Binds and Activates (Pro-inflammatory)

Caption: this compound signaling through the CysLT1 receptor.

Experimental Protocols

Planaria Tissue Regeneration Assay

This assay is used to assess the tissue regenerative properties of this compound.

Methodology:

  • Planaria are surgically injured by removing the head portion.

  • The injured planaria are placed in a solution containing a specific concentration of this compound (e.g., 1-100 nM) or a vehicle control.

  • The regeneration of the blastema is monitored and imaged at regular intervals (e.g., every 24 hours) over a period of several days.

  • The rate of regeneration is quantified by measuring the area of the regenerated tissue using image analysis software.[10]

Mouse Model of E. coli Peritonitis

This in vivo model is used to evaluate the pro-resolving and anti-inflammatory effects of this compound during a bacterial infection.

Methodology:

  • Mice are administered this compound (e.g., 50-100 ng/mouse) or a vehicle control via intraperitoneal injection.

  • Shortly after, a suspension of E. coli is injected into the peritoneal cavity to induce peritonitis.

  • At specific time points (e.g., 12, 24 hours), peritoneal exudates are collected.

  • The exudates are analyzed by flow cytometry to determine the number and type of leukocytes (e.g., neutrophils).

  • Bacterial clearance is assessed by plating serial dilutions of the exudate and counting colony-forming units (CFUs).

  • Phagocytosis is measured by quantifying the percentage of leukocytes that have engulfed fluorescently labeled E. coli.[1][10]

Human Macrophage Phagocytosis Assay

This in vitro assay measures the effect of this compound on the phagocytic capacity of human macrophages.

Methodology:

  • Human macrophages are isolated from peripheral blood and cultured in multi-well plates.

  • The macrophages are incubated with various concentrations of this compound or a vehicle control for a short period (e.g., 15 minutes).

  • Fluorescently labeled E. coli are added to the wells.

  • After an incubation period (e.g., 1 hour), the non-phagocytosed bacteria are washed away.

  • The amount of phagocytosis is quantified by measuring the fluorescence intensity of the macrophages using a plate reader or by flow cytometry.[1][2]

Experimental_Workflow cluster_planaria Planaria Regeneration cluster_mouse Mouse Peritonitis Model cluster_human Human Macrophage Phagocytosis P1 Surgical Injury P2 Incubate with this compound P1->P2 P3 Image and Measure Regeneration P2->P3 M1 Administer this compound M2 Induce Peritonitis (E. coli) M1->M2 M3 Collect Peritoneal Exudate M2->M3 M4 Analyze Leukocytes and Bacteria M3->M4 H1 Isolate and Culture Macrophages H2 Incubate with this compound H1->H2 H3 Add Fluorescent E. coli H2->H3 H4 Quantify Phagocytosis H3->H4

Caption: Workflow for key this compound experiments.

Conclusion

This compound is a potent, evolutionarily conserved lipid mediator that plays a critical role in the resolution of inflammation and the promotion of tissue regeneration. Its consistent bioactions across diverse species underscore the fundamental nature of the pathways it governs. The information presented in this guide, from its biosynthesis and signaling to detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its pathway in a range of inflammatory and degenerative diseases. The development of agonists for the this compound pathway could represent a novel therapeutic strategy to promote resolution and tissue repair without compromising host defense.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of MCTR3 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MCTR3

Maresin Conjugate in Tissue Regeneration 3 (this compound) is a specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation and tissue regeneration.[1][2][3] As a member of the maresin family, this compound is biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[4][5] Its chemical structure is 13-cysteinyl, 14-hydroxy-docosahexaenoic acid.[1][6] this compound has garnered significant interest in the research community for its potent bioactions, which include enhancing phagocytosis by macrophages and neutrophils, limiting neutrophil infiltration, promoting efferocytosis, and accelerating tissue regeneration.[1][2][3] These properties make this compound a promising candidate for therapeutic development in inflammatory diseases and conditions requiring tissue repair.

Chemical Synthesis of this compound

While the endogenous biosynthesis of this compound occurs in macrophages, for research purposes, this compound is prepared by total organic synthesis to ensure stereochemical purity and obtain sufficient quantities for in vitro and in vivo studies.[1] The complete stereochemistry of this compound has been established as 13R-cysteinyl, 14S-hydroxy-4Z,7Z,9E,11E,13R,14S,16Z,19Z-docosahexaenoic acid.[5][7]

Although detailed, step-by-step proprietary synthesis protocols are not publicly available, the general approach involves a multi-step chemical synthesis to construct the complex molecule with the correct stereochemistry. Below is a conceptual workflow for the total synthesis of this compound.

Conceptual Synthesis Workflow

cluster_start Starting Material cluster_chain Chain Elaboration cluster_stereo Stereocenter Introduction cluster_final Final Steps cluster_product Final Product start Commercially Available Chiral Precursor chain_assembly Multi-step chain assembly (e.g., Wittig reactions, cross-coupling) start->chain_assembly Build carbon backbone epoxidation Stereoselective Epoxidation chain_assembly->epoxidation Introduce key stereocenters opening Regio- and Stereoselective Epoxide Opening with Cysteine epoxidation->opening Introduce cysteine moiety deprotection Deprotection opening->deprotection Remove protecting groups purification Purification (e.g., HPLC) deprotection->purification Isolate pure this compound This compound This compound purification->this compound

Caption: Conceptual workflow for the total organic synthesis of this compound.

Biological Pathways of this compound

Biosynthetic Pathway

This compound is endogenously produced from DHA via a series of enzymatic reactions within macrophages.[7]

DHA Docosahexaenoic Acid (DHA) epoxy_maresin 13S,14S-epoxy-Maresin DHA->epoxy_maresin 12-Lipoxygenase MCTR1 MCTR1 (13R-glutathionyl, 14S-hydroxy-DHA) epoxy_maresin->MCTR1 LTC4S / GSTM4 MCTR2 MCTR2 (13R-cysteinylglycinyl, 14S-hydroxy-DHA) MCTR1->MCTR2 γ-Glutamyl transferase (GGT) This compound This compound (13R-cysteinyl, 14S-hydroxy-DHA) MCTR2->this compound Dipeptidase

Caption: Biosynthetic pathway of this compound from DHA in human macrophages.

Signaling Pathway

This compound exerts its pro-resolving functions through specific signaling pathways. One identified pathway involves the upregulation of TRAF3, which contributes to enhanced phagocytosis.

This compound This compound GPCR G-protein coupled receptor (e.g., CysLT1) This compound->GPCR Binds Gs Gαs protein GPCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates TRAF3 TRAF3 upregulation PKA->TRAF3 Phagocytosis Enhanced Phagocytosis TRAF3->Phagocytosis

Caption: this compound signaling pathway leading to enhanced phagocytosis via TRAF3.

Experimental Protocols

In Vitro Human Macrophage Phagocytosis Assay

This protocol is designed to assess the effect of this compound on the phagocytic capacity of human macrophages.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Macrophage-colony stimulating factor (M-CSF)

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • This compound (synthetic)

  • Fluorescently labeled E. coli bioparticles

  • Phosphate-buffered saline (PBS)

  • Trypan blue

  • 96-well plate

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Macrophage Differentiation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Plate PBMCs in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Differentiate monocytes into macrophages by incubating with M-CSF (50 ng/mL) for 7 days, with media changes every 2-3 days.

  • This compound Treatment:

    • After differentiation, wash the macrophages with PBS.

    • Incubate the cells with this compound at desired concentrations (e.g., 1 pM - 10 nM) or vehicle control (e.g., ethanol in PBS) for 15 minutes at 37°C.[2]

  • Phagocytosis:

    • Add fluorescently labeled E. coli bioparticles to each well at a ratio of approximately 50 bacteria per macrophage.

    • Incubate for 60 minutes at 37°C to allow for phagocytosis.[2]

  • Quantification:

    • Wash the cells three times with cold PBS to remove non-phagocytosed bacteria.

    • Quench the fluorescence of any remaining extracellular bacteria by adding trypan blue (0.04%) for 1 minute.

    • Measure the fluorescence intensity using a fluorescence plate reader. Alternatively, detach the cells and analyze by flow cytometry to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.

In Vivo Murine Model of Peritonitis

This protocol outlines a model to evaluate the pro-resolving and anti-inflammatory effects of this compound in vivo.

Materials:

  • 6-8 week old C57BL/6 mice

  • E. coli (e.g., serotype O6:K2:H1)

  • This compound (synthetic)

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • Flow cytometry antibodies (e.g., anti-Ly6G, anti-F4/80)

  • FACS buffer (PBS with 2% FBS)

Protocol:

  • Induction of Peritonitis:

    • Culture E. coli to mid-log phase.

    • Administer this compound (e.g., 50-100 ng/mouse) or vehicle via intraperitoneal (i.p.) injection.[3]

    • After 5 minutes, inoculate mice with E. coli (e.g., 10^5 CFU/mouse) via i.p. injection.[3]

  • Exudate Collection:

    • At desired time points (e.g., 4, 12, 24 hours), euthanize the mice.

    • Collect peritoneal exudates by washing the peritoneal cavity with 5 mL of cold PBS.

  • Cellular Analysis:

    • Determine the total leukocyte count in the exudate using a hemocytometer.

    • Prepare cells for flow cytometry by staining with fluorescently labeled antibodies to identify different leukocyte populations (e.g., neutrophils, macrophages).

    • Analyze the samples using a flow cytometer to quantify the number of neutrophils and macrophages and to assess bacterial phagocytosis by these cells.

  • Mediator Analysis (Optional):

    • Centrifuge the exudate to pellet the cells.

    • Collect the supernatant and store at -80°C for later analysis of lipid mediators (e.g., eicosanoids) by LC-MS/MS to assess the effect of this compound on the inflammatory milieu.

Quantitative Data Summary

Parameter This compound Concentration Effect Model System Reference
Macrophage Phagocytosis 1 nM~50% increase in E. coli phagocytosis at 2 hoursHuman Macrophages[1][2]
Neutrophil Phagocytosis 10 nMSignificant increase in E. coli phagocytosisHuman Neutrophils[1]
Tissue Regeneration 1-100 nMDose-dependent acceleration of regeneration by 0.6-0.9 daysPlanaria[1][3]
Neutrophil Infiltration 50 ng/mouse~20-50% reduction in neutrophil infiltrationMurine Peritonitis[1][3]
Bacterial Phagocytosis (in vivo) 50 ng/mouse~15-50% increase in phagocytosis by exudate leukocytesMurine Peritonitis[1][3]
Efferocytosis 10 nM~30% promotion of efferocytosisMurine Peritonitis[1][3]
TRAF3 Protein Levels 10 nM~60-70% increaseHuman Macrophages[8]
Arthritis Score Reduction Not specifiedSignificant reduction in joint inflammationMurine Arthritis Model[9]

Conclusion

This compound is a potent specialized pro-resolving mediator with significant potential in research and therapeutic development. The protocols and data presented here provide a framework for researchers to investigate the synthesis, biological functions, and therapeutic applications of this compound. The use of total organic synthesis allows for the production of high-purity this compound for detailed mechanistic studies, which are crucial for advancing our understanding of inflammation resolution and tissue repair.

References

Application Notes and Protocols: MCTR3 Administration in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a member of the specialized pro-resolving mediators (SPMs) family, which are lipid mediators derived from omega-3 fatty acids.[1] this compound plays a crucial role in orchestrating the resolution of inflammation and promoting tissue regeneration.[2][3][4][5] Unlike traditional anti-inflammatory agents that primarily suppress the inflammatory response, this compound actively promotes the return to homeostasis by enhancing bacterial clearance, reducing neutrophil infiltration, and stimulating the removal of apoptotic cells.[2][3][5] These characteristics make this compound a promising therapeutic candidate for a variety of inflammatory diseases.

These application notes provide a comprehensive overview of the administration of this compound in various mouse models of inflammation, including detailed experimental protocols and a summary of its biological effects.

Mechanism of Action

This compound exerts its pro-resolving effects through a multi-pronged mechanism. It has been shown to reprogram monocytes to upregulate Arginase-1, which is associated with pro-resolving and tissue-reparative functions.[6][7] Furthermore, this compound enhances the phagocytic and efferocytotic capacity of leukocytes, limiting the infiltration of neutrophils to the site of inflammation and reducing the production of pro-inflammatory eicosanoids.[2][3][5] In the context of acute lung injury, this compound has been shown to exert its protective effects through the ALX/PINK1 signaling pathway.[8] Additionally, this compound can counteract the vascular actions of cysteinyl leukotrienes by interacting with the CysLT1 receptor.[9]

Key Biological Effects of this compound in Mouse Models

Model Effect of this compound Administration Reference
E. coli-induced Peritonitis- Increased bacterial phagocytosis by exudate leukocytes (~15–50%)- Limited neutrophil infiltration (~20–50%)- Promoted efferocytosis (~30%)- Reduced eicosanoids[2][3][5]
K/BxN Serum-Induced Arthritis- Decreased joint inflammation- Protected against cartilage and bone damage- Reprogrammed monocytes to confer joint protective properties[6][7]
LPS-induced Acute Lung Injury- Reduced total cell number and protein levels in bronchoalveolar lavage fluid (BALF)- Decreased production of inflammatory cytokines- Alleviated oxidative stress and cell apoptosis- Restored pulmonary function[8]

Experimental Protocols

E. coli-Induced Peritonitis Model

This model is used to assess the pro-resolving actions of this compound in an infectious inflammation setting.

Materials:

  • FVB mice (6-8 weeks old)[2][5]

  • E. coli (serotype O6:K2:H1)[2][5]

  • This compound

  • Vehicle (e.g., saline containing 0.1% EtOH)[10]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry reagents (e.g., fluorescently labeled antibodies against CD11b, F4/80, Ly6G)

Procedure:

  • This compound Administration: Administer this compound (50 ng/mouse) or vehicle via intraperitoneal (i.p.) injection.[2][5][10]

  • Induction of Peritonitis: 5 minutes after this compound administration, inoculate mice with E. coli (10^5 CFU/mouse) via i.p. injection.[2][5][10]

  • Sample Collection: At desired time points (e.g., 12h, 24h), euthanize mice and collect peritoneal exudates by washing the peritoneal cavity with PBS.[2][5]

  • Analysis:

    • Determine total leukocyte counts using a hemocytometer.

    • Characterize leukocyte populations (neutrophils, macrophages) using flow cytometry with specific cell surface markers.[2][5]

    • Assess bacterial phagocytosis by leukocytes using flow cytometry to measure the median fluorescence intensity (MFI) of fluorescently labeled E. coli within the CD11b+ cell population.[10]

    • Evaluate macrophage efferocytosis of apoptotic neutrophils by flow cytometry, measuring the MFI in the F4/80+Ly6G+ population.[10]

K/BxN Serum-Induced Arthritis Model

This model is used to evaluate the therapeutic potential of this compound in inflammatory arthritis.

Materials:

  • Mice susceptible to K/BxN serum-induced arthritis (e.g., C57BL/6)

  • K/BxN serum

  • This compound

  • Vehicle (e.g., DPBS-/- + 0.1% EtOH)[6]

  • Calipers for measuring ankle thickness

  • Reagents for histology and flow cytometry

Procedure:

  • Induction of Arthritis: Inject mice with K/BxN serum to induce arthritis. A second injection may be given on day 8 or 9 to prolong the inflammatory arthritis.[6]

  • This compound Treatment: On days 10, 12, and 14, treat mice with this compound (1 µ g/mouse ) or vehicle via intravenous (i.v.) injection.[6]

  • Assessment of Arthritis:

    • Monitor clinical signs of arthritis, such as ankle thickness, daily.

    • On day 25, collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.[6]

    • Collect blood for ELISA-based measurement of inflammatory cytokines.[6]

    • Isolate cells from draining lymph nodes or spleen for flow cytometric analysis of immune cell populations.

LPS-Induced Acute Lung Injury (ALI) Model

This model is used to investigate the protective effects of this compound in acute lung inflammation.

Materials:

  • Mice (specific strain may vary)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle

  • Reagents for bronchoalveolar lavage (BAL) and lung histology

Procedure:

  • Induction of ALI: Induce acute lung injury by intratracheal or intranasal administration of LPS.

  • This compound Treatment: 2 hours after LPS injection, administer this compound (2 ng/g) or vehicle.[8]

  • Sample Collection and Analysis (at a specified time point, e.g., 24h post-LPS):

    • Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.

    • Measure total cell count and protein concentration in the BAL fluid.[8]

    • Analyze inflammatory cytokine levels in the BAL fluid using ELISA or multiplex assays.[8]

    • Process lung tissue for histological examination to assess lung injury, including inflammatory cell infiltration and edema.[8]

    • Measure markers of oxidative stress and apoptosis in lung tissue homogenates.[8]

Visualizations

MCTR3_Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS, Bacteria) cluster_this compound This compound Intervention cluster_cell Target Cell (e.g., Macrophage, Monocyte) cluster_effects Pro-resolving Outcomes Inflammatory Stimulus Inflammatory Stimulus CysLT1_Receptor CysLT1 Receptor Inflammatory Stimulus->CysLT1_Receptor Activates This compound This compound ALX_Receptor ALX Receptor This compound->ALX_Receptor Activates This compound->CysLT1_Receptor Inhibits LTD4 signaling Arginase1 Arginase-1 Upregulation This compound->Arginase1 Induces Enhanced_Phagocytosis Enhanced Phagocytosis & Efferocytosis This compound->Enhanced_Phagocytosis Directly Stimulates PINK1_Pathway PINK1 Pathway ALX_Receptor->PINK1_Pathway Downregulates Reduced_Inflammation Decreased Pro-inflammatory Mediators PINK1_Pathway->Reduced_Inflammation Leads to Resolution Inflammation Resolution Arginase1->Resolution Promotes Tissue_Repair Tissue Repair & Regeneration Arginase1->Tissue_Repair Promotes Resolution->Tissue_Repair Facilitates Enhanced_Phagocytosis->Resolution Contributes to

Caption: this compound Signaling Pathways in Inflammation Resolution.

Experimental_Workflow_Peritonitis cluster_prep Preparation cluster_induction Induction cluster_collection Sample Collection cluster_analysis Analysis start Start: FVB Mice (6-8 weeks) mctr3_admin Administer this compound (50 ng/mouse, i.p.) or Vehicle start->mctr3_admin ecoli_inoc Inoculate with E. coli (10^5 CFU/mouse, i.p.) (5 min post-MCTR3) mctr3_admin->ecoli_inoc timepoints Timepoints (e.g., 12h, 24h) ecoli_inoc->timepoints euthanasia Euthanize Mice timepoints->euthanasia exudate_collection Collect Peritoneal Exudate euthanasia->exudate_collection leukocyte_count Total Leukocyte Count exudate_collection->leukocyte_count flow_cytometry Flow Cytometry: - Leukocyte populations - Phagocytosis (CD11b+) - Efferocytosis (F4/80+Ly6G+) exudate_collection->flow_cytometry

Caption: Workflow for E. coli-Induced Peritonitis Model.

Conclusion

This compound demonstrates significant therapeutic potential in a range of preclinical models of inflammation. Its unique pro-resolving and tissue-regenerative properties distinguish it from conventional anti-inflammatory drugs. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of this compound in relevant disease models, paving the way for the development of novel resolution-based therapies.

References

MCTR3 Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maresin Conjugate in T-cell Resolution 3 (MCTR3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] As a member of the maresin family, this compound plays a crucial role in the resolution of inflammation, tissue repair, and host defense.[1][3][4] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its biological functions, with a focus on dosage, experimental design, and analysis of its effects on immune cells. This compound has been shown to exert potent immunoregulatory and tissue-protective activities, primarily through the reprogramming of mononuclear phagocytes.[1][5]

Mechanism of Action

This compound's biological activities are mediated through its interaction with specific cellular targets. It has been demonstrated to interact with the cysteinyl leukotriene receptor 1 (CysLT1), leading to downstream signaling that counters pro-inflammatory responses.[6] A key aspect of its function is the reprogramming of monocytes and macrophages, leading to the upregulation of Arginase-1 (Arg-1), an enzyme associated with pro-resolving and tissue-reparative macrophage phenotypes.[1][2][5] Furthermore, this compound is involved in signaling pathways that include TNF receptor-associated factor 3 (TRAF3), which is implicated in the regulation of inflammation and immunity.[7]

Diagram of this compound Signaling Pathway

MCTR3_Signaling_Pathway This compound Signaling Pathway This compound This compound CysLT1 CysLT1 Receptor This compound->CysLT1 Binds to Monocyte Monocyte/ Macrophage CysLT1->Monocyte Activates TRAF3 TRAF3 Signaling Arg1 Arginase-1 (Arg-1) Upregulation TRAF3->Arg1 Monocyte->TRAF3 Modulates Monocyte->Arg1 Induces ProResolving Pro-resolving Phenotype (Tissue Repair, Anti-inflammatory) Arg1->ProResolving Promotes

Caption: this compound binds to the CysLT1 receptor on monocytes/macrophages, modulating TRAF3 signaling and inducing Arginase-1, leading to a pro-resolving phenotype.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in various in vitro assays as reported in the literature.

Table 1: this compound Dosage for Phagocytosis and Efferocytosis Assays

Cell TypeAssayThis compound ConcentrationIncubation TimeOutcomeReference
Human NeutrophilsPhagocytosis of E. coli1 pM - 10 nM15 min pre-incubationIncreased phagocytosis[8]
Human MacrophagesPhagocytosis of E. coli0.1 nM - 10 nM15 min pre-incubationIncreased phagocytosis[6]
Human MacrophagesEfferocytosis of apoptotic PMNs1 pM - 10 nM15 min pre-incubationIncreased efferocytosis[8]

Table 2: this compound Dosage for Monocyte Reprogramming and Signaling Studies

Cell TypeExperimentThis compound ConcentrationIncubation TimeOutcomeReference
Mouse Monocytes (from arthritic mice)Monocyte Reprogramming1 nM90 minUpregulation of Arg-1[1][5]
Human Peripheral Blood MonocytesPhosphoproteomics1 nMNot specifiedActivation of signaling pathways[1]
Mouse Bone Marrow MonocytesMacrophage Differentiation1 nM2 hours, then cultured for 22 hoursReprogramming towards pro-resolving phenotype[1]

Experimental Protocols

Protocol 1: In Vitro Phagocytosis Assay with Human Macrophages

This protocol details the assessment of this compound's effect on the phagocytic capacity of human macrophages.

Diagram of Phagocytosis Assay Workflow

Phagocytosis_Workflow Phagocytosis Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Co-incubation cluster_analysis Analysis Isolate_Macrophages 1. Isolate and culture human macrophages Treat_this compound 3. Treat macrophages with this compound (0.1-10 nM) or vehicle for 15 min Isolate_Macrophages->Treat_this compound Label_Bacteria 2. Label E. coli with a fluorescent marker Add_Bacteria 4. Add fluorescent E. coli to macrophages (1:50 ratio) Label_Bacteria->Add_Bacteria Treat_this compound->Add_Bacteria Incubate 5. Incubate for 1 hour at 37°C Add_Bacteria->Incubate Wash 6. Wash to remove non-phagocytosed bacteria Incubate->Wash Analyze 7. Quantify fluorescence via plate reader or flow cytometry Wash->Analyze

Caption: Workflow for assessing this compound-mediated macrophage phagocytosis of fluorescently labeled bacteria.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a human monocyte cell line (e.g., THP-1)

  • Macrophage colony-stimulating factor (M-CSF) for differentiation (if starting from monocytes)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • This compound (Cayman Chemical or equivalent)

  • Vehicle control (e.g., DPBS with 0.1% ethanol)

  • Fluorescently labeled E. coli particles (e.g., pHrodo™ Green E. coli BioParticles™)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Macrophage Differentiation:

    • Isolate human monocytes from PBMCs using CD14 magnetic beads.

    • Culture monocytes in RPMI-1640 with 10% FBS and M-CSF (50 ng/mL) for 5-7 days to differentiate into macrophages.

    • Seed macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare dilutions of this compound in DPBS+/+ to final concentrations ranging from 0.1 nM to 10 nM. Prepare a vehicle control.

    • Carefully remove the culture medium from the macrophages and replace it with fresh medium containing the different concentrations of this compound or vehicle.

    • Incubate the plate at 37°C for 15 minutes.

  • Phagocytosis:

    • Add the fluorescently labeled E. coli particles to each well at a macrophage-to-bacteria ratio of approximately 1:50.

    • Incubate the plate for 1 hour at 37°C.

  • Analysis:

    • Plate Reader: Gently wash the cells twice with cold PBS to remove non-phagocytosed bacteria. Add a quenching solution (e.g., trypan blue) to quench the fluorescence of extracellular bacteria. Read the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths.

    • Flow Cytometry: Gently detach the cells using a non-enzymatic cell dissociation solution. Wash the cells with cold PBS. Analyze the fluorescence of the macrophage population using a flow cytometer.

Protocol 2: Monocyte Reprogramming and Arginase-1 Induction

This protocol is designed to assess the ability of this compound to reprogram monocytes, leading to the upregulation of Arg-1.

Diagram of Monocyte Reprogramming Workflow

Monocyte_Reprogramming_Workflow Monocyte Reprogramming Workflow cluster_prep Preparation cluster_treatment Treatment cluster_culture Differentiation/Culture cluster_analysis Analysis Isolate_Monocytes 1. Isolate monocytes from mouse bone marrow or human PBMCs Treat_this compound 2. Incubate monocytes with 1 nM this compound or vehicle for 90 minutes at 37°C Isolate_Monocytes->Treat_this compound Culture_Cells 3. Culture cells for an additional 22-48 hours in differentiation medium Treat_this compound->Culture_Cells Harvest_Cells 4. Harvest cells for analysis Culture_Cells->Harvest_Cells Analyze 5. Analyze Arg-1 expression by qRT-PCR, Western blot, or flow cytometry Harvest_Cells->Analyze

Caption: Workflow for evaluating this compound-induced monocyte reprogramming and Arginase-1 expression.

Materials:

  • Mouse bone marrow cells or human PBMCs

  • DMEM or RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin

  • This compound (1 nM final concentration)

  • Vehicle control (e.g., DPBS with 0.1% ethanol)

  • Reagents for qRT-PCR (RNA isolation kit, cDNA synthesis kit, primers for Arg-1 and a housekeeping gene)

  • Reagents for Western blot (lysis buffer, primary antibody against Arg-1, secondary antibody) or flow cytometry (intracellular staining antibodies)

Procedure:

  • Cell Isolation:

    • Isolate bone marrow cells from the femurs and tibias of mice, or isolate monocytes from human PBMCs.

    • Seed the cells in appropriate culture dishes.

  • This compound Treatment:

    • Treat the monocytes with 1 nM this compound or vehicle for 90 minutes at 37°C in a 5% CO2 incubator.[5]

  • Cell Culture:

    • After the initial treatment, add fresh complete medium. For differentiation into macrophages, the medium can be supplemented with M-CSF or GM-CSF.

    • Incubate the cells for an additional 22 to 48 hours.[1]

  • Analysis of Arginase-1 Expression:

    • qRT-PCR: Isolate total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR using primers specific for Arg-1 and a reference gene.

    • Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against Arg-1.

    • Flow Cytometry: Perform intracellular staining for Arg-1 and analyze the cell population by flow cytometry.

Concluding Remarks

This compound is a potent lipid mediator with significant potential for therapeutic applications in inflammatory diseases. The protocols outlined above provide a framework for investigating its cellular and molecular mechanisms of action in vitro. Researchers should optimize these protocols based on their specific cell types and experimental systems. Careful attention to dosage and incubation times is critical for observing the pro-resolving effects of this compound.

References

Application Notes and Protocols for Quantifying Maresin Conjugate in Tissue Regeneration 3 (MCTR3) in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the Maresin family, this compound plays a crucial role in the resolution of inflammation and tissue regeneration, making it a significant target for research in inflammatory diseases and regenerative medicine.[1] Accurate and robust quantification of this compound in biological samples is essential for understanding its physiological and pathological roles and for the development of novel therapeutics. These application notes provide detailed protocols for the quantification of this compound in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for lipid mediator analysis.

This compound Biosynthesis and Signaling Pathway

This compound is synthesized from DHA via a series of enzymatic reactions. The pathway is initiated by the 14-lipoxygenation of DHA to form 14-hydroperoxydocosahexaenoic acid (14-HpDHA), which is then converted to the epoxide intermediate 13S,14S-epoxy-maresin. This epoxide is subsequently conjugated with glutathione to form MCTR1, which is further metabolized to MCTR2 and finally to this compound (13-cysteinyl, 14-hydroxy-docosahexaenoic acid).

This compound exerts its biological functions by interacting with specific cellular targets, although the complete signaling cascade is still under investigation. It is known to enhance phagocytosis by macrophages and neutrophils and promote the resolution of bacterial infections.[2]

MCTR3_Signaling_Pathway DHA Docosahexaenoic Acid (DHA) Epoxy_Maresin 13S,14S-epoxy-maresin DHA->Epoxy_Maresin 14-Lipoxygenase MCTR1 MCTR1 (Glutathione Conjugate) Epoxy_Maresin->MCTR1 Glutathione S-transferase MCTR2 MCTR2 (Cysteinylglycinyl Conjugate) MCTR1->MCTR2 γ-Glutamyl transferase This compound This compound (Cysteinyl Conjugate) MCTR2->this compound Dipeptidase Phagocytosis Enhanced Phagocytosis This compound->Phagocytosis Inflammation_Resolution Resolution of Inflammation This compound->Inflammation_Resolution Tissue_Regeneration Tissue Regeneration This compound->Tissue_Regeneration

Caption: Biosynthetic pathway and key functions of this compound.

Quantitative Data for this compound in Biological Samples

The following tables summarize the available quantitative data for this compound in various biological samples. It is important to note that the concentrations of SPMs like this compound are often very low, in the picogram to nanogram per milliliter or gram of tissue range.

Biological MatrixSpeciesConditionThis compound ConcentrationReference
Human MacrophagesHumanE. coli stimulatedDetected[2]
Sepsis PlasmaHumanSepsisDetected[2]
Inflammatory ExudateMouseE. coli infectionDetected[2]
Human PlasmaHumanHealthy Adolescents< LLOQ[3]
Mouse PlasmaMouseTPN with n-3 PUFAIncreased vs. n-6 PUFA[3]

LLOQ: Lower Limit of Quantification

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of this compound in biological samples. The general workflow involves sample preparation by solid-phase extraction (SPE) followed by analysis using LC-MS/MS.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Serum, Tissue) Internal_Standard 2. Addition of Internal Standard (e.g., d5-MCTR3) Sample_Collection->Internal_Standard SPE 3. Solid-Phase Extraction (SPE) (C18 Cartridge) Internal_Standard->SPE LC_MSMS 4. LC-MS/MS Analysis (MRM Mode) SPE->LC_MSMS Data_Analysis 5. Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: General experimental workflow for this compound quantification.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Biological Samples

This protocol is designed for the extraction and concentration of this compound and other lipid mediators from plasma, serum, or tissue homogenates using a C18 SPE cartridge.

Materials:

  • C18 SPE cartridges (e.g., Sep-Pak C18)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Hexane (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Deuterated internal standard (e.g., d5-MCTR3 or other appropriate lipid mediator standard)

  • Nitrogen evaporator

  • Vacuum manifold for SPE

Procedure:

  • Sample Preparation:

    • For plasma or serum: Thaw the sample on ice. To 1 mL of plasma/serum, add 2 mL of methanol containing the deuterated internal standard. Vortex thoroughly and centrifuge at 1,500 x g for 10 minutes at 4°C to precipitate proteins. Collect the supernatant.

    • For tissue homogenates: Homogenize the tissue in a suitable buffer (e.g., PBS). Add methanol containing the internal standard to the homogenate (typically a 2:1 methanol to homogenate ratio). Vortex and centrifuge to pellet debris. Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Wash the cartridge with 5 mL of hexane to remove non-polar lipids.

  • Elution:

    • Elute the lipid mediators from the cartridge with 2 x 1 mL of methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., methanol:water 50:50).

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the parameters for the analysis of this compound by LC-MS/MS. The method utilizes a reversed-phase C18 column and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Method:

  • Mobile Phase A: Water with 0.1% acetic acid

  • Mobile Phase B: Acetonitrile/Methanol (80:15 v/v) with 0.1% acetic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 21% B

    • 1-10 min: 21-51% B

    • 10-19 min: 51-66% B

    • 19-25.1 min: 66-98% B

    • 25.1-27.6 min: Hold at 98% B

    • 27.7-31.5 min: Re-equilibrate at 21% B

MS/MS Method (MRM):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: The specific MRM transitions (precursor ion -> product ion) and collision energy for this compound need to be optimized. A general approach for this optimization is provided below.

Procedure for MRM Optimization:

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound standard in methanol.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Full Scan (Q1 Scan): Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the deprotonated this compound molecule [M-H]-. This will be your precursor ion for the MRM transition.

  • Product Ion Scan (Q3 Scan): Select the precursor ion in the first quadrupole (Q1) and fragment it in the collision cell (Q2). Scan the third quadrupole (Q3) to identify the most abundant and stable fragment ions. These will be your product ions.

  • Collision Energy Optimization: For each precursor-product ion pair, perform a collision energy ramp to determine the voltage that yields the highest product ion intensity.

  • Final MRM Method: Create an MRM method using the optimized precursor ion, product ions, and collision energies. It is recommended to monitor at least two transitions per analyte for confident identification and quantification.

Data Analysis and Quantification

Quantification of this compound is achieved by comparing the peak area of the endogenous this compound to the peak area of the deuterated internal standard. A calibration curve is generated using a series of known concentrations of the this compound standard spiked with a fixed concentration of the internal standard. The concentration of this compound in the biological sample is then calculated from this calibration curve.

Conclusion

The protocols outlined in these application notes provide a robust framework for the quantification of this compound in biological samples. Accurate measurement of this potent pro-resolving mediator will facilitate a deeper understanding of its role in health and disease and may pave the way for novel therapeutic strategies targeting the resolution of inflammation. Adherence to good laboratory practices and careful method validation are crucial for obtaining reliable and reproducible results.

References

Detecting MCTR3: A Detailed LC-MS/MS Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maresin Conjugate in Tissue Resolution 3 (MCTR3) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1] As a member of the maresin family, this compound plays a crucial role in the active resolution of inflammation, a process once thought to be passive.[2][3] These molecules are of significant interest in drug development due to their potent anti-inflammatory and pro-resolving actions, including limiting neutrophil infiltration, enhancing macrophage phagocytosis of cellular debris and bacteria, and promoting tissue regeneration.[4][5][6] This application note provides a detailed protocol for the detection and quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7][8]

While a specific, validated method for this compound is not widely published, this document outlines a robust, generalized LC-MS/MS methodology developed for a comprehensive set of 18 SPMs, which is expected to be highly applicable to this compound with minor optimization.[2][3][9][10]

Signaling Pathway of this compound in Resolution of Inflammation

This compound, like other SPMs, actively promotes the resolution of inflammation by signaling through G-protein coupled receptors (GPCRs) on immune cells. This signaling cascade ultimately leads to a reduction in pro-inflammatory mediators and an increase in pro-resolving activities. The diagram below illustrates the general signaling pathway for SPMs, including this compound.

MCTR3_Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., Pathogen, Injury) cluster_resolution Resolution Phase Inflammatory Stimulus Inflammatory Stimulus This compound This compound Inflammatory Stimulus->this compound Biosynthesis GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds to Downstream Downstream Signaling (e.g., MAPK, NF-κB inhibition) GPCR->Downstream Activates Resolution Pro-Resolving Activities Downstream->Resolution Leads to Phagocytosis ↑ Macrophage Phagocytosis Resolution->Phagocytosis Neutrophil ↓ Neutrophil Infiltration Resolution->Neutrophil Cytokines ↓ Pro-inflammatory Cytokines Resolution->Cytokines

Caption: this compound signaling pathway in the resolution of inflammation.

Experimental Workflow for LC-MS/MS Detection of this compound

The following diagram outlines the major steps in the analytical workflow for this compound detection, from sample collection to data analysis.

LCMSMS_Workflow Sample 1. Sample Collection (e.g., Plasma, Exudates) SPE 2. Solid-Phase Extraction (SPE) (C18 Cartridge) Sample->SPE LC 3. Liquid Chromatography (LC) (Reversed-Phase Separation) SPE->LC MS 4. Tandem Mass Spectrometry (MS/MS) (Negative ESI, MRM Mode) LC->MS Data 5. Data Analysis (Quantification) MS->Data

Caption: Experimental workflow for this compound analysis by LC-MS/MS.

Quantitative Data Summary

The following table summarizes the performance of a validated LC-MS/MS method for a range of SPMs, providing an indication of the expected performance for this compound analysis.[2][3][10]

ParameterValue Range for 18 SPMsNotes
Lower Limit of Quantitation (LLOQ) 0.02–0.2 nMCorresponds to 0.18–2.7 pg on-column.
Internal Standard Recovery 78 ± 4% to 87 ± 3%From 500 µL of human serum, indicating efficient extraction.
Intra-day Accuracy Within ±20% at 0.1 nM and ±15% at 0.3 nM in plasma.Demonstrates good accuracy at low concentrations.
**Linearity (R²) **≥ 0.995For a similar method, indicating a strong linear relationship between concentration and response.[8]

Detailed Experimental Protocol

This protocol is adapted from a validated method for the comprehensive analysis of specialized pro-resolving mediators.[2][11]

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Acetic Acid (glacial)

  • Solid-Phase Extraction (SPE): C18 cartridges

  • Internal Standards: Deuterated standards for related SPMs (e.g., d5-RvD2, d8-5S-HETE) should be used to monitor extraction efficiency and correct for matrix effects. A specific deuterated this compound standard, if available, would be ideal.

Sample Preparation (Solid-Phase Extraction)

Proper sample preparation is critical for removing interferences and concentrating the analyte.[1]

  • Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 5 mL of water.

  • Sample Loading: Acidify the biological sample (e.g., 500 µL plasma) with acetic acid to a final concentration of 0.1%. Add internal standards. Load the sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the analytes with 20 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (see LC conditions below).

Liquid Chromatography (LC) Conditions
  • Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (800/150/1, v/v/v)

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1.0 min: 21% B

    • 1.0-1.5 min: 21-26% B

    • 1.5-10.0 min: 26-51% B

    • 10.0-19.0 min: 51-66% B

    • 19.0-25.1 min: 66-98% B

    • 25.1-27.6 min: Hold at 98% B

    • 27.6-27.7 min: 98-21% B

    • 27.7-31.5 min: Hold at 21% B (re-equilibration)

  • Injection Volume: 10 µL

Mass Spectrometry (MS/MS) Conditions
  • Mass Spectrometer: Triple quadrupole or QTRAP mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Curtain Gas: Nitrogen

  • Collision Gas (CAD): Nitrogen

  • Ion Source Temperature: Optimized for the specific instrument (e.g., 300-550 °C)

  • Declustering Potential (DP): Optimized for this compound (typically -20 to -100 V)

  • Collision Energy (CE): Optimized for each MRM transition

  • Collision Cell Exit Potential (CXP): Optimized for each MRM transition

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound will need to be determined by infusing a pure standard.

Data Acquisition and Analysis
  • Acquire data in MRM mode, monitoring for the specific transitions of this compound and the internal standards.

  • Integrate the peak areas for each analyte and internal standard.

  • Generate a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

  • Quantify this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive framework for the detection and quantification of this compound using LC-MS/MS. The detailed protocol, based on established methods for related specialized pro-resolving mediators, offers a strong starting point for researchers. The provided quantitative data for other SPMs can serve as a benchmark for method validation. The visualization of the experimental workflow and the this compound signaling pathway further aids in the understanding and implementation of this analytical approach. Successful application of this method will enable researchers to accurately measure this compound in various biological matrices, facilitating further investigation into its role in health and disease.

References

Application Notes and Protocols for Studying Macrophage Efferocytosis Using MCTR3

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Maresin Conjugate in Tissue Regeneration 3 (MCTR3) to study and modulate macrophage efferocytosis.

Introduction

Efferocytosis, the process of clearing apoptotic cells by phagocytes such as macrophages, is a fundamental process for tissue homeostasis, resolution of inflammation, and tissue repair. Maresin Conjugates in Tissue Regeneration (MCTRs) are a family of specialized pro-resolving mediators (SPMs) that play a crucial role in orchestrating these processes. This compound, a novel member of this family, has been identified as a potent modulator of macrophage function, particularly in enhancing their capacity for efferocytosis.[1][2] Understanding the mechanisms by which this compound promotes efferocytosis can provide valuable insights for the development of novel therapeutics for a range of inflammatory and degenerative diseases.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound on macrophage efferocytosis and related functions.

Table 1: Dose-Dependent Effect of this compound on Human Macrophage Efferocytosis

This compound Concentration% Increase in Efferocytosis (Mean ± SEM)Statistical Significance (p-value)
1 pM~15%< 0.05
10 pM~25%< 0.05
100 pM~30%< 0.05
1 nM~30%< 0.05
10 nM~30%< 0.05

Data adapted from a study on human monocyte-derived macrophages.[1] Efferocytosis was assessed by co-culturing macrophages with fluorescently labeled apoptotic human neutrophils.

Table 2: Effect of this compound on Continual Efferocytosis by Macrophages

TreatmentFirst Round Efferocytosis (% of Control)Second Round Efferocytosis (% of Control)
Vehicle100%100%
This compound (1 nM) - Pre-treatmentIncreasedSignificantly Increased
This compound (1 nM) - Interjacent treatment-Increased

This table summarizes findings that this compound not only enhances the initial round of efferocytosis but also primes macrophages for subsequent rounds of apoptotic cell clearance.[3][4] This is crucial for resolving environments with high apoptotic burden.

Signaling Pathways

The pro-efferocytic effects of this compound are mediated through a complex signaling cascade that involves metabolic reprogramming of the macrophage.

MCTR3_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Macrophage This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds Rac1 Rac1 Activation GPCR->Rac1 Activates Glycolysis Upregulation of Glycolysis Rac1->Glycolysis Promotes Efferocytosis Enhanced Efferocytosis Glycolysis->Efferocytosis Metabolically Primes

Caption: this compound signaling pathway in macrophages enhancing efferocytosis.

Experimental Protocols

Detailed methodologies for key experiments to study the effect of this compound on macrophage efferocytosis are provided below.

Protocol 1: In Vitro Macrophage Efferocytosis Assay

This protocol describes how to assess the effect of this compound on the ability of macrophages to engulf apoptotic cells in vitro.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • M-CSF for PBMC differentiation

  • Jurkat T cells (or other suitable cell line for inducing apoptosis)

  • This compound (synthetic)

  • Fluorescent dyes for labeling cells (e.g., CellTracker™ Green CMFDA for macrophages, pHrodo™ Red or CFSE for apoptotic cells)

  • Annexin V/Propidium Iodide (PI) kit for apoptosis confirmation

  • Culture medium (e.g., RPMI 1640) supplemented with FBS and antibiotics

  • Flow cytometer or fluorescence microscope

Procedure:

  • Macrophage Differentiation:

    • THP-1 cells: Seed THP-1 monocytes at a density of 1 x 10^6 cells/well in a 24-well plate. Differentiate into macrophages by treating with 50 ng/mL PMA for 24-48 hours.[5]

    • PBMC-derived macrophages: Isolate PBMCs from healthy donor blood. Differentiate monocytes into macrophages by culturing with M-CSF (50 ng/mL) for 5-7 days.

  • Preparation of Apoptotic Cells:

    • Culture Jurkat T cells to a density of 1-2 x 10^6 cells/mL.

    • Induce apoptosis by UV irradiation (100 mJ/cm²) or treatment with staurosporine (1 µM) for 3-4 hours.

    • Confirm apoptosis using Annexin V/PI staining and flow cytometry. Greater than 80% of cells should be Annexin V positive and PI negative (early apoptotic).

    • Label apoptotic cells with a fluorescent dye (e.g., pHrodo™ Red or CFSE) according to the manufacturer's instructions.

  • Efferocytosis Assay:

    • Wash the differentiated macrophages to remove any residual differentiation factors.

    • Pre-treat the macrophages with varying concentrations of this compound (e.g., 1 pM to 10 nM) or vehicle control for 15 minutes at 37°C.[1]

    • Add the fluorescently labeled apoptotic cells to the macrophage culture at a ratio of 3:1 (apoptotic cells:macrophages).[3][4]

    • Co-culture for 1-2 hours at 37°C.

    • Gently wash the wells to remove non-engulfed apoptotic cells.

    • Analyze efferocytosis by:

      • Flow Cytometry: Harvest the cells and analyze the percentage of macrophages that are positive for the apoptotic cell fluorescent label.

      • Fluorescence Microscopy: Visualize and quantify the number of engulfed apoptotic cells per macrophage.

Protocol 2: Continual Efferocytosis Assay

This protocol is designed to assess the capacity of this compound to prime macrophages for multiple rounds of apoptotic cell clearance.

Materials:

  • Same as Protocol 1, with the addition of a second fluorescent dye with a different emission spectrum (e.g., CypHer5E).

Procedure:

  • Perform steps 1 and 2 from Protocol 1 to prepare macrophages and a batch of apoptotic cells labeled with the first fluorescent dye (e.g., pHrodo™ Red).

  • Pre-treat macrophages with this compound (1 nM) or vehicle for 15 minutes.[3][4]

  • Add the first batch of labeled apoptotic cells and incubate for 1 hour.

  • Wash the cells thoroughly to remove non-engulfed apoptotic cells.

  • Allow the macrophages to "rest" for 2 hours.

  • Prepare a second batch of apoptotic cells and label them with a second fluorescent dye (e.g., CypHer5E).

  • For "interjacent treatment" groups, add this compound (1 nM) or vehicle 15 minutes prior to the addition of the second batch of apoptotic cells.[3][4]

  • Add the second batch of labeled apoptotic cells and incubate for 3 hours.

  • Analyze the uptake of both fluorescent labels by flow cytometry to distinguish between the first and second rounds of efferocytosis.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between the components of the this compound-mediated efferocytosis pathway.

Efferocytosis_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Co-culture cluster_analysis Analysis Macrophage_Prep Macrophage Differentiation (e.g., THP-1 or PBMCs) MCTR3_Treatment Pre-treat Macrophages with this compound or Vehicle Control Macrophage_Prep->MCTR3_Treatment Apoptotic_Cell_Prep Induce Apoptosis in Target Cells (e.g., Jurkat) Labeling Fluorescently Label Apoptotic Cells Apoptotic_Cell_Prep->Labeling Co_culture Co-culture Macrophages and Apoptotic Cells Labeling->Co_culture MCTR3_Treatment->Co_culture Data_Acquisition Data Acquisition (Flow Cytometry or Microscopy) Co_culture->Data_Acquisition Quantification Quantify Efferocytosis Data_Acquisition->Quantification

Caption: Workflow for an in vitro macrophage efferocytosis assay.

MCTR3_Mechanism_Logic This compound This compound Signaling_Cascade Activation of Rac1 Signaling This compound->Signaling_Cascade Metabolic_Reprogramming Increased Glycolysis Signaling_Cascade->Metabolic_Reprogramming Cellular_Response Enhanced Efferocytic Capacity Metabolic_Reprogramming->Cellular_Response Physiological_Outcome Resolution of Inflammation & Tissue Repair Cellular_Response->Physiological_Outcome

Caption: Logical flow of this compound's mechanism of action in efferocytosis.

References

MCTR3 Application in Planarian Regeneration Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a member of the Maresin family of specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA).[1][2][3] These molecules are known to play a crucial role in the resolution of inflammation and the promotion of tissue regeneration.[1][2][3] Planarian flatworms, with their remarkable regenerative capabilities, serve as an excellent in vivo model system to investigate the bioactivity of compounds like this compound that may modulate regenerative processes. This document provides detailed application notes and protocols for utilizing this compound in planarian regeneration assays, aimed at researchers in academia and industry, including those in drug development.

Quantitative Data Summary

This compound has been demonstrated to accelerate the rate of tissue regeneration in planaria in a dose-dependent manner. The following table summarizes the key quantitative findings from studies investigating the effects of this compound and related Maresin conjugates on planarian regeneration.

CompoundConcentrationKey FindingReference
MCTR1, MCTR2, this compound1-100 nMAccelerated tissue regeneration by 0.6-0.9 days.[1][2][3]
Vehicle (Control)N/ATime to 50% regeneration (T50) of ~2.7 days.[3]
MCTR11 nMT50 reduced to ~1.9 days.[3]
MCTR1100 nMT50 reduced to ~2.0 days.[3]
MCTR21 nMT50 reduced to ~1.9 days.[3]
MCTR2100 nMT50 reduced to ~1.8 days.[3]
This compound, MCTR2, MCTR1100 nMRank order of potency at Day 2: this compound ≈ MCTR2 > MCTR1.[3]

Experimental Protocols

This section details the protocol for conducting a planarian regeneration assay to assess the effects of this compound.

Materials:

  • Dugesia japonica or other planarian species

  • This compound stock solution (in ethanol)

  • Planarian water (e.g., Montjuïc water)

  • Petri dishes

  • Scalpel or razor blades

  • Stereomicroscope

  • Digital camera with a microscope adapter

  • Image analysis software (e.g., ImageJ)

  • Ethanol (for vehicle control and sterilization)

  • Incubator set to 20-22°C

Protocol:

  • Planarian Acclimatization and Starvation:

    • Acclimate planarians in a container with fresh planarian water for at least one week before the experiment.

    • To ensure a consistent metabolic state, starve the planarians for 7 days prior to the assay.

  • Preparation of this compound Solutions:

    • Prepare fresh dilutions of this compound in planarian water from a stock solution. For example, to achieve final concentrations of 1 nM and 100 nM.

    • Prepare a vehicle control solution containing the same concentration of ethanol as the highest concentration this compound solution (e.g., 0.01% ethanol).

  • Amputation Procedure:

    • Place a single planarian in a drop of planarian water on a clean Petri dish lid or a glass slide.

    • Under a stereomicroscope, perform a post-pharyngeal amputation using a sterile scalpel. This will generate a head and a tail fragment. For consistency, use the tail fragments for the regeneration assay.

    • Carefully transfer the tail fragments to individual wells of a multi-well plate or separate Petri dishes containing the appropriate this compound or vehicle control solution.

  • Incubation and Observation:

    • Incubate the planarian fragments in the dark at 20-22°C.

    • Observe the regenerating fragments daily for a period of 7-10 days.

    • At each time point, capture high-resolution images of the regenerating blastema (the unpigmented area of new tissue growth).

  • Data Acquisition and Analysis:

    • Using image analysis software, quantify the area of the regenerated blastema at each time point.

    • The regeneration rate can be determined by plotting the blastema area over time.

    • The time to 50% regeneration (T50) can be calculated from the regeneration curves. This is a key metric for comparing the effects of different treatments.

Visualizations

Signaling Pathway

The precise signaling pathway of this compound in planarian regeneration has not been fully elucidated. However, based on its known interactions in other systems, a putative pathway can be proposed. In mammalian systems, Maresins have been shown to interact with G-protein coupled receptors, such as the human cysteinyl leukotriene receptor-1 (CysLT1), to modulate cellular responses. It is plausible that this compound interacts with a homologous receptor in planaria, initiating a signaling cascade that promotes stem cell (neoblast) proliferation and differentiation, which are essential for regeneration.

MCTR3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPCR Planarian GPCR (e.g., CysLT1 homolog) This compound->GPCR Binding G_protein G-protein Activation GPCR->G_protein Activation Second_messengers Second Messengers (e.g., cAMP, Ca2+) G_protein->Second_messengers Signaling_cascade Signaling Cascade Second_messengers->Signaling_cascade Neoblast_proliferation Neoblast Proliferation Signaling_cascade->Neoblast_proliferation Neoblast_differentiation Neoblast Differentiation Signaling_cascade->Neoblast_differentiation

Caption: Proposed signaling pathway for this compound in planarian regeneration.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the effect of this compound on planarian regeneration.

Planarian_Regeneration_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis cluster_results Results Acclimatize Acclimatize Planaria Starve Starve Planaria (7 days) Acclimatize->Starve Prepare_solutions Prepare this compound and Vehicle Solutions Starve->Prepare_solutions Amputate Post-pharyngeal Amputation Prepare_solutions->Amputate Incubate Incubate Fragments in Treatment Solutions Amputate->Incubate Image Daily Imaging of Regenerating Blastema Incubate->Image Quantify Quantify Blastema Area (ImageJ) Image->Quantify Analyze Calculate Regeneration Rate and T50 Quantify->Analyze Compare Compare this compound vs. Vehicle Analyze->Compare

Caption: Experimental workflow for this compound planarian regeneration assay.

References

Commercial Sources and Applications of Synthetic MCTR3: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the commercial sources, biological activities, and experimental applications of synthetic Maresin Conjugate in Tissue Regeneration 3 (MCTR3). this compound is a specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation and the promotion of tissue regeneration.[1][2]

Commercial Availability

Synthetic this compound is available from several commercial suppliers, enabling its use in a wide range of research applications. The primary vendors for high-purity synthetic this compound are:

  • Cayman Chemical: A well-established supplier of lipids and biochemicals for research. They offer synthetic this compound and related compounds.[3]

  • TargetMol: A global supplier of small molecules and compound libraries for drug discovery and life science research.[4][5][6]

  • GlpBio: A supplier of bioactive molecules and research tools.[7]

It is recommended to obtain the product's certificate of analysis from the supplier to ensure the purity and identity of the synthetic this compound for experimental use.

Biological Synthesis and Mechanism of Action

This compound is endogenously synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) in macrophages.[3][4][7] The biosynthetic pathway begins with the conversion of DHA to Maresin 1 (MaR1). MaR1 is then sequentially converted to MCTR1, MCTR2, and finally this compound through the actions of specific enzymes.[3][4][7][8]

MCTR3_Biosynthesis DHA Docosahexaenoic Acid (DHA) MaR1 Maresin 1 (MaR1) DHA->MaR1 12-Lipoxygenase MCTR1 MCTR1 MaR1->MCTR1 Glutathione S-transferase Mu 4 or Leukotriene C4 synthase MCTR2 MCTR2 MCTR1->MCTR2 γ-glutamyl transferase This compound This compound MCTR2->this compound Dipeptidase MCTR3_Signaling cluster_membrane Cell Membrane cluster_cellular_response Cellular Response This compound This compound CysLT1 CysLT1 Receptor This compound->CysLT1 Binding Inflammation_Resolution Inflammation Resolution CysLT1->Inflammation_Resolution Tissue_Regeneration Tissue Regeneration CysLT1->Tissue_Regeneration Phagocytosis Increased Phagocytosis Inflammation_Resolution->Phagocytosis Neutrophil_Infiltration Decreased Neutrophil Infiltration Inflammation_Resolution->Neutrophil_Infiltration Planaria_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture Planaria B1 Surgically remove the head of the planaria A1->B1 A2 Prepare this compound solutions (1-100 nM) B2 Incubate posterior portions in this compound or vehicle A2->B2 B1->B2 B3 Monitor and image regeneration daily B2->B3 C1 Measure the area of the regenerating blastema B3->C1 C2 Calculate the Tissue Regeneration Index (TRI) C1->C2 C3 Compare TRI between this compound and vehicle groups C2->C3

References

Application Notes and Protocols: MCTR3 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a specialized pro-resolving mediator (SPM) with potent anti-inflammatory and tissue-regenerative properties. As a lipid mediator derived from docosahexaenoic acid (DHA), understanding its stability and proper storage conditions is critical for accurate and reproducible experimental outcomes in both basic research and drug development. This document provides a comprehensive overview of the available data on this compound stability, recommended storage conditions, and detailed protocols for relevant biological assays.

This compound Stability and Storage Conditions

Proper handling and storage are paramount to maintaining the biological activity of this compound. The following table summarizes the recommended conditions based on commercially available preparations and general knowledge of lipid mediator stability.

Table 1: this compound Storage and Stability Data
ParameterRecommendationSource
Storage Temperature -80°C[1]
Formulation A solution in ethanol[1]
Long-Term Stability ≥ 2 years at -80°C in ethanol[1]
Shipping Dry ice[1]

Note: For experimental use, it is recommended to prepare fresh dilutions in an appropriate buffer immediately before use and to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions for extended periods has not been extensively reported and should be empirically determined for specific experimental conditions.

Protocols for Assessing this compound Stability (General Guidance)

While specific degradation kinetics for this compound are not extensively published, a general protocol for assessing the stability of lipid mediators can be adapted. This typically involves subjecting the compound to various stress conditions and analyzing its integrity over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol: Stress Testing of this compound

Objective: To evaluate the degradation of this compound under accelerated degradation conditions.

Materials:

  • This compound stock solution in ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC-MS/MS system

Procedure:

  • Sample Preparation: Prepare aliquots of this compound in the following solutions to a final concentration of 1 µg/mL:

    • PBS (pH 7.4)

    • 0.1 M HCl (acidic condition)

    • 0.1 M NaOH (alkaline condition)

    • 3% H₂O₂ in PBS (oxidative condition)

    • PBS (for photostability - expose to light)

    • PBS (for thermal stability - incubate at elevated temperatures, e.g., 40°C)

  • Incubation: Incubate the samples under the specified conditions for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: At each time point, quench the reaction (e.g., by neutralizing the pH or diluting the sample in a cold mobile phase) and analyze the remaining this compound concentration by a validated HPLC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Protocol: HPLC-MS/MS Analysis of this compound

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 30% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The parent ion m/z for this compound is 464.[2]

  • Optimization: Optimize cone voltage and collision energy for the this compound-specific transition.

Biological Activity Assays

The following are detailed protocols for key in vitro and in vivo assays used to characterize the biological function of this compound.

Protocol: Macrophage Phagocytosis Assay

Objective: To assess the effect of this compound on the phagocytic capacity of macrophages.

Materials:

  • Human monocyte-derived macrophages

  • RPMI 1640 medium with 10% fetal bovine serum

  • This compound

  • Fluorescently labeled E. coli bioparticles

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Treatment: Pre-incubate the macrophages with this compound at desired concentrations (e.g., 0.1-100 nM) or vehicle control (ethanol) for 15-30 minutes at 37°C.[1]

  • Phagocytosis Induction: Add fluorescently labeled E. coli bioparticles to each well at a ratio of approximately 10:1 (bacteria to macrophage).

  • Incubation: Incubate for 1-2 hours at 37°C to allow for phagocytosis.[1]

  • Washing: Gently wash the cells three times with ice-cold PBS to remove non-phagocytosed bacteria.

  • Quantification: Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify phagocytosis using a fluorescence microscope.

Protocol: Planaria Regeneration Assay

Objective: To evaluate the pro-regenerative effects of this compound.

Materials:

  • Dugesia japonica planaria

  • Spring water

  • Petri dishes

  • This compound

  • Stereomicroscope with a camera

  • Scalpel or coverslip for amputation

Procedure:

  • Acclimatization: Maintain planaria in spring water at 18-20°C and starve them for at least one week prior to the experiment.

  • Amputation: Surgically remove the head of the planaria post-ocularly using a clean scalpel or coverslip.

  • Treatment: Place the posterior portions of the planaria into petri dishes containing either spring water with a vehicle control (e.g., 0.01% ethanol) or this compound at various concentrations (e.g., 1-100 nM).[1]

  • Observation: Maintain the planaria at 18-20°C and monitor the regeneration of the blastema daily for up to 7 days.

  • Data Acquisition: Capture images of the regenerating planaria at regular intervals (e.g., every 24 hours).

  • Analysis: Measure the area of the regenerated blastema or score the regeneration based on morphological milestones (e.g., eye spot formation) to determine the rate of regeneration.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Signaling

This compound is synthesized from DHA via the maresin pathway. It exerts its pro-resolving and tissue-regenerative effects through interaction with specific cellular targets, including the cysteinyl leukotriene receptor 1 (CysLT1), and by modulating intracellular signaling cascades involving TRAF3 and NF-κB.[3][4]

MCTR3_Signaling_Pathway cluster_biosynthesis This compound Biosynthesis cluster_signaling Cellular Signaling DHA Docosahexaenoic Acid (DHA) MaR1 Maresin 1 (MaR1) DHA->MaR1 12-Lipoxygenase MCTR1 MCTR1 MaR1->MCTR1 GST / LTC4S MCTR2 MCTR2 MCTR1->MCTR2 γ-GT MCTR3_node This compound MCTR2->MCTR3_node Dipeptidase MCTR3_ext This compound CysLT1 CysLT1 Receptor MCTR3_ext->CysLT1 TRAF3 TRAF3 CysLT1->TRAF3 Modulates NFkB NF-κB Pathway TRAF3->NFkB Regulates ProResolving Pro-Resolving & Tissue Regenerative Effects NFkB->ProResolving

Caption: this compound biosynthesis from DHA and its subsequent signaling cascade.

Experimental Workflow: Stability Assessment

The logical flow for assessing the stability of this compound involves sample preparation under various stress conditions followed by quantitative analysis.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start This compound Stock Solution stress Incubate under Stress Conditions (pH, Temp, Light, Oxidant) start->stress timepoint Collect Samples at Time Points stress->timepoint analysis HPLC-MS/MS Quantification timepoint->analysis kinetics Determine Degradation Kinetics analysis->kinetics report Stability Report kinetics->report

Caption: Workflow for this compound stability assessment.

Experimental Workflow: Phagocytosis Assay

The phagocytosis assay follows a clear sequence from cell culture to data analysis.

Phagocytosis_Workflow A Seed Macrophages in 96-well Plate B Pre-treat with this compound or Vehicle A->B C Add Fluorescent E. coli B->C D Incubate for Phagocytosis C->D E Wash to Remove External Bacteria D->E F Quantify Fluorescence E->F

Caption: Workflow for the macrophage phagocytosis assay.

References

In Vivo Delivery of MCTR3: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a specialized pro-resolving mediator (SPM) that plays a pivotal role in the resolution of inflammation and tissue repair.[1][2][3] As a member of the maresin family of lipid mediators, this compound is derived from the omega-3 fatty acid docosahexaenoic acid (DHA) and has demonstrated potent bioactions in various preclinical models, including the resolution of bacterial infections and the amelioration of inflammatory arthritis.[2][3] These properties make this compound a promising therapeutic candidate for a range of inflammatory diseases.

These application notes provide a comprehensive overview of the current methods for the in vivo delivery of this compound. The protocols detailed below are compiled from published research and are intended to serve as a guide for researchers investigating the therapeutic potential of this novel mediator.

Data Presentation: In Vivo Administration of this compound

The following tables summarize the quantitative data from key in vivo studies involving this compound administration.

Table 1: Intraperitoneal (i.p.) Administration of this compound in a Murine Peritonitis Model

ParameterDetailsReference
Animal Model FVB mice (6-8 weeks old)[2][3]
Induction of Peritonitis Intraperitoneal injection of E. coli (10^5 CFU/mouse)[2][3]
This compound Dosage 50 ng/mouse or 100 ng/mouse[2][3]
Vehicle Saline containing 0.1% Ethanol[2][3]
Administration Volume Not specified, typically 100-200 µL for i.p. injection in mice
Timing of Administration 5 minutes prior to E. coli inoculation or at the peak of inflammation (12h post-inoculation)[2][3]
Observed Effects - Reduced neutrophil infiltration (~54%)- Shortened resolution interval (Ri) from 12h to 3h- Increased leukocyte phagocytosis of E. coli[2]

Table 2: Intravenous (i.v.) Administration of this compound in a Murine Arthritis Model

ParameterDetailsReference
Animal Model DBA/1 mice[1]
Induction of Arthritis Collagen-induced arthritis[1]
This compound Dosage 1 µ g/mouse [1]
Vehicle Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca2+/Mg2+ + 0.1% Ethanol[1]
Administration Volume Not specified, typically 100 µL for i.v. injection in mice
Timing of Administration On days 24, 26, and 28 post-arthritis induction[1]
Observed Effects - Significant reduction in joint inflammation- Protection of cartilage and bone[1]

Experimental Protocols

Preparation and Storage of this compound Solutions

This compound is a lipid mediator and requires careful handling to maintain its bioactivity.

Materials:

  • Synthetic this compound (stored at -80°C in an inert atmosphere)

  • Anhydrous Ethanol (USP grade)

  • Sterile saline (0.9% NaCl) or DPBS (without Ca2+/Mg2+)

  • Sterile, low-protein binding microcentrifuge tubes

Protocol:

  • Stock Solution Preparation:

    • Allow the vial of synthetic this compound to warm to room temperature before opening.

    • Reconstitute the this compound in anhydrous ethanol to create a concentrated stock solution (e.g., 100 µg/mL). Vortex briefly to ensure complete dissolution.

    • Store the ethanol stock solution at -80°C. Minimize freeze-thaw cycles.

  • Working Solution Preparation (for in vivo administration):

    • On the day of the experiment, dilute the ethanol stock solution of this compound into the final vehicle (sterile saline or DPBS) to the desired concentration.

    • The final concentration of ethanol in the working solution should be kept to a minimum, typically ≤ 0.1%, to avoid vehicle-induced effects.[1][2]

    • For example, to prepare a 100 µL injection of 50 ng this compound in saline with 0.1% ethanol:

      • Take 0.1 µL of a 50 µg/mL this compound ethanol stock.

      • Add it to 99.9 µL of sterile saline.

      • Vortex gently to mix.

    • Prepare the working solution fresh for each experiment and keep it on ice.

Intraperitoneal (i.p.) Injection Protocol for Mice

Materials:

  • This compound working solution

  • Sterile 1 mL syringes with a 27-30 gauge needle

  • 70% Ethanol for disinfection

  • Appropriate animal restraint device

Protocol:

  • Animal Restraint: Properly restrain the mouse to expose the abdominal area.

  • Injection Site Identification: The preferred injection site is the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or major blood vessels.

  • Injection:

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the this compound working solution (typically 100-200 µL).

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring: Monitor the animal for any signs of distress post-injection.

Intravenous (i.v.) Injection Protocol for Mice (Tail Vein)

Materials:

  • This compound working solution

  • Sterile 1 mL syringes with a 27-30 gauge needle

  • A mouse restrainer that allows access to the tail

  • Heat lamp or warm water to dilate the tail vein

Protocol:

  • Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Vein Identification: Identify one of the lateral tail veins.

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • A successful insertion is often indicated by a flash of blood in the needle hub.

    • Slowly inject the this compound working solution (typically 100 µL). The solution should flow smoothly with no resistance.

    • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

This compound Signaling Pathway

MCTR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_effects Cellular Effects This compound This compound CysLT1 CysLT1 Receptor This compound->CysLT1 Binds to G_protein G-protein (likely Gi) CysLT1->G_protein Activates Downstream Downstream Signaling Cascades G_protein->Downstream Resolution Pro-resolving Actions Downstream->Resolution Leads to Phagocytosis ↑ Phagocytosis Resolution->Phagocytosis Neutrophil ↓ Neutrophil Infiltration Resolution->Neutrophil Tissue_Repair ↑ Tissue Repair Resolution->Tissue_Repair

Caption: this compound binds to the CysLT1 receptor, initiating pro-resolving signaling.

Experimental Workflow: Murine Peritonitis Model

Peritonitis_Workflow start Start acclimatize Acclimatize FVB Mice start->acclimatize group Randomize into Treatment Groups acclimatize->group treat Administer this compound (i.p.) or Vehicle group->treat induce Induce Peritonitis (E. coli i.p.) treat->induce collect Collect Peritoneal Exudate (at specified time points) induce->collect analyze Analyze Exudate: - Leukocyte counts - Phagocytosis assay - Cytokine levels collect->analyze end End analyze->end

Caption: Workflow for evaluating this compound's efficacy in a mouse peritonitis model.

Experimental Workflow: Murine Arthritis Model

Arthritis_Workflow start Start acclimatize Acclimatize DBA/1 Mice start->acclimatize induce Induce Arthritis (Collagen) acclimatize->induce monitor Monitor Disease Progression (Clinical Score, Paw Swelling) induce->monitor group Randomize into Treatment Groups monitor->group treat Administer this compound (i.v.) or Vehicle on Days 24, 26, 28 group->treat assess Assess Outcomes: - Joint Histology - Micro-CT of Joints - Inflammatory Markers treat->assess end End assess->end

Caption: Workflow for assessing this compound's therapeutic effects in a mouse arthritis model.

References

Troubleshooting & Optimization

MCTR3 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MCTR3, focusing on solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

A1: this compound (Maresin Conjugate in Tissue Regeneration 3), also known as 13-cysteinyl-14-hydroxy-Docosahexaenoic Acid, is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It plays a crucial role in the resolution of inflammation and tissue regeneration.[2][3][4] this compound is investigated for its therapeutic potential in various inflammatory conditions, including arthritis, infections, and tissue injury.[3][5][6]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound is sparingly soluble in aqueous solutions. Its solubility in various solvents is summarized in the table below. It is typically supplied as a solution in ethanol.[1]

Q3: What is the recommended vehicle for in vivo and in vitro experiments?

A3: For in vivo studies, this compound is commonly administered in a vehicle of saline containing a small amount of ethanol (e.g., 0.1% EtOH).[2][5] For in vitro cell-based assays, this compound is typically diluted into culture media such as DPBS, often from a stock solution prepared in ethanol.[1][3]

Q4: At what concentrations is this compound typically active?

A4: this compound is a potent molecule and is bioactive at very low concentrations. In vitro, it has shown effects at concentrations ranging from picomolar (pM) to nanomolar (nM).[3] For example, it can enhance human neutrophil phagocytosis at doses as low as 1pM-100pM.[3] In vivo, dosages are often in the nanogram range per mouse.[2][5]

Q5: How should I store this compound?

A5: this compound is typically stored in a solution of ethanol at -80°C to maintain its stability and prevent degradation. Always refer to the manufacturer's specific storage recommendations.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration
DMF50 mg/mL
DMSO50 mg/mL
Ethanol1 mg/mL
EtOH/H₂O (95:5)2 mg/mL
PBS (pH 7.2)0.1 mg/mL

Data sourced from Cayman Chemical.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent.

Materials:

  • This compound (as supplied, likely in ethanol)

  • Anhydrous ethanol (≥99.5%)

  • Gas-tight Hamilton syringe

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • If this compound is supplied as a solid, carefully weigh the desired amount in a sterile microfuge tube.

  • If this compound is supplied in a solvent, gently evaporate the shipping solvent under a stream of inert gas (e.g., nitrogen or argon) to obtain the neat oil.

  • Reconstitute the this compound in anhydrous ethanol to a final concentration of 1 mg/mL. For example, add 1 mL of ethanol to 1 mg of this compound.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in an amber glass vial at -80°C. Minimize freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays

This protocol details the dilution of the this compound stock solution into an aqueous buffer for cell culture experiments.

Materials:

  • This compound stock solution (1 mg/mL in ethanol)

  • Sterile aqueous buffer (e.g., DPBS, cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • On the day of the experiment, remove the this compound stock solution from the -80°C freezer and allow it to equilibrate to room temperature.

  • Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration.

  • Crucially , to avoid precipitation, add the this compound stock solution to the aqueous buffer while gently vortexing or flicking the tube. Do not add the aqueous buffer to the concentrated this compound stock.

  • Ensure the final concentration of ethanol in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of ethanol.

  • Use the freshly prepared working solution immediately for your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer Low aqueous solubility of this compound.- Ensure the final concentration of the organic co-solvent (e.g., ethanol) is sufficient to maintain solubility, but non-toxic to cells (typically ≤ 0.1%).- Add the this compound stock solution to the aqueous buffer while gently vortexing to facilitate mixing.- Prepare dilutions fresh and use them immediately.- Consider using a different aqueous buffer or adjusting the pH.
Inconsistent experimental results Degradation of this compound.- Store the stock solution at -80°C in an amber vial to protect it from light and oxidation.- Minimize freeze-thaw cycles by aliquoting the stock solution.- Prepare working solutions fresh for each experiment.
Inaccurate pipetting of small volumes.- Use a calibrated, high-precision pipette for preparing dilutions.- For very low concentrations, perform serial dilutions.
Cell toxicity observed High concentration of the organic solvent (e.g., ethanol).- Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic threshold for your cell type (generally ≤ 0.1%).- Always include a vehicle control (medium with the same concentration of the organic solvent) in your experiments.

Visualizations

MCTR3_Biosynthesis_Pathway DHA Docosahexaenoic Acid (DHA) MaR1 Maresin 1 (MaR1) DHA->MaR1 14-Lipoxygenase MCTR1 MCTR1 MaR1->MCTR1 Glutathione S-transferase MCTR2 MCTR2 MCTR1->MCTR2 γ-Glutamyl transferase This compound This compound MCTR2->this compound Dipeptidase

Caption: Biosynthetic pathway of this compound from DHA.

Troubleshooting_Workflow start This compound Solubility Issue check_stock Check Stock Solution (Concentration, Storage) start->check_stock check_dilution Review Dilution Protocol start->check_dilution precipitation Precipitation Observed? check_dilution->precipitation add_to_buffer Add this compound stock to buffer (not vice-versa) precipitation->add_to_buffer Yes success Issue Resolved precipitation->success No vortex Vortex during dilution add_to_buffer->vortex fresh_prep Prepare fresh dilutions vortex->fresh_prep solvent_conc Check final solvent concentration (e.g., EtOH ≤ 0.1%) fresh_prep->solvent_conc solvent_conc->success

Caption: Troubleshooting workflow for this compound precipitation.

References

Optimizing MCTR3 concentration for anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Maresin Conjugate in Tissue Resolution 3 (MCTR3) to investigate its anti-inflammatory properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it exert anti-inflammatory effects?

This compound is a member of the Maresin family of specialized pro-resolving mediators (SPMs).[1][2] It is an endogenous lipid mediator that actively promotes the resolution of inflammation rather than simply suppressing it. Its anti-inflammatory effects are multifaceted and include:

  • Reprogramming Monocytes: this compound can reprogram circulating monocytes to become pro-resolving macrophages, which helps in tissue repair and protection.[3]

  • Enhancing Phagocytosis: It boosts the ability of immune cells, like macrophages and neutrophils, to clear away bacteria and cellular debris.[1][4]

  • Limiting Neutrophil Infiltration: this compound helps to reduce the influx of neutrophils to the site of inflammation, thereby preventing excessive tissue damage.[1][4]

  • Reducing Pro-inflammatory Cytokines: It aids in decreasing the production of inflammatory cytokines.[5][6]

  • Promoting Efferocytosis: this compound enhances the clearance of apoptotic cells, a crucial step in resolving inflammation.[1]

Q2: What are the key signaling pathways modulated by this compound in inflammation?

This compound's anti-inflammatory actions are mediated through the regulation of specific signaling pathways:

  • Monocyte Reprogramming and Arginase-1 (Arg-1): In the context of inflammatory arthritis, this compound reprograms monocytes, leading to an upregulation of Arginase-1. Arg-1 plays a vital role in the joint-reparative and pro-resolving activities of these reprogrammed cells.[3]

  • ALX/PINK1 Signaling Pathway: In models of acute lung injury, this compound has been shown to exert its protective effects by inhibiting the ALX/PINK1 signaling pathway, which is involved in mitophagy.[5]

Q3: What is a typical effective concentration range for this compound in in vitro and in vivo experiments?

The optimal concentration of this compound can vary depending on the experimental model and the specific biological question being addressed. Based on published studies, here are some general guidelines:

  • In Vitro (Cell Culture): Concentrations ranging from 1 nM to 100 nM have been shown to be effective in stimulating phagocytosis and other anti-inflammatory responses in human macrophages and neutrophils.[1][4] Some studies have even observed effects at concentrations as low as 1 pM.[4] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell type and endpoint.

  • In Vivo (Animal Models): In murine models of inflammatory arthritis, a dose of 1 µ g/mouse administered intravenously has been shown to be effective in reducing joint inflammation and protecting cartilage and bone.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No observable anti-inflammatory effect of this compound. Suboptimal Concentration: The concentration of this compound may be too low or too high, falling outside the effective range for the specific assay.Perform a dose-response curve to determine the optimal concentration for your experimental model. Start with a broad range (e.g., 1 pM to 1 µM) and narrow it down.
Degradation of this compound: this compound is a lipid mediator and can be prone to degradation if not handled and stored properly.Store this compound stock solutions at -80°C. Aliquot the stock to avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment.
Cell Type/Model Specificity: The anti-inflammatory effects of this compound can be cell-type and context-dependent.Ensure that the chosen cell type or animal model is appropriate for studying the intended anti-inflammatory pathway. Review literature for this compound effects in similar models.
High variability between experimental replicates. Inconsistent Cell Plating: Uneven cell density can lead to variability in the response to this compound.Ensure uniform cell seeding by thoroughly resuspending cells before plating.
Pipetting Errors: Inaccurate pipetting of this compound or other reagents can introduce significant variability.Use calibrated pipettes and proper pipetting techniques. For low concentrations, perform serial dilutions carefully.
Timing of Treatment: The timing of this compound administration relative to the inflammatory stimulus can be critical.Optimize the timing of this compound treatment (pre-treatment, co-treatment, or post-treatment) based on the experimental question and the kinetics of the inflammatory response.
Unexpected pro-inflammatory effects. Contamination of Reagents: Contamination of this compound or cell culture media with endotoxins (LPS) can trigger a pro-inflammatory response.Use endotoxin-free reagents and sterile techniques. Test reagents for endotoxin contamination if necessary.
Off-target Effects at High Concentrations: Very high concentrations of any compound, including this compound, can sometimes lead to non-specific or off-target effects.Re-evaluate the concentration being used and refer to the dose-response data to ensure you are within an appropriate range.

Data Presentation

Table 1: Effective Concentrations of this compound in Preclinical Models

Model Concentration/Dose Observed Effect Reference
Human Macrophages (in vitro)1 pM - 10 nMIncreased phagocytosis of E. coli[4]
Human Neutrophils (in vitro)1 pM - 100 pMIncreased phagocytosis of E. coli[4]
Murine Model of Inflammatory Arthritis (in vivo)1 µ g/mouse (i.v.)Reduced joint inflammation, cartilage and bone protection[3]
Murine Model of Acute Lung Injury (in vivo)Not specifiedReduced inflammatory cell number and protein in BALF, decreased inflammatory cytokines[5]

Experimental Protocols

Protocol 1: In Vitro Macrophage Phagocytosis Assay

Objective: To assess the effect of this compound on the phagocytic capacity of macrophages.

Methodology:

  • Cell Culture: Culture human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1) under standard conditions.

  • This compound Preparation: Prepare a stock solution of this compound in ethanol and dilute to working concentrations in a suitable buffer (e.g., DPBS).

  • Treatment: Pre-incubate macrophages with varying concentrations of this compound (e.g., 1 pM to 100 nM) or vehicle control for 15-30 minutes at 37°C.

  • Phagocytosis Induction: Add fluorescently labeled zymosan particles or pHrodo™ Green E. coli BioParticles™ to the cells at a pre-determined ratio.

  • Incubation: Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Analysis:

    • Microscopy: Visualize and quantify the uptake of fluorescent particles using fluorescence microscopy.

    • Flow Cytometry: Harvest the cells, quench extracellular fluorescence, and analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry.

Protocol 2: In Vivo Murine Model of Serum-Transfer Arthritis

Objective: To evaluate the therapeutic efficacy of this compound in a model of inflammatory arthritis.

Methodology:

  • Arthritis Induction: Induce arthritis in mice (e.g., C57BL/6) by intraperitoneal injection of K/BxN serum on day 0.

  • This compound Administration: On specified days post-serum injection (e.g., at the peak of disease), administer this compound (e.g., 1 µ g/mouse ) or vehicle control intravenously.

  • Clinical Scoring: Monitor the mice daily for signs of arthritis and score the severity based on paw swelling and redness.

  • Histological Analysis: At the end of the experiment, sacrifice the mice and collect the ankle joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

  • Flow Cytometry of Joint-Infiltrating Cells: Isolate cells from the joints and analyze the immune cell populations by flow cytometry to assess the effect of this compound on monocyte and macrophage subsets.

Visualizations

MCTR3_Monocyte_Reprogramming This compound This compound Monocyte Circulating Monocyte This compound->Monocyte Reprograms ProResolvingMacrophage Pro-Resolving Macrophage Monocyte->ProResolvingMacrophage Differentiates into Arg1 Arginase-1 (Arg-1) ProResolvingMacrophage->Arg1 Upregulates Inflammation Inflammation ProResolvingMacrophage->Inflammation Reduces TissueRepair Tissue Repair & Protection Arg1->TissueRepair Promotes

Caption: this compound reprograms monocytes to promote tissue repair.

MCTR3_ALI_Signaling cluster_0 LPS-Induced Acute Lung Injury LPS LPS ALX ALX Receptor LPS->ALX PINK1 PINK1 Pathway ALX->PINK1 Inhibits Inflammation Inflammation & Cell Death PINK1->Inflammation Promotes This compound This compound This compound->ALX Activates

Caption: this compound signaling in acute lung injury.

Experimental_Workflow_Phagocytosis start Start: Culture Macrophages treatment Treat with this compound or Vehicle start->treatment add_particles Add Fluorescent E. coli treatment->add_particles incubation Incubate (1-2h, 37°C) add_particles->incubation analysis Analyze Phagocytosis (Microscopy/Flow Cytometry) incubation->analysis end End analysis->end

Caption: In vitro phagocytosis assay workflow.

References

Preventing degradation of MCTR3 during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Maresin Conjugate in Tissue Regeneration 3 (MCTR3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (Maresin Conjugate in Tissue Regeneration 3) is a specialized pro-resolving mediator (SPM), a potent lipid molecule derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3][4] Its complex structure, featuring multiple double bonds, makes it susceptible to degradation, primarily through oxidation.[5] This degradation can lead to a loss of biological activity, resulting in inaccurate and unreliable experimental outcomes.

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is critical for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions based on vendor specifications and general guidelines for lipid mediators.

ParameterRecommendationRationale
Temperature -80°CMinimizes chemical and enzymatic degradation.[1][6]
Atmosphere Inert gas (e.g., argon or nitrogen)Prevents oxidation by displacing oxygen.
Form As a solution in an organic solvent (e.g., ethanol)Enhances stability compared to a dry film.[1]
Light Protect from lightLight can promote photo-oxidation.
Duration Up to 2 years at -80°CBased on vendor-provided stability data.[1]

Q3: What is the best way to prepare this compound solutions for my experiments?

A3: this compound is typically supplied as a solution in an organic solvent, such as ethanol.[1] To prepare working solutions, it is recommended to dilute the stock solution in a suitable buffer or cell culture medium immediately before use. It is crucial to minimize the time the lipid is in an aqueous environment, as this can increase the rate of degradation.

Solubility of this compound in Common Solvents: [1]

SolventConcentration
DMF50 mg/ml
DMSO50 mg/ml
Ethanol1 mg/ml
Ethanol:Water (95:5)2 mg/ml
PBS (pH 7.2)0.1 mg/ml

Q4: Are there any additives I can use to prevent this compound degradation in my experiments?

A4: Yes, the use of antioxidants can help prevent the oxidation of this compound. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for protecting lipids.[7] It can be added to solvents used for extraction and storage. When preparing this compound for cell culture experiments, the final concentration of any additive should be tested for potential cytotoxicity.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, potentially due to its degradation.

IssuePossible Cause(s)Recommended Action(s)
Loss of this compound activity or inconsistent results - Degradation of this compound stock solution: Improper storage (temperature, exposure to air/light).- Degradation of working solutions: Prepared too far in advance, prolonged exposure to aqueous environment.- Verify storage conditions of the stock solution (-80°C, under inert gas, protected from light).- Prepare fresh working solutions immediately before each experiment.- Minimize the time this compound is in aqueous buffer or media.
Low recovery of this compound during sample extraction for analysis (e.g., LC-MS/MS) - Oxidative degradation during sample processing: Exposure to air and light.- Enzymatic degradation: Presence of active lipases in the sample.- Keep samples on ice or at 4°C throughout the extraction process.- Work quickly and minimize exposure to air and light.- Consider adding an antioxidant like BHT to the extraction solvent.- For biological samples, consider rapid inactivation of enzymes (e.g., by immediate solvent addition and homogenization).
Unexpected peaks or artifacts in analytical readouts (e.g., mass spectrometry) - Oxidation products of this compound: Degradation can lead to the formation of various oxidized species.- Review your handling and storage procedures to minimize oxidation.- Use fresh, properly stored this compound.- Compare the chromatogram/spectrum of a fresh standard with your sample to identify potential degradation products.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound for In Vitro Experiments

This protocol provides a general workflow for the preparation of this compound working solutions for cell culture experiments.

G cluster_storage Storage cluster_prep Working Solution Preparation cluster_exp Experiment storage Store this compound stock solution (-80°C, inert gas, dark) thaw Thaw stock solution on ice storage->thaw dilute Dilute stock in pre-chilled buffer/medium immediately before use thaw->dilute vortex Gently vortex to mix dilute->vortex add_to_cells Add diluted this compound to cells vortex->add_to_cells

Caption: Workflow for preparing this compound for in vitro experiments.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound

This protocol outlines the key steps for extracting this compound from biological samples for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common analytical technique for lipid mediators.[8][9][10]

G cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Collect biological sample (e.g., plasma, cell lysate) add_solvent Immediately add cold methanol containing internal standards and antioxidant (e.g., BHT) sample->add_solvent homogenize Homogenize/vortex on ice add_solvent->homogenize centrifuge Centrifuge to pellet debris homogenize->centrifuge load Load supernatant onto a conditioned SPE cartridge centrifuge->load wash Wash to remove interferences load->wash elute Elute this compound with organic solvent wash->elute dry Evaporate solvent under nitrogen elute->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Workflow for this compound extraction and analysis by LC-MS/MS.

Signaling Pathway

This compound, as a specialized pro-resolving mediator, is involved in the resolution of inflammation. While the specific receptor for this compound is still under investigation, SPMs generally act through G-protein coupled receptors (GPCRs) to modulate cellular responses.

G This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds G_protein G-Protein Activation GPCR->G_protein Activates signaling Intracellular Signaling Cascades G_protein->signaling response Cellular Responses signaling->response resolution Resolution of Inflammation - Decreased neutrophil infiltration - Enhanced phagocytosis - Tissue regeneration response->resolution

References

Technical Support Center: MCTR3 Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the organic synthesis of Maresin Conjugate in Tissue Regeneration 3 (MCTR3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this potent specialized pro-resolving mediator.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The total synthesis of this compound is a multi-step process that relies on a chiral pool strategy. The synthesis begins with a readily available chiral starting material, 2-deoxy-D-ribose, to establish the required stereochemistry. The key stages of the synthesis involve the construction of a key intermediate, 13S,14S-epoxy-Maresin methyl ester, through Wittig reactions and a selective epoxidation. The final step is the regioselective opening of the epoxide ring with L-cysteine methyl ester hydrochloride to yield the this compound backbone.[1]

Q2: What is the full chemical name and structure of this compound?

A2: The full chemical name for this compound is 13R-cysteinyl, 14S-hydroxy-4Z,7Z,9E,11E,13R,14S,16Z,19Z-docosahexaenoic acid.[2]

Q3: What are the key precursors for the synthesis of this compound?

A3: The synthesis of this compound originates from 2-deoxy-D-ribose.[1] Through a series of reactions, this starting material is converted into the key intermediate, 13S,14S-epoxy-Maresin methyl ester. This epoxide is the direct precursor that undergoes ring-opening to form the this compound structure.[1]

Q4: How is the stereochemistry of this compound controlled during the synthesis?

A4: The stereochemistry of this compound is meticulously controlled from the outset by using a chiral pool strategy, starting with the enantiomerically pure 2-deoxy-D-ribose.[1] This approach ensures the correct configuration of the chiral centers in the final molecule. The stereoselectivity of the Wittig reactions and the epoxidation step are also critical for maintaining the desired stereochemistry throughout the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the key stages of this compound synthesis, providing potential causes and recommended solutions.

Stage 1: Wittig Reactions for Polyene Chain Elongation
Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired alkene - Incomplete ylide formation. - Steric hindrance around the aldehyde or ylide. - Decomposition of the aldehyde.[3] - Use of an inappropriate base or solvent.- Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi, NaH) for complete ylide generation. - For sterically hindered substrates, consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[3] - Use freshly distilled or purified aldehyde. Consider in situ formation of the aldehyde from the corresponding alcohol if it is unstable.[3] - Optimize the solvent system; THF or diethyl ether are commonly used.[3]
Poor (E/Z) selectivity - For stabilized ylides, the reaction should favor the (E)-isomer. Poor selectivity may indicate non-optimal reaction conditions. - For non-stabilized ylides, the (Z)-isomer is typically favored. To obtain the (E)-isomer, a modified procedure is needed.- For stabilized ylides, ensure the reaction is run under thermodynamic control. The addition of salts like LiBr can sometimes improve E-selectivity. - To favor the (E)-alkene with non-stabilized ylides, consider using the Schlosser modification of the Wittig reaction.[3]
Formation of triphenylphosphine oxide is difficult to remove - Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to separate from the desired product due to its polarity and solubility.- Purification can be achieved by column chromatography on silica gel. - In some cases, precipitation of triphenylphosphine oxide from a non-polar solvent can be effective.
Stage 2: Selective Epoxidation of the Polyunsaturated Ester
Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired epoxide - Reaction with electron-deficient double bonds (as in α,β-unsaturated esters) can be slow.[4] - Ring-opening of the formed epoxide under the reaction conditions. - Incomplete reaction.- Use a more reactive epoxidizing agent like m-CPBA.[4] - Buffer the reaction mixture (e.g., with NaHCO₃ or Na₂HPO₄) to prevent acidic conditions that can catalyze epoxide opening. - Monitor the reaction by TLC to ensure completion. Increase reaction time or temperature if necessary, but be cautious of side reactions.
Formation of diol byproducts - Presence of water in the reaction mixture. - Acidic conditions leading to epoxide hydrolysis.- Ensure all reagents and solvents are anhydrous. - Maintain a buffered or slightly basic pH throughout the reaction.
Lack of regioselectivity in polyunsaturated systems - Multiple double bonds in the substrate can lead to epoxidation at undesired positions.- The double bond intended for epoxidation in the this compound precursor is electronically distinct, which aids selectivity. - Employ a directed epoxidation strategy if selectivity is poor, for example, by using a catalyst that coordinates to a nearby functional group.
Stage 3: Epoxide Ring-Opening with L-Cysteine Methyl Ester
Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Poor nucleophilicity of the cysteine derivative. - Steric hindrance at the epoxide. - Competing reaction at the other epoxide carbon.- Ensure the cysteine derivative is in its free base form or use a suitable base to deprotonate the thiol. - The reaction is an SN2-type process, so attack is favored at the less sterically hindered carbon of the epoxide.[5] - Optimize reaction temperature and time to favor the desired regioselective attack.
Formation of regioisomers - Under acidic conditions, the reaction can proceed with SN1 character, leading to nucleophilic attack at the more substituted carbon.[5]- Perform the reaction under basic or neutral conditions to favor an SN2 mechanism, which will direct the nucleophile to the less substituted carbon of the epoxide.[5]
Oxidation of the thiol - The thiol group of cysteine is susceptible to oxidation, leading to disulfide formation.- Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

Experimental Protocols

While the detailed, step-by-step experimental protocol with specific quantities, yields, and spectroscopic data is proprietary and published in the primary literature, the following outlines the key experimental transformations based on the published synthetic strategy.[1]

1. Synthesis of the 13S,14S-epoxy-Maresin methyl ester:

  • This multi-step synthesis starts from 2-deoxy-D-ribose.

  • The carbon chain is elongated through a series of Wittig reactions to construct the polyene system.

  • The key stereocenters are established from the chiral starting material.

  • A selective epoxidation of the appropriate double bond is performed, typically using an oxidizing agent like m-CPBA under buffered conditions to prevent ring-opening.

2. Synthesis of this compound via Epoxide Ring-Opening:

  • The purified 13S,14S-epoxy-Maresin methyl ester is dissolved in a suitable solvent under an inert atmosphere.

  • L-cysteine methyl ester hydrochloride is added, along with a base to neutralize the hydrochloride and facilitate the nucleophilic attack of the thiol.

  • The reaction mixture is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • The final product is purified using chromatographic techniques such as HPLC to yield pure this compound.

Visualizations

Biosynthetic Pathway of this compound

MCTR3_Biosynthesis DHA Docosahexaenoic Acid (DHA) Epoxy_Maresin 13S,14S-epoxy-Maresin DHA->Epoxy_Maresin 12-Lipoxygenase MCTR1 MCTR1 Epoxy_Maresin->MCTR1 LTC4 Synthase or GSTM4 MCTR2 MCTR2 MCTR1->MCTR2 γ-Glutamyl transferase This compound This compound MCTR2->this compound Dipeptidase

Caption: Biosynthetic conversion of DHA to this compound.

This compound Organic Synthesis Workflow

MCTR3_Organic_Synthesis Start 2-deoxy-D-Ribose Intermediates Multi-step synthesis via Wittig Reactions Start->Intermediates Epoxy 13S,14S-epoxy-Maresin methyl ester Intermediates->Epoxy Selective Epoxidation MCTR3_ester This compound methyl ester Epoxy->MCTR3_ester Epoxide Ring-Opening with L-cysteine methyl ester This compound This compound MCTR3_ester->this compound Ester Hydrolysis Purification Purification (HPLC) This compound->Purification

Caption: Key stages in the total organic synthesis of this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of MCTR3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MCTR3 (Maresin Conjugate in Tissue Regeneration 3). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of this novel specialized pro-resolving mediator. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when working with this compound in vivo.

Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.

Potential Cause Troubleshooting Step Expected Outcome
Degradation in the gastrointestinal (GI) tract This compound, a peptide-lipid conjugate, is susceptible to enzymatic and pH-dependent degradation in the stomach and intestines.Encapsulate this compound in a protective delivery system.
- Microencapsulation: Use techniques like spray drying or coacervation to create microcapsules with enteric coatings that release this compound in the more neutral pH of the small intestine.[1]This will protect this compound from the acidic environment of the stomach and enzymatic degradation.
- Liposomal Formulation: Encapsulate this compound within liposomes to protect it from degradation and enhance its absorption.[2]Liposomes can fuse with the intestinal epithelium, facilitating the transport of this compound into the bloodstream.
Poor aqueous solubility This compound is a lipid mediator and likely has low water solubility, which can limit its dissolution and subsequent absorption.Improve the solubility of the this compound formulation.
- Nanoemulsions: Formulate this compound into a self-nanoemulsifying drug delivery system (SNEDDS). These systems form fine oil-in-water emulsions in the GI tract, increasing the surface area for absorption.[2]Enhanced solubilization will lead to improved dissolution and absorption across the intestinal membrane.
- Lipid-Based Formulations: Co-administer this compound with high-fat meals or formulate it in lipid-based carriers like medium-chain triglycerides (MCTs).[2]This can enhance the absorption of lipophilic compounds.
High first-pass metabolism After absorption, this compound may be extensively metabolized in the liver before reaching systemic circulation.Reduce the impact of first-pass metabolism.
- Alternative Routes of Administration: Consider routes that bypass the liver, such as sublingual or transdermal, if oral delivery proves consistently challenging.Direct entry into systemic circulation will avoid initial hepatic metabolism.
- Co-administration with enzyme inhibitors: While a more complex approach, co-administration with specific cytochrome P450 inhibitors could be explored, but requires careful investigation of potential drug-drug interactions.This can increase the amount of active this compound reaching systemic circulation.

Issue 2: High variability in plasma concentrations between experimental subjects.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent dosing Inaccurate or inconsistent administration of the this compound formulation can lead to variable exposure.Ensure accurate and consistent dosing for all subjects.
- Precise Formulation Preparation: Ensure the this compound formulation is homogenous and accurately quantified before each administration.Uniform dosing will reduce a significant source of variability.
- Standardized Administration Technique: Use a consistent oral gavage technique, ensuring the formulation is delivered directly to the stomach without regurgitation.This minimizes variability in the amount of drug administered.
Physiological differences between animals Factors such as age, weight, and gut microbiome can influence drug absorption.Standardize the experimental animals and their conditions.
- Use of age- and weight-matched animals: This will reduce variability stemming from differences in metabolism and GI tract physiology.A more homogenous study group will yield more consistent results.
- Acclimatization and standardized diet: Allow animals to acclimatize to their environment and provide a standard diet to minimize variations in gut physiology and microbiome.This helps in reducing inter-individual variability in drug absorption.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound, or Maresin Conjugate in Tissue Regeneration 3, is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[3][4][5] It plays a crucial role in the resolution of inflammation and tissue regeneration.[3][4][6] Like many lipid mediators and peptide-containing molecules, its in vivo bioavailability, particularly via the oral route, can be challenging due to its susceptibility to degradation in the gastrointestinal tract, poor solubility, and potential for first-pass metabolism.[2][7]

Q2: What are the initial steps I should take to assess the oral bioavailability of this compound?

A2: A pilot pharmacokinetic study is recommended. This involves administering a known dose of this compound orally to a small group of animals (e.g., rats or mice) and collecting blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration. The concentration of this compound in the plasma is then quantified using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] The resulting data will allow you to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which collectively describe the oral bioavailability.

Q3: Can I administer this compound in a simple aqueous solution?

A3: Given that this compound is a lipid-based molecule, it is likely to have very low aqueous solubility. Administering it in a simple aqueous solution will likely result in poor absorption. It is highly recommended to use a formulation strategy designed to enhance the solubility and stability of lipophilic compounds, such as a lipid-based formulation, nanoemulsion, or liposomal encapsulation.[2][7]

Q4: How can I prepare a lipid-based formulation for this compound?

A4: A simple lipid-based formulation can be prepared by dissolving this compound in a pharmaceutically acceptable oil, such as sesame oil or medium-chain triglycerides (MCTs). To create a more advanced formulation like a self-nanoemulsifying drug delivery system (SNEDDS), you would typically mix this compound with an oil, a surfactant (e.g., Tween 80), and a co-surfactant (e.g., Transcutol). The ratio of these components needs to be optimized to ensure spontaneous formation of a nanoemulsion upon contact with aqueous media in the GI tract.[2]

Q5: What are the key considerations for the analytical method to quantify this compound in plasma?

A5: The analytical method must be highly sensitive and specific, as the concentrations of this compound in plasma are expected to be very low.[9] LC-MS/MS is the gold standard for quantifying lipid mediators. Key considerations include:

  • Sample Preparation: A robust solid-phase extraction (SPE) protocol is often necessary to extract this compound from the plasma matrix and remove interfering substances.

  • Internal Standard: Use of a deuterated this compound internal standard is crucial for accurate quantification.

  • Validation: The method must be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Experimental Protocols

Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for this compound

  • Component Selection:

    • Oil Phase: Medium-chain triglycerides (MCT oil).

    • Surfactant: Polysorbate 80 (Tween 80).

    • Co-surfactant: Diethylene glycol monoethyl ether (Transcutol).

  • Formulation Optimization:

    • Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant to identify the optimal combination that results in a clear and stable nanoemulsion upon dilution with water.

    • A starting point could be a ratio of 30:50:20 (Oil:Surfactant:Co-surfactant).

  • Preparation of this compound-SNEDDS:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in the pre-mixed oil, surfactant, and co-surfactant blend.

    • Gently vortex or sonicate the mixture until the this compound is completely dissolved and the solution is clear.

    • Store the final formulation protected from light and at a controlled temperature.

Protocol 2: Oral Administration and Blood Sampling in Rodents for Pharmacokinetic Analysis

  • Animal Preparation:

    • Use male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

  • Dosing:

    • Administer the this compound formulation (e.g., this compound-SNEDDS) via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (~100 µL) from the tail vein or saphenous vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Immediately centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are initiated by its interaction with cellular targets, leading to the modulation of intracellular signaling pathways that control inflammation and tissue repair.

MCTR3_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor (e.g., GPR32) This compound->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Effector Downstream Effectors (e.g., PLC, PI3K) G_Protein->Effector Second_Messengers Second Messengers (e.g., IP3, DAG, PIP3) Effector->Second_Messengers PKC PKC Activation Second_Messengers->PKC Akt Akt Activation Second_Messengers->Akt NFkB_Inhibition Inhibition of NF-κB Pathway PKC->NFkB_Inhibition Phagocytosis Enhanced Phagocytosis by Macrophages Akt->Phagocytosis Pro_inflammatory Decreased Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB_Inhibition->Pro_inflammatory Tissue_Repair Promotion of Tissue Repair Phagocytosis->Tissue_Repair

Caption: Hypothetical signaling pathway of this compound leading to pro-resolving and tissue regenerative effects.

Bioavailability_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Experiment cluster_Analysis Bioanalysis cluster_PK Pharmacokinetic Analysis Formulation This compound Formulation (e.g., SNEDDS, Liposomes) Dosing Oral Administration to Rodents Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Extraction Plasma Extraction (Solid-Phase Extraction) Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc Calculation of PK Parameters (Cmax, Tmax, AUC) LCMS->PK_Calc Bioavailability Determination of Oral Bioavailability PK_Calc->Bioavailability

Caption: Experimental workflow for determining the in vivo oral bioavailability of this compound.

References

Technical Support Center: Overcoming Challenges in the Isolation of the Endogenous MCTR3 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Note on MCTR3: Maresin Conjugate in Tissue Regeneration 3 (this compound) is a specialized pro-resolving lipid mediator, not a protein.[1][2][3] It plays a crucial role in the resolution of inflammation and tissue regeneration by interacting with specific cellular receptors.[1][4] This guide focuses on the significant challenge of isolating the endogenous cellular receptor for this compound, a common bottleneck for researchers studying its signaling pathways. Evidence suggests that this compound may interact with G protein-coupled receptors such as the cysteinyl leukotriene receptor-1 (CysLT1).[2][5] The isolation of such endogenous membrane proteins is fraught with challenges, which this guide aims to address.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my endogenous this compound receptor so low?

A1: Low yields are a common issue in the immunoprecipitation (IP) of endogenous membrane proteins. Several factors could be contributing:

  • Low Expression Levels: The this compound receptor may be expressed at low levels in your chosen cell or tissue type.

  • Inefficient Solubilization: Membrane proteins are embedded in a lipid bilayer, making their extraction difficult. The detergent used may not be optimal for solubilizing the receptor without causing denaturation.

  • Antibody Issues: The antibody may have a low affinity for the native conformation of the receptor or the epitope may be masked.[6][7]

  • Protein Degradation: Endogenous proteases released during cell lysis can degrade the target protein.[6]

Q2: My isolated this compound receptor appears to be aggregated or non-functional. What can I do?

A2: Maintaining the structural integrity and function of membrane proteins post-solubilization is a major hurdle.

  • Detergent Choice is Critical: The detergent used for solubilization can strip away essential lipids, leading to aggregation and loss of function. Consider screening a panel of detergents to find one that maintains the receptor's stability.

  • Optimize Lysis and Wash Buffers: The composition of your buffers, including salt concentration and pH, can significantly impact protein stability.[6][7]

  • Inadequate Incubation Times: Both insufficient and excessive incubation times with the antibody and beads can lead to problems. These should be optimized for your specific system.[6]

Q3: I am observing high background and many non-specific bands in my this compound receptor IP. How can I improve specificity?

A3: High background can mask the signal from your target protein. Here are some strategies to reduce non-specific binding:

  • Pre-clearing the Lysate: Incubating the cell lysate with beads before adding the specific antibody can help remove proteins that non-specifically bind to the beads.[7][8]

  • Optimize Antibody Concentration: Using too much antibody can lead to increased non-specific binding.[7][8] Titrate your antibody to find the optimal concentration.

  • Stringent Washing: Increase the number of washes or the stringency of the wash buffer to remove non-specifically bound proteins.[6][7][9]

Troubleshooting Guides

Table 1: Troubleshooting Low Yield of this compound Receptor
Possible Cause Recommended Solution
Low expression of the target protein.Increase the amount of starting material (cell lysate).[8] If possible, use a cell line known to express the receptor at higher levels.
Inefficient protein solubilization.Screen different non-ionic or zwitterionic detergents. Optimize detergent concentration.
Antibody has low affinity or is not suitable for IP.Use a different antibody, preferably one validated for IP. Polyclonal antibodies may be more effective than monoclonal antibodies in some cases.[6][7]
Protein degradation.Add a fresh cocktail of protease inhibitors to your lysis buffer and keep samples on ice at all times.[6]
Inefficient elution.Use a more effective elution buffer, such as a low pH glycine buffer or a buffer containing a competing peptide.[7]
Table 2: Troubleshooting High Background in this compound Receptor IP
Possible Cause Recommended Solution
Non-specific binding of proteins to beads.Pre-clear the lysate by incubating it with beads before adding the antibody.[7][8] Block the beads with BSA.[8]
Too much antibody used.Determine the optimal antibody concentration through titration experiments.[7][8]
Inadequate washing.Increase the number of washes and the stringency of the wash buffer (e.g., by increasing salt or detergent concentration).[6][7][9]
Incomplete removal of unbound proteins.Ensure complete aspiration of the supernatant after each wash.
Antibody cross-reactivity.Use a highly specific monoclonal antibody or an affinity-purified polyclonal antibody.[8]

Experimental Protocols

Protocol 1: Membrane Protein Extraction for this compound Receptor Isolation
  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% non-ionic detergent, and a fresh protease inhibitor cocktail).

    • Incubate on ice for 30 minutes with gentle agitation.

  • Clarification of Lysate:

    • Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet insoluble material.[6][10]

    • Carefully collect the supernatant containing the solubilized membrane proteins.

Protocol 2: Immunoprecipitation of Endogenous this compound Receptor
  • Pre-clearing (Optional but Recommended):

    • Add protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Add the primary antibody specific for the this compound receptor to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture:

    • Add fresh protein A/G beads to the lysate-antibody mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a lower detergent concentration).

  • Elution:

    • Elute the captured receptor from the beads using an appropriate elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer for downstream analysis.

Visualizing Workflows and Pathways

MCTR3_Signaling_Pathway This compound This compound CysLT1 This compound Receptor (e.g., CysLT1) This compound->CysLT1 G_Protein G-Protein CysLT1->G_Protein Monocyte Monocyte/ Macrophage CysLT1->Monocyte TRAF3 TRAF3 Activation G_Protein->TRAF3 [4] TRAF3->Monocyte Reprogramming Cellular Reprogramming Monocyte->Reprogramming Arg1 Arginase-1 Upregulation Reprogramming->Arg1 Resolution Inflammation Resolution & Tissue Repair Arg1->Resolution

Caption: Hypothetical this compound signaling pathway leading to inflammation resolution.

IP_Workflow Start Start: Cells/Tissue expressing This compound Receptor Lysis Cell Lysis & Membrane Protein Solubilization Start->Lysis Clarify High-Speed Centrifugation (Clarify Lysate) Lysis->Clarify Preclear Pre-clearing with Beads (Optional) Clarify->Preclear Antibody_Inc Incubation with Primary Antibody Clarify->Antibody_Inc (if no pre-clearing) Preclear->Antibody_Inc Bead_Inc Incubation with Protein A/G Beads Antibody_Inc->Bead_Inc Wash Wash Steps (Remove Non-specific Proteins) Bead_Inc->Wash Elute Elution of This compound Receptor Wash->Elute Analysis Downstream Analysis (e.g., Western Blot, Mass Spec) Elute->Analysis

Caption: Experimental workflow for the immunoprecipitation of the endogenous this compound receptor.

References

MCTR3 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for experiments involving Maresin Conjugate in Tissue Regeneration 3 (MCTR3).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological function?

This compound, or Maresin Conjugate in Tissue Regeneration 3, is a lipid mediator that plays a crucial role in the resolution of inflammation and tissue regeneration.[1][2][3] It is produced by human macrophages in response to bacterial stimuli (e.g., E. coli) and has been identified in sepsis patients.[2][3] this compound's primary functions include accelerating the resolution of infections, promoting tissue repair, and regulating immune cell responses.[1][3][4]

Q2: What are the recommended starting concentrations for in vitro experiments with this compound?

The effective concentration of this compound can vary depending on the cell type and experimental endpoint. For human neutrophil phagocytosis assays, this compound has shown high potency at concentrations as low as 1pM to 100pM.[2][3] For experiments involving human macrophages, concentrations of 1nM are commonly used.[3] In tissue regeneration studies with planaria, concentrations of 1nM to 100nM have been shown to be effective.[2][3][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I properly handle and store this compound?

As a lipid mediator, this compound can be sensitive to degradation. It is recommended to store it in a solution, such as ethanol, at -80°C to maintain its stability. When preparing for an experiment, dilute the stock solution in an appropriate vehicle, such as phosphate-buffered saline (PBS) or saline. The final concentration of the organic solvent in the experimental medium should be kept low (e.g., <0.1%) to avoid off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent or no effect of this compound in my cell-based assay.

  • Potential Cause 1: this compound Degradation.

    • Solution: Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles.

  • Potential Cause 2: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment to identify the optimal concentration range for your specific cell type and assay. This compound has been shown to exhibit bell-shaped dose-response curves in some assays, which is characteristic of G protein-coupled receptor activation.[2][3]

  • Potential Cause 3: Cell Health and Density.

    • Solution: Ensure your cells are healthy and plated at the correct density. Stressed or overly confluent cells may not respond appropriately to stimuli.

  • Potential Cause 4: Vehicle Control Issues.

    • Solution: Ensure the vehicle control (e.g., PBS with 0.01% ethanol) does not affect the cells. The concentration of the solvent used to dissolve this compound should be consistent across all treatment groups and not exceed a non-toxic level.[5]

Issue 2: High variability in in vivo experiments.

  • Potential Cause 1: Inconsistent Administration of this compound.

    • Solution: Ensure precise and consistent administration of this compound. For intraperitoneal injections in mice, a standard dose of 50ng per mouse has been used.[1] Use appropriate injection techniques to ensure accurate delivery.

  • Potential Cause 2: Animal Health and Stress.

    • Solution: Ensure all animals are healthy and properly acclimatized before starting the experiment. Stress can significantly impact inflammatory responses and introduce variability. Follow approved animal care and use protocols.[1]

  • Potential Cause 3: Timing of this compound Administration.

    • Solution: The timing of this compound administration relative to the inflammatory stimulus can be critical. In models of E. coli infection, this compound has been administered both at the onset and at the peak of inflammation.[2][3] The optimal timing may need to be determined empirically for your specific model.

Quantitative Data Summary

Table 1: this compound Potency in Phagocytosis and Tissue Regeneration

AssayModel SystemEffective ConcentrationObserved Effect
Neutrophil Phagocytosis Human Neutrophils1pM - 100pM~60% increase in phagocytosis of E. coli[2][3]
Tissue Regeneration Planaria1nM - 100nMAccelerated tissue regeneration by 0.6-0.9 days[2][3]

Table 2: this compound Administration in an In Vivo Model

Animal ModelInfection/Injury ModelThis compound DoseRoute of Administration
FVB Mice E. coli Peritonitis50ng/mouseIntraperitoneal (i.p.)

Experimental Protocols

Protocol 1: Human Neutrophil Phagocytosis Assay

  • Cell Preparation: Isolate human neutrophils from healthy donors. Resuspend neutrophils to a concentration of 1 x 10^5 cells per well in a suitable buffer (e.g., DPBS+/+).

  • This compound Treatment: Incubate the neutrophils with varying concentrations of this compound (e.g., 1pM to 100nM) or vehicle control for 15 minutes at 37°C.[2][3]

  • Phagocytosis Induction: Add fluorescently labeled E. coli to the wells and incubate for an appropriate time to allow for phagocytosis.

  • Analysis: Quantify the uptake of fluorescent E. coli by neutrophils using a suitable method, such as flow cytometry or fluorescence microscopy.

Protocol 2: In Vivo Mouse Model of E. coli Peritonitis

  • Animal Model: Use 6-8 week old FVB mice.[1]

  • This compound Administration: Administer this compound (50ng/mouse in saline with 0.1% ethanol) or vehicle control via intraperitoneal (i.p.) injection.[5]

  • Infection Induction: After 5 minutes, inoculate the mice with E. coli (10^5 CFU/mouse) via i.p. injection.[5]

  • Sample Collection: At various time points (e.g., 4, 12, 24 hours), collect peritoneal exudates.

  • Analysis: Determine peritoneal leukocyte counts and bacterial clearance from the exudates to assess the resolution of infection.

Visualizations

MCTR3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_response Examples of Cellular Responses This compound This compound GPCR G Protein-Coupled Receptor (GPCR) This compound->GPCR G_Protein G Protein Activation GPCR->G_Protein Activates Downstream Downstream Signaling (e.g., MAPK pathway) G_Protein->Downstream Initiates Response Cellular Response Downstream->Response Leads to Phagocytosis Increased Phagocytosis Response->Phagocytosis Tissue_Repair Promotion of Tissue Repair Response->Tissue_Repair Inflammation_Resolution Resolution of Inflammation Response->Inflammation_Resolution

Caption: Hypothetical this compound signaling pathway via a G protein-coupled receptor.

MCTR3_Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Isolation 1. Isolate Primary Cells (e.g., Neutrophils) MCTR3_Treatment_vitro 2. Treat with this compound (Dose-Response) Cell_Isolation->MCTR3_Treatment_vitro Assay 3. Perform Functional Assay (e.g., Phagocytosis) MCTR3_Treatment_vitro->Assay Data_Analysis_vitro 4. Analyze Data Assay->Data_Analysis_vitro Animal_Model 1. Acclimatize Animal Model (e.g., Mice) MCTR3_Treatment_vivo 2. Administer this compound or Vehicle Animal_Model->MCTR3_Treatment_vivo Induce_Inflammation 3. Induce Inflammation (e.g., E. coli injection) MCTR3_Treatment_vivo->Induce_Inflammation Collect_Samples 4. Collect Samples at Time Points Induce_Inflammation->Collect_Samples Data_Analysis_vivo 5. Analyze Samples (e.g., Leukocyte counts) Collect_Samples->Data_Analysis_vivo

Caption: General experimental workflows for in vitro and in vivo this compound studies.

References

Interpreting unexpected results in MCTR3 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Maresin Conjugate in Tissue Regeneration 3 (MCTR3).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, or Maresin Conjugate in Tissue Regeneration 3, is a specialized pro-resolving mediator (SPM) that is part of a family of molecules known as maresin conjugates in tissue regeneration (MCTR).[1][2] MCTRs are biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) and play a crucial role in orchestrating the resolution of inflammation, promoting tissue regeneration, and clearing infections.[1][2][3] this compound has been identified as 13-cysteinyl, 14-hydroxy-docosahexaenoic acid.[2]

Q2: What is the biosynthetic pathway for this compound?

A2: this compound is synthesized from DHA in macrophages.[4] The pathway involves the conversion of DHA to maresin 1 (MaR1), which is then conjugated with glutathione to form MCTR1.[4] MCTR1 is subsequently converted to MCTR2, and finally, this compound is produced from MCTR2 by a dipeptidase.[4]

Q3: What are the known biological functions of this compound?

A3: this compound has several key biological functions aimed at resolving inflammation and promoting tissue repair. These include:

  • Accelerating tissue regeneration. [1][4]

  • Promoting the resolution of bacterial infections. [1]

  • Enhancing phagocytosis of bacteria by macrophages and neutrophils. [1][5]

  • Limiting the infiltration of neutrophils to sites of inflammation. [1][4]

  • Promoting the clearance of apoptotic cells (efferocytosis). [1]

  • Reducing the levels of pro-inflammatory eicosanoids. [4]

  • Exerting anti-inflammatory and joint-protective effects in experimental arthritis. [6][7]

Q4: What signaling pathways are associated with this compound?

A4: this compound has been shown to engage several signaling pathways. It can functionally interact with the human cysteinyl leukotriene receptor-1 (CysLT1) to counter-regulate vascular responses and stimulate phagocytosis.[8] Additionally, studies in both planaria and human macrophages have implicated the TRAF3 signaling pathway in the pro-resolving and regenerative functions of this compound and other cysteinyl-SPMs.[3]

Troubleshooting Guides

In Vitro Phagocytosis Assays

Q: My this compound treatment did not increase phagocytosis by macrophages/neutrophils as expected. What are the possible causes?

A: This is a common issue that can arise from several factors related to the reagent, the cells, or the assay setup.

Potential Cause Troubleshooting Steps
This compound Degradation This compound is a lipid mediator and can be prone to degradation. Ensure it is stored correctly, typically at -80°C. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. Use a reputable supplier and check the purity of the compound.[2]
Cell Health and Viability Ensure your macrophages or neutrophils are healthy and viable. Perform a viability stain (e.g., Trypan Blue) before starting the experiment. Cells should be properly isolated and handled to avoid activation before the assay.[1][9]
Incorrect this compound Concentration The effective concentration of this compound in phagocytosis assays is typically in the nanomolar range (e.g., 0.1-10 nM).[8][9] Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Assay Incubation Times Pre-incubation with this compound for approximately 15 minutes before adding the particles (e.g., fluorescently labeled E. coli) is a common protocol.[9] The subsequent phagocytosis incubation time (e.g., 60 minutes) may also need optimization.[9]
Particle-to-Cell Ratio An inappropriate ratio of bacteria or beads to phagocytes can lead to saturated phagocytosis, masking any enhancement by this compound. Optimize this ratio in preliminary experiments.
Assay Detection Method If using a fluorescence plate reader, ensure the signal is not quenched and that the gain settings are appropriate.[9] For flow cytometry, ensure proper compensation and gating strategies are used to identify cells with internalized particles.
In Vivo Inflammation Models (e.g., Peritonitis)

Q: I am not observing a reduction in neutrophil infiltration or an increase in resolution indices in my mouse peritonitis model after this compound administration. What could be wrong?

A: In vivo experiments have more variables than in vitro assays. Below are some key areas to investigate.

Potential Cause Troubleshooting Steps
This compound Dosage and Administration The effective dose of this compound in a mouse peritonitis model has been reported to be around 50-100 ng per mouse.[1][9] The route of administration (e.g., intraperitoneal) and the timing relative to the inflammatory stimulus (e.g., E. coli inoculation) are critical.[1][9] Ensure accurate and consistent administration.
Timing of Exudate Collection The effects of this compound on leukocyte populations and resolution indices are time-dependent. Collect peritoneal exudates at multiple time points (e.g., 4, 12, 24 hours) to capture the dynamic changes in the inflammatory response.[1]
Mouse Strain and Health The inflammatory response can vary between different mouse strains. The cited studies often use FVB or C57BL/6 mice.[6][9] Ensure the animals are healthy and free from underlying infections that could affect the experimental outcome.
Analysis of Peritoneal Exudate Accurate identification and quantification of leukocyte populations (neutrophils, macrophages) using flow cytometry is crucial. Ensure your antibody panel and gating strategy are validated for distinguishing these cell types (e.g., using markers like CD11b, F4/80, Ly6G).[1]
Severity of Inflammation The dose of the inflammatory stimulus (e.g., the number of E. coli CFUs) should be sufficient to induce a robust but resolvable inflammatory response.[1] An overwhelming infection may not be effectively resolved by the administered dose of this compound.

Experimental Protocols

Human Macrophage Phagocytosis Assay

This protocol is based on methodologies described in studies investigating the effects of this compound on phagocytosis.[1][5]

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages. Plate the macrophages in 96-well plates (e.g., 5 x 10^4 cells per well) and allow them to adhere for 24 hours.[1]

  • This compound Incubation: Prepare fresh dilutions of this compound in a suitable vehicle (e.g., DPBS+/+ with 0.1% ethanol). Remove the culture medium from the macrophages and add the this compound dilutions (e.g., 0.1-10 nM) or vehicle control. Incubate for 15 minutes at 37°C.[5]

  • Phagocytosis: Add fluorescently labeled E. coli (e.g., BacLight Green-labeled) to the wells at a pre-determined optimal ratio.[9]

  • Incubation: Incubate for 60 minutes at 37°C to allow for phagocytosis.[9]

  • Quantification: Measure the fluorescence intensity using a fluorescence plate reader. Alternatively, detach the cells and analyze them by flow cytometry to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.

Mouse Peritonitis Model

This protocol is adapted from in vivo studies on this compound's pro-resolving actions.[1][9]

  • Animal Model: Use 6-8 week old FVB mice. Ensure all procedures are approved by the relevant institutional animal care and use committee.[9]

  • This compound Administration: Administer this compound (e.g., 50 ng/mouse) or vehicle via intraperitoneal (i.p.) injection.[1]

  • Induction of Peritonitis: After 5 minutes, inoculate the mice with E. coli (e.g., 10^5 CFU/mouse) via i.p. injection.[1]

  • Exudate Collection: At specified time points (e.g., 4, 12, 24 hours), euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with sterile PBS.

  • Cell Analysis: Determine the total leukocyte count in the exudate. Use flow cytometry with antibodies against markers such as CD11b, F4/80, and Ly6G to identify and quantify neutrophil and macrophage populations.

  • Resolution Indices: Calculate resolution indices (R_i), where R_i is the time interval from the maximum neutrophil infiltration to the point where the neutrophil count is reduced by 50%.

Visualizations

MCTR3_Biosynthesis DHA Docosahexaenoic Acid (DHA) MaR1 Maresin 1 (MaR1) DHA->MaR1 14-Lipoxygenase MCTR1 MCTR1 MaR1->MCTR1 GST Mu 4 or LTC4 Synthase (+ Glutathione) MCTR2 MCTR2 MCTR1->MCTR2 γ-Glutamyl Transferase This compound This compound MCTR2->this compound Dipeptidase

Caption: Biosynthetic pathway of this compound from DHA.

MCTR3_Signaling cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor TRAF3 TRAF3 Activation CysLT1->TRAF3 Leads to This compound This compound This compound->CysLT1 Binds to/Interacts with Downstream Downstream Signaling TRAF3->Downstream Resolution Pro-resolving Functions: • Enhanced Phagocytosis • Reduced Inflammation • Tissue Regeneration Downstream->Resolution

Caption: Putative signaling pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of the Potency of MCTR1, MCTR2, and MCTR3

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative potency and mechanisms of action of the Maresin Conjugates in Tissue Regeneration (MCTR) family of specialized pro-resolving mediators.

Introduction

Maresin Conjugates in Tissue Regeneration (MCTR) are a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] These molecules play a crucial role in the resolution of inflammation and the promotion of tissue repair. The MCTR family consists of three primary members: MCTR1, MCTR2, and MCTR3. Understanding the comparative potency and mechanisms of action of these molecules is critical for the development of novel therapeutics aimed at harnessing the body's own regenerative processes. This guide provides a comprehensive comparison of MCTR1, MCTR2, and this compound, supported by experimental data, detailed protocols, and pathway visualizations.

Data Presentation: Comparative Potency of MCTR1, MCTR2, and this compound

The potency of MCTR1, MCTR2, and this compound has been evaluated in various biological assays. The following tables summarize the available quantitative and qualitative data to provide a clear comparison of their efficacy.

Table 1: Quantitative Potency of MCTRs in CHO-CysLT1 Cell Impedance Assay

MediatorEC50 (nM)[2]
MCTR1~10.6
MCTR2~16.4
This compound~21.3

This data is derived from an impedance-based assay measuring cellular response in Chinese Hamster Ovary (CHO) cells stably expressing the human cysteinyl leukotriene receptor 1 (CysLT1).[2]

Table 2: Qualitative Rank Order of Potency in Functional Assays

Functional AssayRank Order of PotencyReference
Planarian Tissue RegenerationThis compound ≈ MCTR2 > MCTR1[3]
Macrophage Phagocytosis of E. coliThis compound > MCTR1 > MCTR2[3]
Neutrophil Phagocytosis of E. coliThis compound shows high potency at pM concentrations[3]

Signaling Pathways and Mechanism of Action

MCTRs exert their biological effects at least in part through the cysteinyl leukotriene receptor 1 (CysLT1), a G-protein coupled receptor (GPCR).[4] The interaction of MCTRs with CysLT1 can antagonize the pro-inflammatory signaling of leukotrienes and concurrently initiate pro-resolving cellular responses. The binding of MCTRs to the CysLT1 receptor is thought to activate a signaling cascade involving the phosphatidylinositol-calcium second messenger system.

Below are diagrams illustrating the biosynthetic pathway of MCTRs and their proposed signaling mechanism.

MCTR_Biosynthesis DHA Docosahexaenoic Acid (DHA) eMaR 13S,14S-eMaR DHA->eMaR Macrophage 12-Lipoxygenase MCTR1 MCTR1 eMaR->MCTR1 LTC4S or GSTM4 MCTR2 MCTR2 MCTR1->MCTR2 γ-glutamyl transferase (GGT) This compound This compound MCTR2->this compound Dipeptidase MCTR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol MCTR MCTR1, MCTR2, or this compound CysLT1 CysLT1 Receptor MCTR->CysLT1 Binding G_protein Gq/11 CysLT1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Pro_resolving Pro-resolving Cellular Responses (e.g., Phagocytosis) Ca_release->Pro_resolving PKC->Pro_resolving

References

MCTR3 vs. Resolvin D1: A Comparative Guide to Pro-Resolving Mediators in Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of inflammation resolution, specialized pro-resolving mediators (SPMs) have emerged as key players, orchestrating the return to tissue homeostasis. Among these, Maresin Conjugate in Tissue Regeneration 3 (MCTR3) and Resolvin D1 (RvD1) are potent molecules derived from the omega-3 fatty acid docosahexaenoic acid (DHA). While both contribute to the resolution of inflammation, they exhibit distinct mechanisms of action and have been characterized in different experimental contexts. This guide provides an objective comparison of this compound and RvD1, summarizing their effects, outlining their signaling pathways, and detailing relevant experimental protocols to aid researchers in their study of these fascinating molecules.

Quantitative Comparison of Bioactions

The following tables summarize the quantitative effects of this compound and Resolvin D1 on key inflammatory processes. It is crucial to note that these data are compiled from various studies conducted under different experimental conditions, and direct head-to-head comparisons in the same models are limited.

Table 1: Inhibition of Neutrophil Infiltration

MediatorModelDosageReduction in Neutrophil InfiltrationCitation
This compound E. coli-induced peritonitis (mice)100 ng/mouse~20-50%[1]
Resolvin D1 Lung Ischemia-Reperfusion Injury (mice)Not specifiedSignificantly reduced[2]
Resolvin D1 Myocardial Infarction (mice)3 µg/kg/dayEarly exit of neutrophils from LV and spleen[3]

Table 2: Enhancement of Phagocytosis and Efferocytosis

MediatorAssayConcentration/DosageIncrease in Phagocytosis/EfferocytosisCitation
This compound E. coli phagocytosis by exudate leukocytes (mice)100 ng/mouse~15-50%[1]
This compound Human macrophage efferocytosis of apoptotic neutrophils1 nM~30%[1]
Resolvin D1 Macrophage-mediated clearance of apoptotic neutrophilsNot specifiedEnhanced[2]

Table 3: Regulation of Inflammatory Cytokines and Mediators

MediatorModel/Cell TypeEffectCitation
This compound E. coli-induced peritonitis (mice)Reduced eicosanoids (PGD2, PGE2, PGF2α, TXB2)[1]
MCTR1 (related MCTR) Sepsis-induced cardiomyopathy (mice)Reduced IL-17 signaling[4]
Resolvin D1 LPS-stimulated human visceral adipose tissueInhibited IL-6, IL-1β, IL-8, and TNF-α[5]
Resolvin D1 Activated human T cellsReduced production of IFN-γ and IL-17[6]

Signaling Pathways

This compound and Resolvin D1 exert their pro-resolving effects by activating distinct signaling cascades.

This compound Signaling Pathway

Current evidence suggests that this compound, along with other MCTRs, interacts with the cysteinyl leukotriene receptor 1 (CysLT1).[7] By binding to this receptor, this compound can counter-regulate the pro-inflammatory signals initiated by cysteinyl leukotrienes, such as leukotriene D4 (LTD4).[7] This interaction appears to be a key mechanism for its anti-inflammatory and pro-resolving actions, including the stimulation of macrophage phagocytosis.[7] The downstream signaling events following CysLT1 engagement by this compound are still under active investigation.

MCTR3_Signaling This compound This compound CysLT1 CysLT1 Receptor This compound->CysLT1 Binds to Pro_inflammatory_Signaling Pro-inflammatory Signaling (e.g., via LTD4) CysLT1->Pro_inflammatory_Signaling Inhibits Phagocytosis Enhanced Macrophage Phagocytosis CysLT1->Phagocytosis Stimulates Inflammation_Resolution Inflammation Resolution Phagocytosis->Inflammation_Resolution

Figure 1: Proposed signaling pathway for this compound.

Resolvin D1 Signaling Pathway

Resolvin D1 signals through two G protein-coupled receptors: ALX/FPR2 (lipoxin A4 receptor) and GPR32.[3][6] Engagement of these receptors initiates a cascade of intracellular events that collectively suppress inflammation and promote resolution. Key downstream effects include the inhibition of the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory cytokines.[5] Furthermore, RvD1 signaling can modulate the STAT pathway and inhibit the NLRP3 inflammasome.[2][5]

ResolvinD1_Signaling cluster_receptors Receptors cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes RvD1 Resolvin D1 ALX_FPR2 ALX/FPR2 RvD1->ALX_FPR2 GPR32 GPR32 RvD1->GPR32 NFkB NF-κB Pathway ALX_FPR2->NFkB Inhibits MAPK MAPK Pathway (p38, ERK) ALX_FPR2->MAPK Inhibits STAT STAT Pathway ALX_FPR2->STAT Modulates Neutrophil_Infiltration Decreased Neutrophil Infiltration ALX_FPR2->Neutrophil_Infiltration NLRP3 NLRP3 Inflammasome GPR32->NLRP3 Inhibits Efferocytosis Enhanced Efferocytosis GPR32->Efferocytosis Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFkB->Cytokine_Reduction MAPK->Cytokine_Reduction NLRP3->Cytokine_Reduction

Figure 2: Overview of Resolvin D1 signaling pathways.

Key Experimental Protocols

Standardized protocols are essential for the reproducible assessment of the bioactions of this compound and Resolvin D1. Below are outlines of key experimental methodologies.

Murine Peritonitis Model

This in vivo model is commonly used to assess the resolution of acute inflammation.

Peritonitis_Workflow cluster_induction Inflammation Induction cluster_treatment Treatment cluster_analysis Analysis Induction Induce peritonitis in mice (e.g., i.p. injection of Zymosan or E. coli) Treatment Administer this compound, Resolvin D1, or vehicle (e.g., i.p. or i.v. injection) at a specific time point Induction->Treatment Lavage Collect peritoneal exudate at various time points Treatment->Lavage Cell_Count Determine total and differential leukocyte counts (neutrophils, macrophages) Lavage->Cell_Count Mediator_Analysis Measure levels of cytokines, chemokines, and lipid mediators (LC-MS/MS) Lavage->Mediator_Analysis Phagocytosis_Assay Assess in vivo phagocytosis by flow cytometry Lavage->Phagocytosis_Assay

Figure 3: Workflow for a murine peritonitis model.

Detailed Methodologies:

  • Induction of Peritonitis: Inflammation is typically induced by intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg/mouse) or a specific dose of bacteria (e.g., 10^5 CFU/mouse of E. coli).

  • Treatment: this compound or Resolvin D1 is administered at desired doses (e.g., 1-100 ng/mouse) at specific time points post-inflammation induction (e.g., at the peak of neutrophil infiltration).

  • Peritoneal Lavage: At selected time points, mice are euthanized, and the peritoneal cavity is washed with sterile saline or PBS to collect the inflammatory exudate.

  • Leukocyte Analysis: Total and differential cell counts are determined using a hemocytometer and cytospin preparations stained with Wright-Giemsa. Leukocyte populations (neutrophils, macrophages) can be further characterized by flow cytometry using specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).

  • Mediator Analysis: The supernatant from the peritoneal lavage is used for the quantification of cytokines and chemokines by ELISA or multiplex assays. Lipid mediators are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Macrophage Phagocytosis Assay

This assay quantifies the ability of macrophages to engulf particles, a key function in inflammation resolution.

Phagocytosis_Workflow cluster_preparation Cell and Particle Preparation cluster_incubation Phagocytosis cluster_quantification Quantification Macrophage_Prep Isolate and culture primary macrophages (e.g., bone marrow-derived or peritoneal) Treatment Pre-incubate macrophages with this compound, Resolvin D1, or vehicle for a specified time Macrophage_Prep->Treatment Particle_Prep Label particles for phagocytosis (e.g., fluorescently labeled zymosan, bacteria, or apoptotic cells) Incubation Add labeled particles to macrophage culture and incubate to allow for phagocytosis Particle_Prep->Incubation Treatment->Incubation Wash Wash away non-engulfed particles Incubation->Wash Analysis Quantify phagocytosis by: - Flow cytometry (fluorescence intensity) - Fluorescence microscopy (counting engulfed particles per cell) Wash->Analysis

Figure 4: Workflow for an in vitro macrophage phagocytosis assay.

Detailed Methodologies:

  • Macrophage Isolation and Culture: Primary macrophages are isolated from the bone marrow or peritoneal cavity of mice and cultured in appropriate media. Alternatively, human monocyte-derived macrophages can be used.

  • Preparation of Phagocytic Targets: Zymosan particles, bacteria (E. coli), or apoptotic cells (e.g., neutrophils induced to undergo apoptosis) are labeled with a fluorescent dye (e.g., FITC, pHrodo).

  • Phagocytosis Assay: Macrophages are seeded in multi-well plates. After adherence, they are treated with various concentrations of this compound, Resolvin D1, or vehicle for a short period (e.g., 15-30 minutes). The fluorescently labeled particles are then added to the macrophages at a specific ratio (e.g., 10:1 particles to macrophage) and incubated for a defined time (e.g., 30-90 minutes) to allow for phagocytosis.

  • Quantification: Non-engulfed particles are removed by washing. The extent of phagocytosis can be quantified by measuring the fluorescence intensity of the cell population using a flow cytometer or by visualizing and counting the number of engulfed particles per macrophage using fluorescence microscopy.

Conclusion

This compound and Resolvin D1 are both potent pro-resolving mediators with significant therapeutic potential for inflammatory diseases. While they share the common goal of promoting the resolution of inflammation, they appear to achieve this through distinct receptor interactions and signaling pathways. Resolvin D1's mechanisms are currently more extensively characterized, with well-defined roles for the ALX/FPR2 and GPR32 receptors and their downstream signaling cascades. This compound is a more recently discovered mediator, and while its interaction with the CysLT1 receptor is a significant finding, further research is needed to fully elucidate its downstream signaling pathways.

This guide provides a comparative overview based on the current scientific literature. As research in the field of resolution pharmacology progresses, a more direct and comprehensive comparison of these two important molecules will undoubtedly emerge, paving the way for the development of novel therapeutics that harness the body's own mechanisms for resolving inflammation.

References

MCTR3: A Potent Pro-Resolving Mediator in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vivo Actions of Maresin Conjugate in Tissue Regeneration 3

Specialized pro-resolving mediators (SPMs) are a class of endogenous lipid mediators that orchestrate the resolution of inflammation, a critical process for tissue homeostasis and repair. Among these, the Maresin Conjugate in Tissue Regeneration 3 (MCTR3) has emerged as a potent molecule with significant pro-resolving and tissue-protective functions. This guide provides a comparative overview of the in vivo validation of this compound's actions, supported by experimental data, detailed protocols, and signaling pathway diagrams for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound in Preclinical Models

This compound has demonstrated significant efficacy in various in vivo models of inflammation, including infectious peritonitis and inflammatory arthritis. The following tables summarize the quantitative data from key studies, comparing the effects of this compound with other pro-resolving mediators where data is available.

Table 1: Pro-Resolving Actions of this compound in E. coli-Induced Peritonitis in Mice

ParameterVehicle ControlThis compound (50 ng/mouse)MCTR1 (50 ng/mouse)MCTR2 (50 ng/mouse)Reference
Neutrophil Infiltration (PMN counts x 10^5/mL at 12h) ~12~6 (↓ ~50%)~8 (↓ ~33%)~7 (↓ ~42%)[1]
Bacterial Phagocytosis by Exudate Leukocytes (MFI at 12h) Baseline↑ ~15-50%↑ ~15-50%↑ ~15-50%[1]
Macrophage Efferocytosis (MFI at 12h) Baseline↑ ~30%Not ReportedNot Reported[1]
Resolution Interval (T50 in hours) ~13~9~11~10[1]

MFI: Median Fluorescence Intensity. Data are approximated from published figures.[1]

Table 2: Anti-Arthritic Effects of this compound in Serum-Transfer Inflammatory Arthritis in Mice

ParameterVehicle ControlThis compound (100 ng/mouse/day)Reference
Clinical Score (Day 7) ~8~4 (↓ ~50%)[2]
Ankle Thickness (mm, Day 7) ~2.8~2.3 (↓ ~18%)[2]
Leukocyte Infiltration (Histological Score) HighSignificantly Reduced[2]
Cartilage Damage (Histological Score) HighSignificantly Reduced[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vivo experiments cited in the validation of this compound's pro-resolving actions.

E. coli-Induced Peritonitis in Mice

This model is utilized to assess the pro-resolving and anti-infective properties of compounds in a self-limiting bacterial infection.

  • Animal Model: Male FVB/N mice (6-8 weeks old) are typically used.

  • Induction of Peritonitis: Mice are administered an intraperitoneal (i.p.) injection of E. coli (serotype O6:K2:H1, 10^5 CFU/mouse in 200 µL sterile saline).

  • Treatment: this compound (or other mediators) is administered via i.p. injection (e.g., 50 ng/mouse) either at the onset or peak of inflammation. A vehicle control (e.g., saline containing 0.1% ethanol) is administered to a separate group.

  • Sample Collection: At various time points (e.g., 4, 12, 24, 48 hours), mice are euthanized, and the peritoneal cavity is lavaged with 5 mL of sterile phosphate-buffered saline (PBS).

  • Analysis:

    • Leukocyte Counts and Differentials: Peritoneal lavage fluid is centrifuged, and the cell pellet is resuspended. Total leukocyte counts are determined using a hemocytometer. Differential counts (neutrophils, macrophages) are performed on cytospin preparations stained with Diff-Quik.

    • Bacterial Clearance: Serial dilutions of the lavage fluid are plated on agar plates to determine bacterial colony-forming units (CFU).

    • Phagocytosis and Efferocytosis: Flow cytometry is used to quantify the uptake of fluorescently labeled E. coli by phagocytes (CD11b+ cells) and the engulfment of apoptotic neutrophils (Ly6G+ cells) by macrophages (F4/80+ cells).[1]

Serum-Transfer Inflammatory Arthritis in Mice

This model mimics the effector phase of rheumatoid arthritis, characterized by inflammation and joint damage driven by autoantibodies.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Induction of Arthritis: Arthritis is induced by two i.p. injections of K/BxN serum (e.g., 200 µL) on day 0 and day 2.

  • Treatment: this compound (e.g., 100 ng/mouse/day) or vehicle is administered daily from the onset of clinical signs (e.g., day 3).

  • Clinical Assessment: Disease severity is monitored daily by scoring clinical signs of arthritis (e.g., on a scale of 0-4 per paw) and measuring ankle thickness with a caliper.

  • Histological Analysis: At the end of the experiment (e.g., day 10), mice are euthanized, and ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation (leukocyte infiltration) and with Safranin O to evaluate cartilage damage.[2]

Signaling Pathways and Mechanisms of Action

The pro-resolving effects of this compound are mediated through specific signaling pathways that modulate cellular responses to inflammation.

MCTR Biosynthesis and CysLT1 Receptor Signaling

This compound is synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) through a series of enzymatic steps. Its actions in some contexts, such as reducing airway hyperresponsiveness, have been shown to be dependent on the Cysteinyl Leukotriene Receptor 1 (CysLT1).

MCTR_Biosynthesis_and_Signaling cluster_biosynthesis MCTR Biosynthesis cluster_signaling CysLT1 Receptor Signaling DHA DHA 13S,14S-epoxy-Maresin 13S,14S-epoxy-Maresin DHA->13S,14S-epoxy-Maresin 12-LOX MCTR1 MCTR1 13S,14S-epoxy-Maresin->MCTR1 + Glutathione (LTC4S) MCTR2 MCTR2 MCTR1->MCTR2 - Glutamate (γ-GT) This compound This compound MCTR2->this compound - Glycine (Dipeptidase) MCTR3_ext This compound CysLT1 CysLT1 Receptor MCTR3_ext->CysLT1 Gq Gq Protein CysLT1->Gq Activation PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Resolution Pro-Resolving Actions (e.g., ↓ Airway Hyperresponsiveness) Ca_PKC->Resolution

Caption: Biosynthesis of this compound from DHA and its signaling via the CysLT1 receptor.

This compound-Induced Arginase-1 Upregulation in Monocytes

In the context of inflammatory arthritis, this compound reprograms monocytes to upregulate Arginase-1 (Arg-1), an enzyme that plays a key role in resolving inflammation and promoting tissue repair.

MCTR3_Arg1_Pathway This compound This compound Monocyte Arthritic Monocyte This compound->Monocyte MCTR3_Receptor This compound Receptor (Putative) This compound->MCTR3_Receptor Binds Intracellular_Signaling Intracellular Signaling (e.g., Phosphoproteome changes) MCTR3_Receptor->Intracellular_Signaling Activates Arg1_Upregulation ↑ Arginase-1 (Arg-1) Expression & Activity Intracellular_Signaling->Arg1_Upregulation Pro_resolving_Macrophage Pro-resolving Macrophage Phenotype Arg1_Upregulation->Pro_resolving_Macrophage Arginine L-Arginine Ornithine_Urea Ornithine + Urea Arginine->Ornithine_Urea Arg-1 Tissue_Repair Tissue Repair & Inflammation Resolution Ornithine_Urea->Tissue_Repair Contributes to Pro_resolving_Macrophage->Tissue_Repair

Caption: this compound reprograms monocytes to a pro-resolving phenotype via Arginase-1.

Conclusion

The in vivo data presented here strongly support the pro-resolving and tissue-protective actions of this compound. Its ability to enhance bacterial clearance, limit neutrophil infiltration, and promote the resolution of inflammation in preclinical models of infection and arthritis highlights its therapeutic potential. This compound demonstrates comparable or, in some aspects, superior potency to other members of the MCTR family. While direct comparative studies with other SPM families like resolvins are still emerging, the distinct mechanisms of action, such as the upregulation of Arginase-1 in monocytes, suggest that this compound may offer unique therapeutic advantages. Further research into the specific receptors and downstream signaling pathways of this compound will be crucial for the development of novel resolution-based therapies for a range of inflammatory diseases.

References

Cross-Species Comparison of Melanocortin-3 Receptor (MC3R) Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive comparison of Melanocortin-3 Receptor (MC3R) activity across different species, with a focus on human, mouse, and rat models, supplemented with data from fish species to highlight evolutionary differences. This document is intended for researchers, scientists, and drug development professionals working on the melanocortin system.

Introduction

The Melanocortin-3 Receptor (MC3R) is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, where it plays a crucial role in regulating energy homeostasis, including appetite and nutrient partitioning.[1] It is also involved in growth, puberty, and circadian rhythms.[1][2] Understanding the species-specific differences in MC3R activity is vital for the accurate interpretation of preclinical data and its translation to human physiology.

Quantitative Comparison of Ligand Binding Affinity

The binding affinities of various endogenous and synthetic ligands for MC3R have been characterized in several species. While the overall pharmacological profile is broadly conserved among mammals, notable differences exist, particularly when comparing mammals to fish.

LigandHuman MC3R (Ki, nM)Rat MC3R (Ki, nM)Mouse MC3R (Ki, nM)Topmouth Culter Mc3r (IC50, nM)
Agonists
α-MSH~20.7No major difference from human[3]Data not available~11.8[4]
γ-MSHHigh affinity (selective)[1][5]No major difference from human[3]Data not availableData not available
NDP-MSHData not availableData not availableData not available~3.3[4]
ACTH(1-24)Data not availableData not all availableData not available~1.8[4]
Antagonists
SHU9119Data not availableNo major difference from human[3]Data not availableData not available
HS024Data not availableNo major difference from human[3]Data not availableData not available

Note: Data is compiled from multiple sources and methodologies may vary. A direct comparison between Ki and IC50 values should be made with caution. "No major difference" indicates that a study found comparable binding affinities without providing specific numerical data in the abstract.[3]

Signaling Pathways and Functional Activity

MC3R primarily signals through the Gsα protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5] However, evidence also suggests coupling to other G-proteins and activation of the MAPK/ERK signaling pathway.[5][6]

Key Species-Specific Differences:

  • Constitutive Activity: Fish MC3R, such as in topmouth culter and zebrafish, has been shown to exhibit high constitutive activity, which is not a prominent feature of human MC3R.[4]

  • Ligand Selectivity: Human MC3R displays a unique preference for γ-MSH.[5][6] In contrast, some fish Mc3rs show the highest affinity for ACTH.[4][6]

  • G-Protein Coupling: While the primary coupling to Gs is conserved, the efficiency of G-protein coupling may differ between MC3R and other melanocortin receptors like MC4R, which could vary across species.[7][8]

  • Regulation by MRAPs: Melanocortin Receptor Accessory Proteins (MRAPs), particularly MRAP2, can modulate MC3R activity. This regulation can be species-dependent. For instance, MRAP2 has been shown to have different effects on the expression and signaling of topmouth culter Mc3r compared to mammalian MC3R.[4]

Experimental Protocols

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of ligands to MC3R.

1. Membrane Preparation:

  • Cells or tissues expressing MC3R are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[3]
  • The homogenate is centrifuged to pellet the membranes.[3]
  • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3]

2. Binding Reaction:

  • Membrane preparations are incubated in 96-well plates with a radiolabeled ligand (e.g., ¹²⁵I-NDP-MSH) and varying concentrations of a competing unlabeled ligand.[3]
  • The incubation is typically carried out at 30°C for 60 minutes.[3]

3. Filtration and Counting:

  • The reaction is stopped by rapid filtration through a filter plate (e.g., 0.3% PEI-presoaked GF/C filters) to separate bound from free radioligand.[3]
  • The filters are washed with ice-cold wash buffer.[3]
  • The radioactivity retained on the filters is counted using a scintillation counter.[3]

4. Data Analysis:

  • Non-specific binding is subtracted from total binding to determine specific binding.
  • IC50 values are calculated from competition curves and can be converted to Ki values using the Cheng-Prusoff equation.[3]

cAMP Functional Assay

This assay measures the ability of a ligand to stimulate or inhibit the production of intracellular cAMP, a key second messenger in MC3R signaling.

1. Cell Culture and Transfection:

  • A suitable cell line (e.g., HEK293T) is transiently or stably transfected with the MC3R gene from the species of interest.
  • For some assays, a reporter gene under the control of a cAMP-responsive element (CRE) is co-transfected.[8]

2. Ligand Stimulation:

  • Transfected cells are incubated with varying concentrations of the test ligand for a specified period (e.g., 1 hour at 37°C) in the presence of a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation.

3. cAMP Measurement:

  • Intracellular cAMP levels are quantified using various methods, such as:
  • Radioimmunoassay (RIA): A competitive binding assay using a labeled cAMP tracer.
  • Enzyme-Linked Immunosorbent Assay (ELISA): A colorimetric or chemiluminescent assay.
  • Reporter Gene Assays: Measurement of the product of the CRE-driven reporter gene (e.g., luciferase or alkaline phosphatase).[8]

4. Data Analysis:

  • Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing MC3R Signaling and Experimental Workflow

MC3R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., γ-MSH) MC3R MC3R Agonist->MC3R Gs Gs Protein MC3R->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Regulation

Caption: Canonical MC3R signaling pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Competing Ligand Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding Data Analysis (Ki) Counting->Analysis_Binding Cell_Culture Cell Culture & Transfection Ligand_Stim Ligand Stimulation Cell_Culture->Ligand_Stim cAMP_Measure cAMP Measurement Ligand_Stim->cAMP_Measure Analysis_Func Data Analysis (EC50/IC50) cAMP_Measure->Analysis_Func

Caption: Workflow for MC3R activity assays.

References

MCTR3: A Paradigm Shift in Inflammation Resolution Compared to Conventional Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A new class of pro-resolving mediators, Maresin Conjugate in Tissue Regeneration 3 (MCTR3), is demonstrating a novel approach to managing inflammation that focuses on actively resolving the inflammatory process rather than simply suppressing it. This positions this compound as a potential game-changer in therapeutic strategies, moving beyond the traditional anti-inflammatory and immunosuppressive actions of conventional drugs like NSAIDs, corticosteroids, and DMARDs.

While direct head-to-head clinical trials are not yet available, preclinical data suggests that this compound's efficacy in resolving inflammation and promoting tissue repair offers a distinct advantage over the mechanisms of current standard-of-care treatments. This guide provides a comparative overview of this compound and conventional anti-inflammatory drugs, supported by available experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in understanding this emerging therapeutic landscape.

Shifting the Focus from Suppression to Resolution

Conventional anti-inflammatory drugs primarily function by inhibiting the production or action of pro-inflammatory mediators. Nonsteroidal anti-inflammatory drugs (NSAIDs) block cyclooxygenase (COX) enzymes, corticosteroids like dexamethasone suppress the expression of multiple inflammatory genes, and disease-modifying antirheumatic drugs (DMARDs) such as methotrexate have broad immunosuppressive effects. While effective in reducing the signs and symptoms of inflammation, these approaches can also interfere with the natural resolution of inflammation, a critical process for tissue healing and a return to homeostasis.

This compound, a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), operates on a different principle. It actively orchestrates the resolution of inflammation by reprogramming immune cells, enhancing the clearance of cellular debris, and promoting tissue regeneration.[1][2]

Comparative Efficacy in a Preclinical Model of Inflammatory Arthritis

A key study investigating the efficacy of this compound utilized a serum-transfer-induced arthritis model in mice, which mimics the inflammatory effector phase of rheumatoid arthritis.[2] The data from this study highlights the potent anti-arthritic and tissue-protective effects of this compound.

It is important to note that the following tables present data from separate studies and are not from direct comparative experiments. They are intended to provide a general sense of the efficacy of each compound in preclinical arthritis models.

Table 1: Efficacy of this compound in Serum-Transfer-Induced Arthritis in Mice [2]

ParameterVehicle ControlThis compound (100 ng/mouse, i.v.)Outcome
Clinical Score (Day 7)~8~4Significant reduction in disease severity
Ankle Thickness (mm, Day 7)~3.2~2.5Significant reduction in joint swelling
Infiltrating Leukocytes (cells/joint)HighSignificantly ReducedReduction in inflammatory cell infiltration
Monocyte Reprogramming-Upregulation of Arginase-1Shift towards a pro-resolving phenotype
Cartilage DamageSevereSignificantly ReducedProtection against cartilage degradation
Bone ErosionSevereSignificantly ReducedProtection against bone damage

Table 2: Illustrative Efficacy of Conventional Anti-inflammatory Drugs in Preclinical Arthritis Models (Data from separate studies)

DrugModelKey FindingsReference
DexamethasoneVarious arthritis modelsPotent reduction in inflammation and joint swelling.[3]
MethotrexateAdjuvant-induced arthritisSignificant reduction in paw swelling and inflammatory markers.[4]
Ibuprofen (NSAID)Adjuvant-induced arthritisReduction in paw edema and pain sensitivity.[5]

Distinct Mechanisms of Action: A Visual Comparison

The fundamental difference between this compound and conventional anti-inflammatory drugs lies in their signaling pathways. This compound actively promotes resolution, while conventional drugs primarily block pro-inflammatory pathways.

MCTR3_Pathway cluster_this compound This compound Signaling Pathway This compound This compound Receptor This compound Receptor (e.g., GPR32) This compound->Receptor Monocyte Monocyte Receptor->Monocyte Reprogramming Macrophage Pro-resolving Macrophage (M2-like) Monocyte->Macrophage Arg1 Arginase-1 Upregulation Macrophage->Arg1 Resolution Inflammation Resolution Macrophage->Resolution Arg1->Resolution TissueRepair Tissue Repair Resolution->TissueRepair Conventional_Drugs_Pathways cluster_NSAID NSAID (e.g., Ibuprofen) Pathway cluster_Corticosteroid Corticosteroid (e.g., Dexamethasone) Pathway cluster_Methotrexate Methotrexate Pathway ArachidonicAcid_N Arachidonic Acid COX1_2_N COX-1 / COX-2 ArachidonicAcid_N->COX1_2_N Prostaglandins_N Pro-inflammatory Prostaglandins COX1_2_N->Prostaglandins_N Inflammation_N Inflammation Prostaglandins_N->Inflammation_N NSAID NSAID NSAID->COX1_2_N Inhibition Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_complex DEX-GR Complex GR->GR_complex Nucleus_C Nucleus GR_complex->Nucleus_C GRE Glucocorticoid Response Elements Nucleus_C->GRE AntiInflammatory_Genes Anti-inflammatory Gene Transcription (e.g., Annexin A1) GRE->AntiInflammatory_Genes ProInflammatory_Genes Pro-inflammatory Gene Transcription (e.g., NF-κB, AP-1) GRE->ProInflammatory_Genes Inhibition Inflammation_C Inflammation AntiInflammatory_Genes->Inflammation_C ProInflammatory_Genes->Inflammation_C Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Inhibition AICAR_T AICAR Transformylase Methotrexate->AICAR_T Inhibition PurinePyrimidine Purine/Pyrimidine Synthesis DHFR->PurinePyrimidine CellProliferation Lymphocyte Proliferation PurinePyrimidine->CellProliferation AntiInflammatory_Effects Anti-inflammatory Effects Adenosine ↑ Extracellular Adenosine AICAR_T->Adenosine Adenosine_R Adenosine Receptors Adenosine->Adenosine_R Adenosine_R->AntiInflammatory_Effects

References

MCTR3 in the Spotlight: A Head-to-Head Comparison with Other Specialized Pro-Resolving Mediators

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative efficacy of Maresin Conjugate in Tissue Regeneration 3 (MCTR3) against other Specialized Pro-resolving Mediators (SPMs) reveals its potent pro-resolving and regenerative capabilities. This guide offers a comprehensive analysis for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and signaling pathway visualizations to objectively position this compound within the expanding landscape of resolution pharmacology.

Specialized pro-resolving mediators are a superfamily of lipid mediators endogenously generated from polyunsaturated fatty acids that orchestrate the resolution of inflammation and promote tissue healing. This diverse family includes lipoxins, resolvins, protectins, and maresins. A subclass of maresins, the Maresin Conjugates in Tissue Regeneration (MCTRs), has demonstrated significant promise in not only resolving inflammation but also actively promoting tissue regeneration. This guide focuses on this compound, comparing its bioactions with its family members, MCTR1 and MCTR2, and contextualizing its potency relative to other major SPM families.

Quantitative Comparison of this compound and Other SPMs

Direct head-to-head quantitative comparisons of this compound with SPMs from other families (resolvins, protectins, lipoxins) within the same experimental systems are limited in the current literature. However, a seminal study provides a robust comparison within the MCTR family, establishing a clear rank order of potency for several key pro-resolving functions.

The following tables summarize the available quantitative data, primarily focusing on the comparative effects of MCTR1, MCTR2, and this compound.

Table 1: Macrophage Phagocytosis of E. coli
SPM Relative Efficacy
This compoundMost potent, showing the highest increase in phagocytosis.[1]
MCTR1Potent, but less effective than this compound.[1]
MCTR2Potent, but less effective than this compound.[1]
Note: At a 2-hour interval, this compound demonstrated the highest increase in E. coli phagocytosis by human macrophages compared to MCTR1 and MCTR2.[1]
Table 2: Neutrophil Phagocytosis of E. coli
SPM Increase in Phagocytosis (at 1 pM - 100 pM)
This compound~60% increase, displaying the highest potency.[1]
MCTR1 & MCTR2Less potent than this compound.[1]
Table 3: Planaria Tissue Regeneration
SPM (at 100 nM) Time to 50% Regeneration (T50)
Vehicle~2.7 days[1]
MCTR1~2.0 days[1]
MCTR2~1.8 days[1]
This compound~1.9 days[1]
Note: MCTR2 and this compound were found to be the most potent in stimulating tissue regeneration, followed by MCTR1.[1]
Table 4: Resolution of E. coli Infection in Mice
SPM Key Effects
MCTR1Reduced neutrophil infiltration, increased leukocyte phagocytosis, and was most potent in stimulating macrophage efferocytosis.[1]
MCTR2Reduced neutrophil infiltration by ~50%, and along with this compound, displayed the highest potency in increasing leukocyte phagocytosis.[1]
This compoundReduced exudate neutrophil levels by ~54% when administered prior to infection and was highly potent in increasing leukocyte phagocytosis.[1]

Signaling Pathways and Experimental Workflows

The pro-resolving actions of MCTRs are, in part, mediated through their interaction with G protein-coupled receptors. Notably, MCTRs have been shown to functionally interact with the cysteinyl leukotriene receptor 1 (CysLT1), acting as antagonists to the pro-inflammatory leukotrienes.

MCTR3_Signaling_Pathway This compound This compound CysLT1 CysLT1 Receptor This compound->CysLT1 Binds to G_Protein G Protein CysLT1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Pro-resolving & Tissue Regenerative Responses (e.g., enhanced phagocytosis) PKA->Cellular_Response Leads to

This compound signaling through a G protein-coupled receptor.

The following diagram illustrates a typical experimental workflow for assessing the effect of SPMs on macrophage phagocytosis.

Phagocytosis_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Macrophages Isolate & Culture Human Monocyte-Derived Macrophages Incubate_SPM Incubate Macrophages with this compound or other SPMs (or vehicle control) Macrophages->Incubate_SPM Fluorescent_Ecoli Label E. coli with a Fluorescent Marker Add_Ecoli Add Fluorescent E. coli to Macrophage Cultures Fluorescent_Ecoli->Add_Ecoli Incubate_SPM->Add_Ecoli Incubate_Phagocytosis Incubate to allow phagocytosis Add_Ecoli->Incubate_Phagocytosis Measure_Fluorescence Measure Fluorescence (e.g., using a plate reader) Incubate_Phagocytosis->Measure_Fluorescence Quantify Quantify Phagocytosis Measure_Fluorescence->Quantify

Workflow for macrophage phagocytosis assay.

Experimental Protocols

Macrophage Phagocytosis Assay

Objective: To quantify the effect of this compound and other SPMs on the phagocytic capacity of human macrophages.

Methodology:

  • Macrophage Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors and differentiate them into macrophages by culturing in the presence of macrophage colony-stimulating factor (M-CSF) for 7 days.

  • Bacterial Labeling: Label E. coli with a fluorescent probe (e.g., pHrodo™ Green E. coli BioParticles™) according to the manufacturer's instructions.

  • Treatment: Seed macrophages in a 96-well plate. Pre-incubate the macrophages with this compound, other SPMs, or vehicle control at desired concentrations for 15 minutes at 37°C.

  • Phagocytosis: Add the fluorescently labeled E. coli to the macrophage cultures at a specified macrophage-to-bacteria ratio.

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow for phagocytosis.

  • Quantification: Measure the fluorescence intensity using a microplate reader. An increase in fluorescence indicates phagocytosis.

Neutrophil Efferocytosis Assay

Objective: To assess the ability of this compound and other SPMs to enhance the clearance of apoptotic neutrophils by macrophages (efferocytosis).

Methodology:

  • Neutrophil Isolation and Apoptosis Induction: Isolate human neutrophils from healthy donors. Induce apoptosis by culturing the neutrophils overnight in phosphate-buffered saline (PBS) without serum.[1]

  • Apoptotic Cell Labeling: Label the apoptotic neutrophils with a fluorescent DNA stain, such as bisBenzimide H 33258 fluorochrome (Hoechst 33258), to allow for their visualization.[1]

  • Macrophage Preparation: Prepare human monocyte-derived macrophages as described in the phagocytosis assay.

  • Treatment: Pre-incubate the macrophages with this compound, other SPMs, or vehicle control at various concentrations (e.g., 1 pM - 10 nM) for 15 minutes at 37°C.[1]

  • Efferocytosis: Add the fluorescently labeled apoptotic neutrophils to the macrophage cultures.

  • Incubation: Co-culture the cells for 60 minutes at 37°C.[1]

  • Quantification: Measure the fluorescence from the engulfed apoptotic neutrophils using a fluorescence microplate reader.

Planaria Tissue Regeneration Assay

Objective: To evaluate the in vivo regenerative potential of this compound and other SPMs.

Methodology:

  • Animal Model: Use the freshwater planarian, Dugesia tigrina.

  • Surgical Injury: Surgically remove the head of the planaria posterior to the auricles using a sterile scalpel.

  • Treatment: Immediately place the posterior portion of the planaria in individual wells of a 24-well plate containing either vehicle control (e.g., water with 0.01% ethanol) or the desired concentration of this compound or other SPMs (e.g., 1 nM - 100 nM).[2]

  • Observation: Maintain the planaria at room temperature and monitor their regeneration daily for up to 7 days.

  • Quantification: Capture images of the regenerating planaria at regular intervals. Measure the area of the regenerating blastema using image analysis software (e.g., ImageJ). Calculate the time to 50% regeneration (T50) to compare the regenerative speed between different treatment groups.[2]

References

Reproducibility of MCTR3's Effects on Neutrophil Infiltration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Maresin Conjugate in Tissue Regeneration 3 (MCTR3) and its effects on neutrophil infiltration, a critical process in the inflammatory response. While direct reproducibility studies are not yet available in the public domain, this document synthesizes existing experimental data to offer an objective comparison with other alternatives and provides detailed methodologies to aid in the design of future validation studies.

Executive Summary

This compound, a member of the specialized pro-resolving mediator (SPM) family, has demonstrated significant potential in limiting neutrophil infiltration, a key event in acute inflammation.[1] Experimental evidence, primarily from in vivo models of E. coli-induced peritonitis, indicates a substantial reduction in neutrophil presence following this compound administration.[1] This guide will delve into the quantitative effects of this compound, compare it with its structural analogs MCTR1 and MCTR2, and discuss its signaling pathway in monocytes, which contributes to its pro-resolving functions. While direct comparative data with other SPMs like resolvins and lipoxins in the same model are limited, their established roles in modulating neutrophil activity provide a basis for qualitative comparison.

Data Presentation: Quantitative Effects on Neutrophil Infiltration

The following table summarizes the reported effects of this compound and its analogs on neutrophil infiltration in a murine model of E. coli-induced peritonitis.

CompoundDosageModelReduction in Neutrophil Infiltration (%)Source
This compound 50 ng/mouseE. coli-induced peritonitis~54%[1]
MCTR2 50 ng/mouseE. coli-induced peritonitis~50%[1]
MCTR1 50 ng/mouseE. coli-induced peritonitisNot explicitly quantified as a percentage, but noted to cause a significant reduction.[1]

Note: The data presented is from a single key study. Independent verification and direct comparison with other classes of SPMs under identical experimental conditions are needed to fully establish the reproducibility and comparative efficacy of this compound.

Experimental Protocols

To facilitate the validation and further investigation of this compound's effects, detailed experimental protocols are crucial. Below are methodologies for key experiments, synthesized from the available literature.

In Vivo Murine Model of E. coli-Induced Peritonitis and Neutrophil Infiltration Assay

This protocol describes a method to induce peritonitis in mice and subsequently quantify neutrophil infiltration, based on methodologies used in studies of specialized pro-resolving mediators.

Materials:

  • Mice (e.g., C57BL/6, 8-12 weeks old)

  • Escherichia coli (a pathogenic strain)

  • Luria-Bertani (LB) broth

  • Sterile saline (0.9% NaCl)

  • This compound (and other compounds for comparison)

  • Anesthesia (e.g., isoflurane)

  • Peritoneal lavage buffer (e.g., sterile saline with 0.1% BSA)

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)

  • Microscope and slides for differential cell counting

Procedure:

  • Preparation of E. coli Inoculum:

    • Culture E. coli in LB broth to the exponential growth phase.

    • Wash the bacteria multiple times with sterile saline to remove free lipopolysaccharide (LPS).

    • Resuspend the bacterial pellet in sterile saline to the desired concentration (e.g., 1x10^5 CFU per mouse).

  • Induction of Peritonitis and Treatment:

    • Administer this compound (e.g., 50 ng in a vehicle of saline with 0.1% ethanol) or vehicle control via intravenous or intraperitoneal injection.

    • Immediately following treatment, induce peritonitis by intraperitoneal injection of the prepared E. coli suspension.

  • Assessment of Neutrophil Infiltration (e.g., at 12 hours post-infection):

    • Euthanize mice at the desired time point.

    • Perform a peritoneal lavage by injecting and then withdrawing a known volume of lavage buffer into the peritoneal cavity.

    • Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.

    • Identify and quantify neutrophils through one of the following methods:

      • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against neutrophil-specific markers (e.g., Ly6G and CD11b) and analyze using a flow cytometer.

      • Differential Cell Counting: Prepare a cytospin of the lavage fluid, stain with a differential stain (e.g., Wright-Giemsa), and count the percentage of neutrophils under a microscope.

  • Data Analysis:

    • Calculate the total number of neutrophils in the peritoneal cavity for each treatment group.

    • Express the effect of this compound as a percentage reduction in neutrophil infiltration compared to the vehicle control group.

Signaling Pathways and Mechanisms of Action

This compound exerts its pro-resolving effects through specific signaling pathways. One identified mechanism involves the reprogramming of monocytes to an anti-inflammatory and pro-resolving phenotype.

This compound-Mediated Upregulation of Arginase-1 in Monocytes

Experimental evidence suggests that this compound can reprogram arthritic monocytes, leading to the upregulation of Arginase-1 (Arg-1). Arg-1 is an enzyme that competes with inducible nitric oxide synthase (iNOS) for their common substrate, L-arginine. By promoting the conversion of L-arginine to ornithine and urea, Arg-1 reduces the production of pro-inflammatory nitric oxide. This shift in arginine metabolism is a hallmark of M2-like, pro-resolving macrophages. The bell-shaped dose-response curves observed in some studies of this compound suggest that its actions are likely mediated by G-protein coupled receptors (GPCRs), a common feature of specialized pro-resolving mediators.[1]

MCTR3_Signaling_Pathway cluster_monocyte Inside Monocyte This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds to Intracellular_Signaling Intracellular Signaling (details under investigation) GPCR->Intracellular_Signaling Activates Monocyte Monocyte Arg1_Upregulation Upregulation of Arginase-1 (Arg-1) Intracellular_Signaling->Arg1_Upregulation Pro_Resolving_Phenotype Pro-Resolving Phenotype Arg1_Upregulation->Pro_Resolving_Phenotype Promotes

This compound signaling in monocytes.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound on neutrophil infiltration.

Experimental_Workflow start Start prep_ecoli Prepare E. coli Inoculum start->prep_ecoli group_mice Group Mice (Treatment vs. Vehicle) prep_ecoli->group_mice administer_compound Administer this compound or Vehicle group_mice->administer_compound induce_peritonitis Induce Peritonitis (i.p. E. coli injection) administer_compound->induce_peritonitis wait Incubation Period (e.g., 12 hours) induce_peritonitis->wait collect_lavage Collect Peritoneal Lavage Fluid wait->collect_lavage quantify_neutrophils Quantify Neutrophils (Flow Cytometry or Differential Count) collect_lavage->quantify_neutrophils analyze_data Analyze Data & Calculate % Reduction quantify_neutrophils->analyze_data end End analyze_data->end

In vivo neutrophil infiltration assay workflow.

Comparison with Alternatives

While this compound shows promise, it is part of a larger family of SPMs that also regulate neutrophil activity.

  • MCTR1 and MCTR2: As structural analogs, MCTR1 and MCTR2 also demonstrate the ability to reduce neutrophil infiltration in the same E. coli-induced peritonitis model, with MCTR2 showing a comparable reduction of approximately 50%.[1] This suggests a conserved mechanism of action within the MCTR family.

  • Resolvins and Lipoxins: Other classes of SPMs, such as resolvins (e.g., Resolvin D1) and lipoxins (e.g., Lipoxin A4), are well-established inhibitors of neutrophil infiltration and promote the resolution of inflammation.[2] They act through their own specific GPCRs to dampen pro-inflammatory signaling and enhance the clearance of apoptotic neutrophils. Although direct quantitative comparisons with this compound in the same model are lacking in the current literature, their proven efficacy makes them important benchmarks in the field of pro-resolving therapeutics.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent regulator of neutrophil infiltration, a key process in the inflammatory cascade. The data from the murine peritonitis model indicates a significant reduction in neutrophil accumulation, comparable to its analog MCTR2. The mechanism involving the reprogramming of monocytes towards a pro-resolving phenotype provides a plausible explanation for its anti-inflammatory effects.

However, to fully establish the reproducibility and therapeutic potential of this compound, further research is warranted. Specifically, independent studies replicating the initial findings are crucial. Furthermore, head-to-head comparative studies of this compound against other well-characterized SPMs, such as Resolvin D1 and Lipoxin A4, in standardized in vivo models of inflammation would provide valuable insights into its relative potency and potential clinical utility. Elucidating the specific receptor and the detailed downstream signaling cascade activated by this compound will also be critical for targeted drug development.

References

MCTR3 vs. Other Maresins: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation and promote tissue repair.[1][2] Maresins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), are a key family within the SPM genus.[2][3] This guide provides a detailed comparison of the therapeutic potential of Maresin Conjugate in Tissue Regeneration 3 (MCTR3) against other notable maresins, including Maresin 1 (MaR1), Maresin 2 (MaR2), and other MCTR family members, with a focus on experimental data and underlying mechanisms.

Comparative Efficacy in Inflammation and Infection

Maresins exhibit potent anti-inflammatory and pro-resolving actions across various experimental models. They generally function by limiting neutrophil infiltration into inflamed tissues, enhancing the phagocytic activity of macrophages, and reducing the production of pro-inflammatory cytokines.[3]

This compound, along with MCTR1 and MCTR2, has demonstrated significant efficacy in resolving bacterial infections. In a murine model of E. coli infection, all three MCTRs promoted resolution by limiting neutrophil infiltration and enhancing bacterial phagocytosis by leukocytes.[4][5] Notably, this compound displayed the most potent effect on human macrophage phagocytosis of E. coli at a 2-hour time point, establishing a rank order of potency as this compound > MCTR1 > MCTR2.[4][5]

Table 1: Comparative Effects on Phagocytosis and Neutrophil Infiltration

MediatorModel SystemConcentrationEffect on PhagocytosisEffect on Neutrophil InfiltrationReference
This compound Human Macrophages (E. coli)1 nMHighest increase at 2h vs. MCTR1/2-[4][5]
Murine Peritonitis (E. coli)1 µ g/mouse ~15-50% increase~20-50% reduction[4][5]
MCTR1 Human Macrophages (E. coli)1 nMSignificant increase-[4][5]
Murine Peritonitis (E. coli)1 µ g/mouse ~15-50% increase~20-50% reduction[4][5]
MCTR2 Human Macrophages (E. coli)1 nMSignificant increase-[4][5]
Murine Peritonitis (E. coli)1 µ g/mouse ~15-50% increase~20-50% reduction[4][5]
MaR1 Human Macrophages (E. coli)0.01 nM~90% phagocytosis-[6]
Murine Colitis0.1, 0.3, 1 µ g/animal Enhanced macrophage M2 phenotypeReduced infiltration[6]
MaR2 Murine Peritonitis (Zymosan)--Potent anti-inflammatory action[3]
Therapeutic Potential in Tissue Regeneration and Chronic Disease

A distinguishing feature of the MCTR subfamily is their pronounced role in tissue regeneration.[4][5] this compound has shown remarkable therapeutic potential in the context of inflammatory arthritis. In experimental models, this compound administration accelerated the resolution of joint inflammation, reduced clinical scores, and protected against cartilage and bone damage.[7][8] This effect is, at least in part, mediated by the reprogramming of circulating monocytes into macrophages with enhanced anti-inflammatory and tissue-reparative properties, characterized by the upregulation of Arginase-1.[7][8]

MaR1 has also been extensively studied in various chronic inflammatory disease models. It has demonstrated protective effects in experimental colitis by inhibiting the NF-κB pathway and in models of multiple sclerosis by reducing immune cell infiltration into the central nervous system and preserving myelin.[3][9] Furthermore, MaR1 has been shown to alleviate sepsis-induced acute kidney injury by inhibiting ferroptosis through the Nrf2/HO-1/Gpx4 signaling pathway.[10]

Table 2: Therapeutic Effects in Disease Models

MediatorDisease ModelKey Therapeutic OutcomesMechanism of ActionReference
This compound Experimental ArthritisReduced joint inflammation, cartilage & bone protectionReprograms monocytes, upregulates Arginase-1[7][8][11]
MaR1 Experimental ColitisReduced colonic inflammation and tissue damageInhibits TLR4/NF-κB pathway, activates Nrf2[6]
Multiple Sclerosis (EAE)Reduced disease severity, decreased CNS immune infiltrationIncreased IL-10 production, metabolic reprogramming[9]
Sepsis-induced AKIAttenuated kidney injuryInhibits ferroptosis via Nrf2/HO-1/Gpx4 pathway[10]
AtherosclerosisReduced necrotic core, increased plaque stabilityPromotes reparative macrophage phenotype[12]
MaR2 AtherosclerosisPrevents atheroprogressionPromotes plaque stability[12]

Signaling Pathways and Molecular Mechanisms

The diverse biological activities of maresins are mediated through specific G-protein-coupled receptors (GPCRs) and other signaling pathways.

MaR1 has been identified as a ligand for the Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6) and can also interact with the ALX/FPR2 receptor, which is also a receptor for Lipoxin A4.[13][14] Activation of these receptors initiates downstream signaling that leads to the pro-resolving and anti-inflammatory effects of MaR1. Additionally, MaR1 can act as an endogenous ligand for the nuclear receptor RORα, promoting the polarization of M2 macrophages.[1][13]

In contrast, the MCTR family, including this compound, has been shown to functionally interact with the cysteinyl leukotriene receptor 1 (CysLT1).[13][15] By interacting with this receptor, MCTRs can counter-regulate the pro-inflammatory signals mediated by leukotrienes.[15] The unique tissue-reparative function of this compound in arthritis is linked to its ability to reprogram monocytes, leading to an upregulation of Arginase-1, a key enzyme in pathways that promote tissue repair.[7][8]

Maresin_Signaling_Pathways cluster_MaR1 Maresin 1 (MaR1) Signaling cluster_this compound This compound Signaling MaR1 MaR1 LGR6 LGR6 MaR1->LGR6 ALXFPR2 ALX/FPR2 MaR1->ALXFPR2 RORa RORα (Nuclear Receptor) MaR1->RORa ProResolving Pro-resolving Effects (↑Phagocytosis, ↓Neutrophil Infiltration) LGR6->ProResolving ALXFPR2->ProResolving M2Pol M2 Macrophage Polarization RORa->M2Pol This compound This compound CysLT1 CysLT1 This compound->CysLT1 Counter-regulates LTD4 signaling Monocyte Arthritic Monocyte This compound->Monocyte ReprogrammedMac Reprogrammed Macrophage Monocyte->ReprogrammedMac Reprogramming Arg1 ↑ Arginase-1 ReprogrammedMac->Arg1 TissueRepair Tissue Repair & Inflammation Resolution Arg1->TissueRepair

Signaling pathways for MaR1 and this compound.

Experimental Protocols

The following are summaries of key experimental methodologies cited in the comparison of this compound and other maresins.

Murine Peritonitis Model

This model is used to assess the in vivo anti-inflammatory and pro-resolving actions of maresins.

  • Induction of Peritonitis: Mice are administered an intraperitoneal (i.p.) injection of an inflammatory stimulus, such as E. coli (e.g., 10^5 CFU/mouse) or zymosan.

  • Treatment: At the onset or peak of inflammation, mice receive an intravenous (i.v.) or i.p. injection of the maresin molecule (e.g., this compound at 1 µ g/mouse ) or vehicle control.

  • Analysis: At specific time points (e.g., 4, 12, 24 hours) post-injection, peritoneal exudates are collected by lavage.

  • Endpoint Measurement: Total and differential leukocyte counts (neutrophils, macrophages) are determined using flow cytometry or microscopy. Cytokine levels in the exudate are measured by ELISA, and bacterial clearance is assessed by plating serial dilutions of the lavage fluid.[4][5]

Peritonitis_Workflow cluster_workflow Experimental Workflow: Murine Peritonitis Model start Induce Peritonitis (i.p. E. coli) treat Administer Maresin (e.g., this compound, i.v.) start->treat collect Collect Peritoneal Exudate at Time Points treat->collect analyze Analyze Exudate collect->analyze endpoints Endpoints: - Leukocyte Counts - Cytokine Levels - Bacterial Clearance analyze->endpoints

Workflow for the murine peritonitis model.
Human Macrophage Phagocytosis Assay

This in vitro assay quantifies the effect of maresins on the phagocytic capacity of macrophages.

  • Cell Culture: Human monocyte-derived macrophages are cultured in multi-well plates (e.g., 5 x 10^4 cells/well).

  • Treatment: Macrophages are pre-incubated with various concentrations of maresins (e.g., this compound at 1 nM) or vehicle control for a short period (e.g., 15 minutes) at 37°C.

  • Phagocytosis Induction: Fluorescently labeled E. coli are added to the wells, and the plates are incubated for a set time (e.g., 30-120 minutes) to allow for phagocytosis.

  • Quantification: The phagocytosis is assessed by measuring the fluorescence of the cell lysate using a fluorescent plate reader. An increase in fluorescence corresponds to enhanced phagocytosis.[4][5]

Serum-Transfer Arthritis Model

This model is used to evaluate the therapeutic potential of maresins in inflammatory arthritis.

  • Induction of Arthritis: Arthritis is induced in mice by i.p. injection of K/BxN serum on multiple days (e.g., day 0, 2, and 8).

  • Treatment: During the peak of the disease (e.g., day 10, 12, and 14), mice are treated with this compound (e.g., 1 µ g/mouse , i.v.) or vehicle.

  • Clinical Assessment: Joint inflammation is monitored by measuring ankle thickness and assigning a clinical score.

  • Histological Analysis: At the end of the experiment (e.g., day 25), joints are collected for histological evaluation of leukocyte infiltration, cartilage damage (e.g., Safranin-O staining for glycosaminoglycans), and bone erosion.[7][11]

Conclusion

This compound is a potent member of the maresin family with distinct therapeutic potential, particularly in the realms of infection resolution and tissue regeneration. While sharing the core anti-inflammatory and pro-resolving properties of other maresins like MaR1, this compound exhibits superior activity in certain contexts, such as enhancing macrophage phagocytosis. Its unique ability to reprogram monocytes to a pro-reparative phenotype underscores its significant potential as a therapeutic agent for inflammatory diseases with a tissue damage component, such as arthritis. Further research is warranted to fully elucidate the specific receptors and downstream signaling pathways for this compound and to explore its therapeutic efficacy in a broader range of clinical contexts.

References

Safety Operating Guide

Proper Disposal of MCTR3 (Diethyl Sulfate): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe handling and disposal of MCTR3, chemically identified as Diethyl Sulfate (CAS No. 64-67-5). Adherence to these protocols is critical to ensure personnel safety and environmental protection. Diethyl sulfate is a potent alkylating agent and is classified as a probable human carcinogen; therefore, all handling and disposal steps must be conducted with extreme caution.

Immediate Safety Concerns and Handling

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Gloves: Butyl or Viton rubber gloves are recommended for extended contact.

  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used, especially when handling outside of a chemical fume hood.

  • Protective Clothing: A lab coat, and in cases of potential splashing, an impervious apron or coveralls should be worn.

All handling of diethyl sulfate and its waste should be performed within a certified chemical fume hood to minimize inhalation exposure. An emergency safety shower and eyewash station must be readily accessible.

Quantitative Data for Diethyl Sulfate

The following tables summarize key quantitative data for diethyl sulfate, facilitating quick reference for safety and handling procedures.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula (C₂H₅)₂SO₄
Molecular Weight 154.18 g/mol
Appearance Colorless, oily liquid
Odor Faint peppermint-like
Boiling Point 208 °C (406.4 °F)[1]
Melting Point -25 °C (-13 °F)
Flash Point 104 °C (219 °F)[2]
Vapor Pressure 0.05 mmHg at 20 °C
Vapor Density 5.3 (Air = 1)[2]
Specific Gravity 1.180 g/cm³ at 20 °C
Solubility in Water Slowly reacts

Table 2: Safety and Hazard Information

ParameterValue/Classification
Hazard Class 6.1 (Toxic)
UN Number UN1594
NFPA 704 Rating Health: 3, Flammability: 1, Instability: 1
Carcinogenicity Probable human carcinogen (IARC Group 2A)
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, water.[1]

Experimental Protocol for the Disposal of Small Laboratory Quantities of Diethyl Sulfate

This protocol details a chemical neutralization method for the disposal of small quantities (typically less than 25 mL) of diethyl sulfate. This procedure should be performed by trained personnel only.

Objective: To hydrolyze diethyl sulfate into less hazardous compounds, primarily ethanol and ethyl sulfate, which can then be disposed of as hazardous waste.

Materials:

  • Diethyl sulfate waste

  • Potassium hydroxide (KOH) pellets

  • 95% Ethanol

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with a stirrer

  • Beaker

  • Stir bar

  • Appropriate PPE (as listed above)

Procedure:

  • Preparation of the Hydrolysis Reagent: In a well-ventilated chemical fume hood, place 7.9 g of 85% potassium hydroxide pellets into a flask. While stirring briskly, add 31.5 mL of 95% ethanol. The dissolution of potassium hydroxide is exothermic and will cause the solution to warm to approximately 55°C.[3]

  • Setting up the Apparatus: Assemble a reflux apparatus using the three-neck round-bottom flask, reflux condenser, and dropping funnel. Ensure all joints are properly sealed.

  • Initiating the Reaction: Gently heat the ethanolic potassium hydroxide solution to a gentle reflux using the heating mantle.

  • Addition of Diethyl Sulfate: Carefully and slowly add 15.4 g of the diethyl sulfate waste to the refluxing solution dropwise from the dropping funnel. Maintain a gentle reflux throughout the addition.[3]

  • Reaction Completion: Once the addition is complete, continue to heat and stir the mixture under gentle reflux for a period of two hours to ensure complete hydrolysis of the diethyl sulfate.[3]

  • Cooling and Dilution: After two hours, turn off the heating mantle and allow the reaction mixture to cool to room temperature. Once cooled, slowly and carefully dilute the mixture with water.

  • Final Disposal: The resulting aqueous solution, containing ethanol, ethyl sulfate, and potassium salts, should be collected in a properly labeled hazardous waste container for disposal according to institutional and local regulations. Do not pour the final solution down the drain.[3]

This compound (Diethyl Sulfate) Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_procedure Neutralization Procedure cluster_disposal Final Disposal A Assess Hazards of this compound B Don Appropriate PPE A->B Safety First C Work in a Chemical Fume Hood B->C D Prepare Ethanolic KOH Solution C->D Begin Disposal E Heat Solution to Gentle Reflux D->E F Slowly Add this compound Waste E->F G Reflux for 2 Hours F->G H Cool and Dilute with Water G->H I Collect Waste in a Labeled Container H->I Final Steps J Arrange for Hazardous Waste Pickup I->J

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, evacuate the area immediately and alert others. If the spill is small and you are trained to handle it:

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

  • For large spills, or if you are not equipped to handle the spill, contact your institution's environmental health and safety (EHS) department immediately.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MCTR3
Reactant of Route 2
MCTR3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.